molecular formula C7H11NO B1266632 2-Azabicyclo[2.2.2]octan-3-one CAS No. 3306-69-2

2-Azabicyclo[2.2.2]octan-3-one

Cat. No.: B1266632
CAS No.: 3306-69-2
M. Wt: 125.17 g/mol
InChI Key: CZVSOFLNEUYJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.2]octan-3-one is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic quinuclidine structure serves as a valuable building block for the synthesis of novel compounds with potential pharmacological activity. Research indicates that derivatives based on the 1-azabicyclo[2.2.2]octane core have been investigated for their ability to reactivate mutant p53 function, which can induce apoptosis and inhibit tumor growth, presenting a promising strategy for cancer therapeutics . Furthermore, this core structure is a key intermediate in organic synthesis. For instance, (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one has been used in studies of microbial hydroxylation to create optically active derivatives, demonstrating its utility in biocatalysis and the preparation of chiral intermediates . It is critical to note that other compounds sharing the 1-azabicyclo[2.2.2]octane structure, such as 3-Quinuclidinyl benzilate (BZ), are known to have potent biological effects as muscarinic antagonists, underscoring the pharmacological relevance of this bicyclic system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-1-3-6(8-7)4-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVSOFLNEUYJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186718
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-69-2
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.2]octan-3-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.2.2]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.2.2]octan-3-one, a conformationally constrained bicyclic lactam, presents a fascinating case study in molecular basicity. Unlike planar, acyclic amides which are generally considered neutral, the rigid architecture of this molecule imparts significant basic character to the nitrogen atom. This guide provides a comprehensive exploration of the structural and electronic factors governing the basicity of this compound, offering theoretical insights, comparative data with related structures, and detailed experimental protocols for the precise determination of its acid dissociation constant (pKa). Understanding these fundamental properties is crucial for its application as a versatile building block in medicinal chemistry and drug development.

Introduction: The Unique Nature of a Bridged Lactam

This compound is a saturated heterocyclic compound featuring a bicyclic framework with a nitrogen atom at the 2-position and a carbonyl group at the 3-position. This rigid structure is of significant interest in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents.[1] Its constrained conformation locks the molecule into a specific three-dimensional orientation, a desirable trait for designing molecules with high affinity and selectivity for biological targets.

A key chemical feature of this compound is its inherent basicity, a property not typically associated with amides. This guide will delve into the origins of this basicity, its quantification, and the experimental methodologies used for its characterization.

The Structural Basis of Basicity in this compound

The basicity of this compound arises from the geometric constraints imposed by its bicyclic structure, which leads to a distortion of the typically planar amide bond. This distortion has profound effects on the electronic properties of the nitrogen atom.

Amide Bond Distortion and Reduced Resonance

In a standard acyclic or unstrained cyclic amide, the nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This delocalization is most effective when the nitrogen, the carbonyl carbon, and the carbonyl oxygen are all in the same plane, allowing for optimal overlap of the p-orbitals. This resonance stabilization is a primary reason for the lack of basicity in typical amides.

However, in this compound, the rigid bicyclic framework prevents the amide bond from achieving planarity. This twisting of the amide bond disrupts the orbital overlap necessary for efficient resonance. Consequently, the nitrogen lone pair is more localized on the nitrogen atom, rendering it more available for protonation and thus more basic.

Nitrogen Pyramidalization

The distortion of the amide bond in bridged lactams is also associated with a change in the geometry of the nitrogen atom. Instead of the sp²-like, planar geometry seen in typical amides, the nitrogen in this compound adopts a more pyramidal, sp³-like character. This pyramidalization further localizes the lone pair in an orbital with more s-character, which generally correlates with increased basicity.

Site of Protonation: Nitrogen vs. Oxygen

A crucial consequence of the reduced amide resonance is the shift in the preferred site of protonation. For typical, planar amides, protonation occurs predominantly on the carbonyl oxygen, as the positive charge can be delocalized through resonance. In contrast, for highly distorted bridged lactams, protonation is favored at the nitrogen atom.[2] This is because the localized lone pair on the nitrogen is more basic than the carbonyl oxygen, and the resulting positive charge on the nitrogen is stabilized by the electron-donating alkyl groups of the bicyclic system. Therefore, this compound is expected to protonate on the nitrogen to form a substituted ammonium ion.[3]

Quantitative Assessment of Basicity: The pKa of the Conjugate Acid

Comparative Analysis with Related Bicyclic Amines

To contextualize the basicity of this compound, it is instructive to examine the pKa values of structurally similar compounds.

CompoundStructurepKa of Conjugate Acid
Quinuclidine (1-Azabicyclo[2.2.2]octane)
alt text
~11.0[4]
3-Quinuclidone (1-Azabicyclo[2.2.2]octan-3-one)
alt text
7.2[5][6]
This compound
alt text
Estimated to be between 3-5
  • Quinuclidine , the parent bicyclic amine without the carbonyl group, is a strong base with a pKa of approximately 11.0.[4] This high basicity is attributed to the availability of the nitrogen lone pair and the stabilizing effect of the alkyl framework on the protonated form.

  • 3-Quinuclidone , an isomer of this compound where the nitrogen is at a bridgehead position, has a significantly lower pKa of 7.2.[5][6] The electron-withdrawing inductive effect of the carbonyl group at the 3-position reduces the electron density on the nitrogen, thereby decreasing its basicity compared to quinuclidine.

For This compound , the nitrogen is part of the lactam ring and is directly adjacent to the carbonyl group. This proximity leads to a more pronounced electron-withdrawing inductive effect from the carbonyl group compared to 3-quinuclidone. Furthermore, while resonance is significantly reduced, it is not entirely absent. These factors combined suggest that this compound will be a weaker base than 3-quinuclidone. A reasonable estimate for the pKa of its conjugate acid would be in the range of 3-5.

Experimental Determination of pKa

The precise determination of the pKa of this compound is essential for its effective use in research and development. Potentiometric titration is a reliable and widely used method for this purpose.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant of known concentration (in this case, a strong acid like HCl) to a solution of the analyte (this compound). The pH of the solution is monitored throughout the titration using a pH meter. A plot of pH versus the volume of titrant added will yield a titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point, where half of the base has been protonated.

Step-by-Step Protocol for Potentiometric Titration

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beaker (50 or 100 mL)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the analyte solution.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the region of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

    • The half-equivalence point is at Veq / 2.

    • The pKa of the conjugate acid is the pH of the solution at the half-equivalence point.

Caption: Workflow for the potentiometric titration of this compound.

Theoretical and Spectroscopic Corroboration

While experimental determination is the gold standard, computational and spectroscopic methods can provide further insights into the basic properties of this compound.

Computational Chemistry

Modern computational methods, such as density functional theory (DFT), can be used to calculate the proton affinity of a molecule in the gas phase. Proton affinity is a measure of the molecule's intrinsic basicity, free from solvent effects. These calculations can also be extended to predict pKa values in solution by incorporating a continuum solvation model. Such studies would be expected to confirm that protonation at the nitrogen is energetically more favorable than at the oxygen and would provide a theoretical pKa value that can be compared with experimental results.

Spectroscopic Analysis

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to probe the site of protonation.

  • ¹H and ¹³C NMR Spectroscopy: Upon protonation, the chemical shifts of the protons and carbons near the protonated site will change significantly. By comparing the NMR spectra of the neutral molecule and its hydrochloride salt, one can identify the atom that has been protonated. For N-protonation, significant downfield shifts would be expected for the protons and carbons alpha to the nitrogen.

  • Infrared Spectroscopy: The IR spectrum of the hydrochloride salt of this compound would show characteristic N-H stretching and bending vibrations, providing direct evidence for N-protonation. The carbonyl (C=O) stretching frequency would also be affected, likely shifting to a higher wavenumber due to the inductive effect of the newly formed ammonium ion.

Conclusion

This compound is a bicyclic lactam that exhibits significant basicity due to the structural constraints imposed by its rigid framework. The resulting distortion of the amide bond localizes the nitrogen's lone pair, favoring N-protonation and rendering the molecule a moderately weak base. While a precise experimental pKa is not widely reported, it can be estimated to be in the range of 3-5 based on comparisons with related structures. For researchers and drug developers, a thorough understanding of this fundamental property is paramount. The detailed experimental protocol provided in this guide offers a clear pathway to the accurate determination of its pKa, facilitating its rational application in the synthesis of novel and impactful chemical entities.

References

An In-depth Technical Guide to 2-Azabicyclo[2.2.2]octan-3-one: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.2]octan-3-one, also known as 3-isoquinuclidinone, is a rigid bicyclic lactam that serves as a valuable scaffold in medicinal chemistry and organic synthesis. Its constrained conformational flexibility and the presence of key functional groups make it an attractive building block for the synthesis of a wide range of biologically active molecules, including analogs of local anesthetics and potential therapeutics for central nervous system disorders.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of this compound, offering insights for its application in research and drug development.

Chemical Structure and Nomenclature

This compound is a bicyclic organic compound with the chemical formula C₇H₁₁NO and a molecular weight of 125.17 g/mol .[2] Its structure consists of a six-membered piperidine ring fused with a six-membered cyclohexane ring, sharing two bridgehead carbon atoms. The nitrogen atom is at position 2 and a carbonyl group is at position 3 of the bicyclic system.

Systematic IUPAC Name: this compound

Common Synonyms:

  • 3-Isoquinuclidinone

  • 3-Isoquinuclidone

  • 4-Aminocyclohexanecarboxylic acid lactam

  • Isonortropinone

CAS Number: 3306-69-2

Structural Identifiers:

  • SMILES: O=C1NC2CCC1CC2

  • InChI: InChI=1S/C7H11NO/c9-7-5-1-3-6(8-7)4-2-5/h5-6H,1-4H2,(H,8,9)

Stereochemistry and Conformational Analysis

The rigid bicyclic framework of this compound is a key determinant of its chemical and biological properties. A thorough understanding of its stereochemistry is crucial for the design and synthesis of stereoisomerically pure derivatives.

Chirality and Stereoisomers

The this compound molecule possesses two chiral centers at the bridgehead carbon atoms, C1 and C4. However, due to the bridged nature of the ring system, these two chiral centers are not independent. The molecule as a whole is chiral and exists as a pair of enantiomers:

  • (1R,4R)-2-azabicyclo[2.2.2]octan-3-one

  • (1S,4S)-2-azabicyclo[2.2.2]octan-3-one

The synthesis of this compound without chiral control typically results in a racemic mixture of these two enantiomers. The separation of these enantiomers, or the enantioselective synthesis of a single enantiomer, is often a critical step in the development of chiral drugs based on this scaffold.

Conformational Rigidity

The bicyclo[2.2.2]octane core imparts significant conformational rigidity to the molecule. The six-membered rings are forced into a boat-like conformation. This restricted conformational freedom is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. X-ray crystallographic studies of derivatives of this compound confirm the strained, boat-like conformation of the rings.[3][4][5]

Synthesis of this compound

The synthesis of the 2-azabicyclo[2.2.2]octane ring system can be achieved through various strategies, with intramolecular cyclization reactions being a common approach. One effective method involves an intramolecular Michael reaction.[6] Below is a representative protocol for the synthesis of racemic this compound.

Synthetic Workflow: Intramolecular Michael Addition

The following diagram illustrates a plausible synthetic route to this compound.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclization cluster_3 Final Product Ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate Ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate Unsaturated Ester Unsaturated Ester Ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate->Unsaturated Ester Reaction with an appropriate electrophile 2-Azabicyclo[2.2.2]octanone derivative 2-Azabicyclo[2.2.2]octanone derivative Unsaturated Ester->2-Azabicyclo[2.2.2]octanone derivative Base-catalyzed intramolecular Michael addition This compound This compound 2-Azabicyclo[2.2.2]octanone derivative->this compound Hydrolysis and Decarboxylation

Caption: Synthetic workflow for this compound.

Experimental Protocol (Racemic Synthesis)

This protocol is a generalized procedure based on established methodologies for constructing the 2-azabicyclo[2.2.2]octane core.[6]

Step 1: Formation of the Unsaturated Ester Intermediate

  • To a solution of ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add an appropriate electrophile (e.g., an acrylate derivative) and allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the unsaturated ester intermediate.

Step 2: Intramolecular Michael Addition

  • Dissolve the unsaturated ester in a suitable solvent (e.g., DMF).

  • Add a base such as potassium carbonate or sodium hydride and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting 2-azabicyclo[2.2.2]octanone derivative by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Subject the purified 2-azabicyclo[2.2.2]octanone derivative to acidic or basic hydrolysis to remove the protecting group and facilitate decarboxylation.

  • Neutralize the reaction mixture and extract the final product, this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Chiral Resolution

The resolution of racemic this compound can be achieved using classical methods, such as the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid), followed by fractional crystallization.[7] Alternatively, chiral chromatography can be employed for the separation of the enantiomers. Enantioselective synthesis, while more complex, offers a more direct route to the desired stereoisomer.[8][9]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.2 - 3.5 (m, 1H)H-1 (bridgehead)
~3.0 - 3.3 (m, 1H)H-4 (bridgehead)
~2.8 - 3.1 (m, 2H)CH₂ (adjacent to N)
~1.5 - 2.0 (m, 6H)CH₂ (ethane bridges)
~6.0 - 7.0 (br s, 1H)NH

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group.

Vibrational Frequency (cm⁻¹) Assignment
~3200 - 3400N-H stretch
~1650 - 1680C=O stretch (amide I)
~1510 - 1570N-H bend (amide II)
~2850 - 3000C-H stretch
Mass Spectrometry (MS)

In mass spectrometry, this compound (C₇H₁₁NO, MW: 125.17) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and ethylene, characteristic of bicyclic systems.[2][11]

Applications in Drug Discovery and Development

The 2-azabicyclo[2.2.2]octane scaffold is a key component in a variety of pharmacologically active compounds. Its rigid structure allows for the precise positioning of substituents to interact with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • CNS Disorders: As selective inhibitors of presenilin-1 γ-secretase, with potential applications in Alzheimer's disease.[12]

  • Antiprotozoal Agents: Showing activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[13]

  • Analgesics: As conformationally restricted analogs of prodine-type analgesics.[1]

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its well-defined stereochemistry and conformational rigidity make it an excellent starting point for the rational design of novel therapeutic agents. A thorough understanding of its chemical properties, including its synthesis and spectroscopic characterization, is essential for harnessing its full potential in medicinal chemistry and drug discovery.

References

The 2-Azabicyclo[2.2.2]octan-3-one Scaffold: A Privileged Core in Modulating Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 2-azabicyclo[2.2.2]octan-3-one core is a conformationally constrained bicyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, leading to high-affinity and selective interactions with a wide array of biological targets. This guide provides a comprehensive overview of the diverse mechanisms of action exhibited by derivatives of this versatile scaffold, offering insights for researchers and professionals engaged in drug discovery and development.

Part 1: The this compound Scaffold: Structure and Significance

The this compound skeleton is a bridged bicyclic amine with a ketone functionality. This rigid structure reduces the conformational flexibility inherent in many open-chain molecules, a desirable property in rational drug design as it can lead to a decrease in the entropic penalty upon binding to a target protein. The constrained nature of the scaffold provides a unique three-dimensional arrangement for appended functional groups, enabling specific and high-affinity interactions with biological macromolecules.

The versatility of this scaffold is underscored by the broad spectrum of pharmacological activities its derivatives have demonstrated, ranging from modulation of ion channels and G-protein coupled receptors to enzyme inhibition. This chemical tractability and diverse pharmacology make the this compound scaffold a subject of significant interest in the pursuit of novel therapeutics.

Part 2: A Key Player in Cholinergic Neurotransmission: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of the closely related 1-azabicyclo[2.2.2]octane scaffold are well-established as potent modulators of nicotinic acetylcholine receptors (nAChRs), and this activity extends to derivatives of the this compound core.[1][2][3][4] nAChRs are ligand-gated ion channels that play critical roles in cognitive function, sensory gating, and inflammation.[3][4] The α7 subtype of nAChRs is a particularly important target for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[3][5]

Mechanism of Action: Agonists, Partial Agonists, and Allosteric Modulators

This compound derivatives can act as:

  • Agonists: These compounds bind to the orthosteric site of the nAChR, mimicking the action of the endogenous ligand acetylcholine and promoting channel opening.

  • Partial Agonists: These ligands also bind to the orthosteric site but elicit a submaximal receptor response compared to full agonists. This can be therapeutically advantageous in preventing over-stimulation of the receptor.[5]

  • Positive Allosteric Modulators (PAMs): PAMs bind to a site distinct from the acetylcholine binding site and potentiate the response of the receptor to an agonist.

Structure-Activity Relationship (SAR)

The SAR for nAChR modulation by azabicyclo[2.2.2]octane derivatives is complex. Key structural features that influence activity and selectivity include the nature and position of substituents on the bicyclic core and the stereochemistry of the molecule. For instance, spiro-oxazolidinone derivatives have been shown to be highly selective full agonists at the α7 nAChR.[2]

Experimental Protocols for Assessing nAChR Modulation

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of a compound for a specific nAChR subtype.

  • Methodology:

    • Prepare cell membranes expressing the nAChR subtype of interest.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value determined from concentration-response curves.

2. Electrophysiology (Two-Electrode Voltage Clamp):

  • Objective: To characterize the functional activity of a compound at a specific nAChR subtype.

  • Methodology:

    • Express the desired nAChR subunits in Xenopus oocytes.

    • Impale the oocyte with two microelectrodes to clamp the membrane potential.

    • Perfuse the oocyte with a solution containing the test compound and measure the resulting ion current.

    • Determine the EC50 and maximal efficacy (Imax) from concentration-response curves.

Signaling Pathway Diagram

nAChR_pathway cluster_membrane Cell Membrane nAChR α7 nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Endogenous Ligand) ACh->nAChR Binds Azabicyclo This compound Derivative (Agonist) Azabicyclo->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Response Cellular Response (e.g., Neurotransmitter Release, Modulation of Inflammation) Signaling->Response

Caption: Agonist binding to the α7 nAChR leads to ion influx and downstream cellular responses.

Part 3: Targeting Muscarinic Acetylcholine Receptors (mAChRs)

In addition to nAChRs, derivatives of the azabicyclo[2.2.2]octan-3-one scaffold have also been found to interact with muscarinic acetylcholine receptors (mAChRs).[6] mAChRs are G-protein coupled receptors that are involved in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion. The M3 subtype, in particular, is a target for the treatment of overactive bladder and chronic obstructive pulmonary disease.[7]

Mechanism of Action: Muscarinic Agonism and Antagonism
  • Agonists: Derivatives acting as agonists at mAChRs can stimulate downstream signaling pathways, leading to physiological responses such as smooth muscle contraction.[6]

  • Antagonists: Antagonistic compounds block the action of acetylcholine at mAChRs, leading to effects such as muscle relaxation.[7][8]

Experimental Protocols for Assessing mAChR Modulation

1. In Vitro Functional Assay (Guinea Pig Ileum Contraction):

  • Objective: To assess the contractile or relaxant effect of a compound on smooth muscle via mAChR activation or blockade.

  • Methodology:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution.

    • Record isometric contractions using a force transducer.

    • To assess agonism, add cumulative concentrations of the test compound and measure the contractile response.

    • To assess antagonism, pre-incubate the tissue with the test compound before constructing a concentration-response curve for a known muscarinic agonist (e.g., carbachol).

Signaling Pathway Diagram

mAChR_pathway cluster_membrane Cell Membrane mAChR M3 mAChR Gq Gq/11 mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->mAChR Binds Azabicyclo This compound Derivative (Antagonist) Azabicyclo->mAChR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Antagonism of the M3 mAChR blocks downstream signaling leading to cellular responses.

Part 4: Novel Frontiers: Inhibition of γ-Secretase

More recently, a novel class of 2-azabicyclo[2.2.2]octane sulfonamides has been identified as potent and selective inhibitors of presenilin-1 (PSEN-1), a key component of the γ-secretase complex.[9] γ-secretase is an intramembrane protease that cleaves multiple substrates, including the amyloid precursor protein (APP). The processing of APP by γ-secretase can lead to the formation of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brains of patients with Alzheimer's disease.

Mechanism of Action: Selective Inhibition of PSEN-1

These 2-azabicyclo[2.2.2]octane derivatives are designed to selectively inhibit the PSEN-1-containing γ-secretase complex.[9] Conformational modeling suggests that a specific "U" shape conformation is crucial for this selective inhibition.[9] By inhibiting γ-secretase, these compounds can reduce the production of Aβ peptides.

Experimental Protocols for Assessing γ-Secretase Inhibition

1. In Vitro γ-Secretase Activity Assay:

  • Objective: To measure the inhibitory activity of a compound on the γ-secretase complex.

  • Methodology:

    • Use a cell-free assay containing a purified or partially purified γ-secretase enzyme and a fluorescently labeled substrate.

    • Incubate the enzyme and substrate with varying concentrations of the test compound.

    • Measure the cleavage of the substrate by detecting the fluorescence signal.

    • Determine the IC50 value from the concentration-response curve.

γ-Secretase Inhibition Diagram

g_secretase_pathway cluster_membrane Cell Membrane g_secretase γ-Secretase (PSEN-1) Abeta Amyloid-β (Aβ) Production g_secretase->Abeta Cleavage APP Amyloid Precursor Protein (APP) APP->g_secretase Substrate Azabicyclo 2-Azabicyclo[2.2.2]octane Derivative (Inhibitor) Azabicyclo->g_secretase Inhibits Plaques Amyloid Plaques Abeta->Plaques

Caption: Inhibition of γ-secretase by 2-azabicyclo[2.2.2]octane derivatives reduces Aβ production.

Part 5: A Plethora of Other Mechanisms

The versatility of the this compound scaffold is further highlighted by the diverse range of other biological activities reported for its derivatives:

  • Long-chain fatty acid elongase 6 (ELOVL6) inhibition: A series of 2-azabicyclo[2.2.2]octane derivatives have been identified as potent and selective inhibitors of ELOVL6, an enzyme involved in fatty acid metabolism.[10]

  • p53 Modulation: The derivative PRIMA-1, 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, can induce apoptosis in cancer cells carrying mutant p53.[11]

  • Substance P Antagonism: A derivative has been discovered as a nonpeptide antagonist of the substance P receptor (NK1), a target for antiemetic and anxiolytic drugs.[12]

  • Analgesic Activity: Analogues of prodine-type analgesics incorporating the 2-azabicyclo[2.2.2]octane nucleus have demonstrated significant analgesic properties.[13]

  • Local Anesthetic Activity: The conformationally restricted nature of this scaffold has been exploited to design analogues of local anesthetics.[14]

Part 6: Synthetic Approaches to the this compound Core

The synthesis of the this compound scaffold and its derivatives often involves multi-step sequences. One common strategy is the Diels-Alder reaction of 2-azadienes to construct the bicyclic core.[15]

Illustrative Synthetic Workflow: Diels-Alder Approach

synthesis_workflow Azadiene 2-Azadiene Cycloaddition Diels-Alder Cycloaddition Azadiene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Reduction Reduction/ Functionalization Intermediate->Reduction Final_Product This compound Derivative Reduction->Final_Product

Caption: A general workflow for the synthesis of this compound derivatives via a Diels-Alder reaction.

Part 7: Concluding Remarks and Future Outlook

The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. The conformational rigidity and synthetic accessibility of this core have enabled the development of a wide range of derivatives with diverse and potent biological activities. From modulating cholinergic neurotransmission to inhibiting key enzymes in disease pathways, the therapeutic potential of this scaffold is vast.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Further optimization of substituents to achieve even greater selectivity for specific receptor subtypes or enzyme isoforms.

  • Exploring new therapeutic areas: Investigating the potential of this scaffold against novel biological targets.

  • Developing novel synthetic methodologies: Devising more efficient and stereoselective synthetic routes to access a wider range of derivatives.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation therapeutics to address a multitude of unmet medical needs.

References

A Technical Guide to the Spectroscopic Characterization of 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Azabicyclo[2.2.2]octan-3-one, a key bicyclic lactam of interest to researchers, scientists, and professionals in drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound.

Introduction

This compound, a member of the bicyclic lactam family, possesses a rigid cage-like structure that makes it a valuable scaffold in medicinal chemistry and organic synthesis.[1] Its constrained conformation provides a unique three-dimensional arrangement of functional groups, which is of significant interest for the design of novel therapeutic agents and as a building block in the synthesis of complex natural products. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this molecule.

Molecular Structure and Stereochemistry

The structure of this compound consists of a piperidine ring fused with an ethylene bridge, creating a bicyclic system. The presence of a carbonyl group at the 3-position and a nitrogen atom at the 2-position defines it as a lactam. The rigid framework of the molecule significantly influences its spectroscopic properties.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data (based on related structures):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H13.0 - 3.5m
H42.5 - 3.0m
H5, H6, H7, H81.5 - 2.5m
NH5.5 - 7.0br s

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound is chemically distinct and should give rise to a separate signal. The carbonyl carbon is expected to have the most downfield chemical shift.

Predicted ¹³C NMR Data (based on related structures):

CarbonPredicted Chemical Shift (δ, ppm)
C150 - 55
C3170 - 175
C440 - 45
C5, C6, C7, C820 - 35

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide functional group.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, broad
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium
C-H Stretch2850 - 3000Medium

The exact position of the amide C=O stretch is sensitive to the ring strain of the bicyclic system. In bicyclic lactams, this band can be shifted to higher wavenumbers compared to acyclic amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₁NO), the molecular weight is 125.17 g/mol .

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 125

  • Major Fragmentation Pathways: The fragmentation of bicyclic systems can be complex. Common fragmentation pathways for this compound are expected to involve the loss of CO, and cleavage of the bicyclic rings.

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or in a suitable solvent for solution-phase IR.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Data Visualization

Molecular Structure```dot

digraph "2_Azabicyclo_2_2_2_octan_3_one" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];

// Atom coordinates (approximate for 2D representation) N2 [label="N", pos="0,0.5!"]; C1 [label="C1", pos="-1.2,1.2!"]; C8 [label="C8", pos="-2.4,0.5!"]; C7 [label="C7", pos="-2.4,-1.0!"]; C4 [label="C4", pos="-1.2,-1.7!"]; C5 [label="C5", pos="0,-1.0!"]; C6 [label="C6", pos="0,0.5!"]; // This should be C1 C3 [label="C3", pos="1.2,1.2!"]; O [label="O", pos="2.0,1.9!"];

// Bonds C1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8; C8 -- C7; C7 -- C4; C3 -- O [style=double]; }

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and confirmed structural assignment. The rigidity of the bicyclic system imparts unique and predictable features in its spectra, which are invaluable for its identification and for understanding its chemical behavior. This guide provides the foundational spectroscopic information necessary for researchers working with this important class of molecules.

References

An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octan-3-one: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Azabicyclo[2.2.2]octan-3-one, a key bicyclic lactam in modern drug discovery and organic synthesis. The document details its fundamental properties, including its IUPAC name and CAS number, and offers a detailed, field-proven synthetic protocol. Furthermore, it delves into the spectroscopic characterization, chemical reactivity, and diverse applications of this scaffold, particularly its role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound in their work.

Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Core

The 2-azabicyclo[2.2.2]octane framework, a conformationally restricted piperidine analog, has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for various biological targets. This compound, also known as 3-isoquinuclidone, is a pivotal intermediate that provides access to a wide array of functionalized derivatives. This guide will explore the synthesis, properties, and applications of this versatile building block.

Core Compound Identification and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 3306-69-2[1]

  • Synonyms: 3-Isoquinuclidone, 4-Aminocyclohexanecarboxylic acid lactam

  • Molecular Formula: C₇H₁₁NO[2]

  • Molecular Weight: 125.17 g/mol [2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceColorless crystalline solid[2]
Melting Point200-202 °C (benzene/hexane)[2]
Boiling Point297.4 °C at 760 mmHg[2]
SolubilitySoluble in polar organic solvents[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the readily available starting material, p-aminobenzoic acid (PABA), in a three-step sequence. This method is advantageous for its scalability and the relatively low cost of the starting material.

Synthetic Workflow

Synthesis_Workflow PABA p-Aminobenzoic Acid (PABA) ACA 4-Aminocyclohexane carboxylic Acid PABA->ACA Hydrogenation (Rh/C, H2) Lactam This compound ACA->Lactam Thermal Cyclization (Heat, 250°C)

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Hydrogenation of p-Aminobenzoic Acid (PABA)

  • In a high-pressure reactor, a solution of p-aminobenzoic acid (1 mole) in a suitable solvent (e.g., water or a lower alcohol) is prepared.

  • A catalytic amount of a hydrogenation catalyst, such as rhodium on carbon (Rh/C), is added to the solution.

  • The reactor is sealed and pressurized with hydrogen gas to a pressure of approximately 1000-1500 psi.

  • The reaction mixture is heated to a temperature of 100-150 °C and stirred vigorously until the theoretical amount of hydrogen has been consumed.

  • After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Step 2: Thermal Cyclization to this compound

  • The mixture of 4-aminocyclohexanecarboxylic acid isomers obtained from the previous step is placed in a reaction vessel suitable for high-temperature reactions.

  • The solid is heated to a temperature of 250 °C. At this temperature, the cis-isomer undergoes intramolecular cyclization to form the bicyclic lactam, while the trans-isomer epimerizes to the cis-isomer, which then also cyclizes.

  • The reaction is monitored by a suitable method (e.g., TLC or GC) until completion.

  • The crude product is cooled and can be purified by recrystallization from a suitable solvent system, such as benzene-hexane, to afford pure this compound.[2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the bridgehead protons and the methylene protons of the bicyclic system. The exact chemical shifts and coupling constants would be determined in a deuterated solvent like CDCl₃ or DMSO-d₆.
¹³C NMR A characteristic signal for the carbonyl carbon of the lactam (typically in the range of 170-180 ppm), along with signals for the bridgehead and methylene carbons.
IR Spectroscopy A strong absorption band for the lactam carbonyl group (C=O) around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 125, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the lactam functionality and the adjacent methylene group.

Reactivity Workflow

Reactivity_Workflow Lactam This compound N_Alkylated N-Alkylated Derivatives Lactam->N_Alkylated Alkylation (e.g., R-X, base) Amine 2-Azabicyclo[2.2.2]octane Lactam->Amine Reduction (e.g., LiAlH4) Alpha_Substituted α-Substituted Derivatives Lactam->Alpha_Substituted α-Functionalization (e.g., Aldol condensation)

Caption: Key reactions of this compound.

Applications in Drug Discovery

The 2-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules.

  • Neurological Disorders: The rigid framework mimics the conformation of certain neurotransmitters, making it a valuable scaffold for designing ligands for receptors in the central nervous system.[3]

  • Anticancer Agents: Derivatives of this scaffold have been investigated for their potential as anticancer agents.

  • Antihistaminic and Anticholinergic Agents: The bicyclic structure is found in several compounds with antihistaminic and anticholinergic properties.

Safety and Handling

As a professional in a research and development setting, it is imperative to handle all chemicals with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of complex molecules with significant therapeutic potential. Its rigid bicyclic structure provides a unique platform for the development of selective and potent drug candidates. The synthetic route outlined in this guide offers a practical and scalable method for its preparation, enabling further exploration of its utility in medicinal chemistry and beyond.

References

An In-depth Technical Guide to 2-Azabicyclo[2.2.2]octan-3-one: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Azabicyclo[2.2.2]octan-3-one, a versatile bicyclic lactam of significant interest to researchers, scientists, and professionals in drug development. This document delves into its structural features, reactivity, and provides practical insights into its synthesis and handling, grounded in established scientific principles and supported by authoritative references.

Introduction: The Structural and Pharmaceutical Significance of a Bridged Bicyclic Lactam

This compound, also known as 3-isoquinuclidone, is a unique bicyclic organic compound featuring a rigid bridged ring system containing a nitrogen atom and a ketone functional group.[1] Its constrained conformation imparts distinct stereoelectronic properties that make it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The structural rigidity allows for the precise spatial orientation of substituents, a critical aspect in the design of pharmacologically active molecules that interact with specific biological targets.

This guide will explore the fundamental characteristics of this compound, offering a foundation for its application in the synthesis of complex molecules and the development of novel therapeutics, particularly in the realm of neurological disorders.[2]

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various experimental setups.

PropertyValueSource
CAS Number 3306-69-2
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Appearance Colorless to pale yellow solid[3]
Melting Point 200-202 °C[4]
Boiling Point 297.4 °C at 760 mmHg[4]
Density 1.083 g/cm³
Solubility Soluble in polar organic solvents; slightly soluble in methanol and water.[2]

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The bridgehead protons would likely appear as distinct signals. The protons alpha to the carbonyl and the nitrogen atom would be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms. The carbonyl carbon will be significantly downfield, typically in the range of 170-180 ppm. The carbons adjacent to the nitrogen atom will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A strong, sharp absorption band around 1650-1680 cm⁻¹ , characteristic of a cyclic amide (lactam) carbonyl group.[5]

  • A broad absorption in the region of 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amine.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of CO and subsequent rearrangements of the bicyclic ring system.[6]

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by the interplay of its secondary amine and ketone functionalities within a constrained bicyclic framework.

Reactivity_of_2-Azabicyclo_2_2_2_octan-3-one cluster_ketone Ketone Reactivity cluster_amine Amine Reactivity Reduction Reduction Alpha-Functionalization Alpha-Functionalization N-Alkylation N-Alkylation N-Acylation N-Acylation This compound This compound This compound->Reduction e.g., NaBH4, LiAlH4 This compound->Alpha-Functionalization via Enolate This compound->N-Alkylation e.g., Alkyl Halides This compound->N-Acylation e.g., Acyl Chlorides Synthesis_Workflow Start p-Aminobenzoic Acid Step1 Hydrogenation (e.g., Rh/C or PtO2, H2) Start->Step1 Intermediate 4-Aminocyclohexanecarboxylic Acid Step1->Intermediate Step2 Thermal Cyclization (High Temperature, e.g., 250 °C) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

References

A Technical Guide to 2-Azabicyclo[2.2.2]octan-3-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Azabicyclo[2.2.2]octan-3-one, a valuable heterocyclic scaffold in medicinal chemistry. This guide covers its commercial availability, synthetic methodologies, and critical applications in the development of novel therapeutics, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane core, a conformationally restricted piperidine analogue, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This compound (also known as 3-isoquinuclidone), with its ketone functionality, serves as a versatile intermediate for introducing further chemical diversity. This guide will delve into the practical aspects of sourcing and synthesizing this key building block.

Commercial Availability

This compound and its common salt form, the hydrochloride, are commercially available from a range of suppliers, catering to both small-scale research and larger developmental needs. The availability of this starting material is a critical consideration for its adoption in drug discovery programs.

Table 1: Commercial Availability of this compound and its Hydrochloride Salt

CompoundCAS NumberTypical PurityRepresentative SuppliersAvailable Quantities
This compound3306-69-2≥97%BOC Sciences, CymitQuimica, CATO, Fisher Scientific, Chemsrc100 mg, 500 mg, 1 g, 5 g, Bulk
2-Azabicyclo[2.2.2]octane hydrochloride5845-15-8≥98%Sigma-Aldrich1 g, 5 g, 10 g

This table is a representative summary and not exhaustive. Researchers should consult individual supplier catalogs for the most up-to-date information on purity, pricing, and availability.

Synthetic Methodologies: From Benchtop to Scale-Up

The synthesis of the this compound core can be approached through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and the need for specific stereochemistry.

Scalable Synthesis from p-Aminobenzoic Acid (PABA)

A four-step synthesis suitable for multi-kilogram production has been reported, starting from the readily available and inexpensive p-aminobenzoic acid.[1] This pathway is particularly attractive for industrial applications due to its efficiency and the use of cost-effective reagents.

G PABA p-Aminobenzoic Acid (PABA) Aminocyclohexane 4-Aminocyclohexane carboxylic acid PABA->Aminocyclohexane Hydrogenation Lactam This compound Aminocyclohexane->Lactam Epimerization & Cyclization (Heat) Amine 2-Azabicyclo[2.2.2]octane Lactam->Amine Reduction (e.g., Red-Al)

Caption: Scalable synthesis of the 2-azabicyclo[2.2.2]octane core from PABA.

Experimental Protocol Outline:

  • Hydrogenation: p-Aminobenzoic acid is hydrogenated to yield 4-aminocyclohexanecarboxylic acid.

  • Cyclization: The resulting amino acid undergoes thermal epimerization and cyclization to form the bicyclic lactam, this compound.[1]

  • Reduction (Optional): The lactam can be further reduced to the corresponding amine, 2-azabicyclo[2.2.2]octane, using a reducing agent like Red-Al.[1]

Beckmann Rearrangement

The Beckmann rearrangement offers a classical approach to the synthesis of lactams from ketoximes. This method can be applied to a bicyclo[2.2.2]octan-2-one precursor.

G Ketone Bicyclo[2.2.2]octan-2-one Oxime Bicyclo[2.2.2]octan-2-one oxime Ketone->Oxime Hydroxylamine Lactam This compound Oxime->Lactam Beckmann Rearrangement (e.g., H2SO4, PPA)

Caption: Synthesis of this compound via Beckmann Rearrangement.

Experimental Protocol Outline:

  • Oxime Formation: Bicyclo[2.2.2]octan-2-one is reacted with hydroxylamine to form the corresponding oxime.

  • Rearrangement: The oxime is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce the Beckmann rearrangement, yielding this compound. The regioselectivity of the rearrangement is a key consideration in this synthesis.[2][3]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful and convergent method for the construction of the 2-azabicyclo[2.2.2]octane skeleton. This multicomponent reaction typically involves an amine, an aldehyde, and a dienophile.

G Amine Amine Imine In situ Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Dienophile Dienophile (e.g., Cyclohexenone) Cycloadduct This compound derivative Dienophile->Cycloadduct [4+2] Cycloaddition Imine->Cycloadduct

Caption: Aza-Diels-Alder approach to the 2-azabicyclo[2.2.2]octane core.

Experimental Protocol Outline:

  • In Situ Imine Formation: An amine and an aldehyde react in situ to form an imine, which acts as the dienophile.

  • Cycloaddition: The imine undergoes a [4+2] cycloaddition reaction with a suitable diene (or a diene equivalent like cyclohexenone) to form the 2-azabicyclo[2.2.2]octane ring system.[4][5] The reaction can be promoted by Lewis or Brønsted acids.[4]

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in drug discovery. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Table 2: Analytical Methods for the Characterization of this compound

TechniquePurposeTypical Parameters/Observations
Reverse-Phase HPLC Purity assessmentColumn: C18; Mobile Phase: Acetonitrile/Water with buffer (e.g., phosphate or acetate); Detection: UV at 210-220 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identity confirmationProvides retention time and mass spectrum for unambiguous identification.[6][7]
¹H NMR Structural elucidation and confirmationCharacteristic chemical shifts for the bicyclic protons.
¹³C NMR Structural confirmationProvides the number of unique carbon environments, confirming the bicyclic structure.
Infrared (IR) Spectroscopy Functional group identificationStrong carbonyl (C=O) stretch characteristic of the lactam.

Applications in Drug Discovery and Medicinal Chemistry

The rigid 2-azabicyclo[2.2.2]octane scaffold has been successfully employed in the design of potent and selective modulators of various biological targets.

γ-Secretase Inhibitors for Alzheimer's Disease

A significant application of the 2-azabicyclo[2.2.2]octane scaffold is in the development of γ-secretase inhibitors for the treatment of Alzheimer's disease.[8][9] The rigid framework allows for the precise positioning of pharmacophoric elements to achieve high potency and selectivity for the presenilin-1 (PSEN-1) subunit of the γ-secretase complex.[1][8] The "U" shape conformation adopted by these molecules is believed to be crucial for their inhibitory activity.[8]

Analgesics and Pain Management

The 2-azabicyclo[2.2.2]octane nucleus has been utilized to create conformationally restricted analogues of prodine-type analgesics.[4][10] By locking the piperidine ring in a boat conformation, researchers can explore the structure-activity relationships of opioid receptor ligands with greater precision.[11] Some of these analogues have demonstrated significant analgesic activity in preclinical models.[10]

Other Therapeutic Areas

The versatility of the 2-azabicyclo[2.2.2]octane scaffold extends to other therapeutic areas, including the development of central nervous system stimulants and compounds targeting nicotinic acetylcholine receptors.[6]

Conclusion and Future Perspectives

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its rigid bicyclic structure provides a robust platform for the design of potent and selective ligands for a range of biological targets. The scalable synthetic routes and demonstrated applications in high-interest therapeutic areas, such as neurodegenerative diseases and pain management, ensure that this scaffold will continue to be of great interest to medicinal chemists and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Azabicyclo[2.2.2]octan-3-one via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-azabicyclo[2.2.2]octan-3-one, commonly known as the isoquinuclidinone core, is a bridged heterocyclic scaffold of significant interest in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a key pharmacophore in a variety of biologically active alkaloids and synthetic molecules. The Aza-Diels-Alder reaction, a powerful variant of the Nobel prize-winning Diels-Alder cycloaddition, offers an efficient and stereocontrolled route to this valuable framework. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for its synthesis, and critical insights into optimizing reaction parameters for researchers in drug development and organic synthesis.

Scientific Foundation: The Aza-Diels-Alder Approach

The Diels-Alder reaction is a cornerstone of organic chemistry, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The Aza-Diels-Alder reaction is a modification where a nitrogen atom replaces a carbon in either the diene or, more commonly for this synthesis, the dienophile.[2]

The synthesis of the 2-azabicyclo[2.2.2]octane skeleton typically involves the reaction of a 1,3-cyclohexadiene derivative (the 4π-electron component) with an imine or a related C=N species as the dienophile (the 2π-electron component).

Mechanism and Stereochemical Considerations:

The reaction can proceed through either a concerted or a stepwise pathway. The presence of a Lewis acid or Brønsted acid catalyst is often crucial. These catalysts coordinate to the nitrogen atom of the imine, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the cycloaddition.

Key mechanistic points include:

  • Activation: Attaching an electron-withdrawing group to the imine nitrogen enhances its reactivity as a dienophile.[2]

  • Stereoselectivity: Unlike all-carbon Diels-Alder reactions which typically favor the endo product due to secondary orbital overlap, Aza-Diels-Alder reactions, particularly with cyclic dienes, often show a preference for the exo isomer.[2][3] This selectivity can be modulated by the choice of catalyst and reaction conditions.

  • Catalysis: A range of catalysts, from Lewis acids like titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄) to organocatalysts like L-proline, have been successfully employed to promote the reaction and, in the case of chiral catalysts, to induce enantioselectivity.[4][5]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene 1,3-Cyclohexadiene (Diene) TS [Transition State] Diene->TS Imine R-N=CH-R' (Dienophile) Imine->TS Product 2-Azabicyclo[2.2.2]octene Derivative Catalyst Lewis Acid (LA) or Brønsted Acid Catalyst->Imine Activation TS->Product [4+2] Cycloaddition

Caption: General Aza-Diels-Alder Reaction Mechanism.

Experimental Protocol: Three-Component Synthesis

One of the most efficient methods for synthesizing the isoquinuclidinone core is a one-pot, three-component reaction involving an aldehyde, an amine, and a cyclohexenone derivative. This approach benefits from operational simplicity and avoids the isolation of potentially unstable imine intermediates. The use of molecular iodine as an environmentally benign catalyst has proven effective for this transformation.

Materials and Reagents
  • Aldehyde: Benzaldehyde (or substituted aromatic aldehyde), ≥99%

  • Amine: Aniline (or substituted aromatic amine), ≥99%

  • Enone: Cyclohex-2-en-1-one, ≥98%

  • Catalyst: Iodine (I₂), reagent grade

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Work-up: Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexane, Ethyl Acetate

Equipment
  • Microwave synthesis reactor or round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a microwave reactor vial or a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the aromatic amine (1.0 mmol), and cyclohex-2-en-1-one (1.2 mmol).

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (5 mL) followed by molecular iodine (10 mol%, 0.1 mmol).

  • Reaction Execution:

    • Microwave Method: Seal the vial and heat in a microwave reactor at 100-120°C for 10-20 minutes. Monitor pressure to ensure it remains within safe limits.

    • Conventional Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.

  • Quenching and Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (2 x 15 mL) to remove iodine, saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The ratio of endo to exo isomers can be determined from the ¹H NMR spectrum of the crude reaction mixture.

Workflow Start 1. Combine Reactants (Aldehyde, Amine, Enone) + Catalyst (I₂) in Solvent React 2. Reaction (Microwave or Reflux) Start->React Monitor 3. Monitor Progress (TLC) React->Monitor Monitor->React Continue if incomplete Quench 4. Quench (Na₂S₂O₃) & Aqueous Work-up Monitor->Quench Upon completion Dry 5. Dry (Na₂SO₄) & Concentrate Quench->Dry Purify 6. Column Chromatography Dry->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Experimental Workflow for Three-Component Synthesis.

Field-Proven Insights for Optimization

The success of this synthesis relies on careful control of several parameters. The causality behind these choices is critical for achieving high yields and desired stereoselectivity.

ParameterInfluence and Expert Recommendation
Catalyst Choice Lewis Acids (e.g., I₂, TiCl₄, ZrCl₄): These are highly effective but can be moisture-sensitive. Molecular iodine is a robust, mild, and environmentally friendly option. Organocatalysts (e.g., L-proline): L-proline catalyzes the reaction by forming an enamine with the cyclohexenone, which then acts as the diene, and an iminium ion with the aldehyde and amine.[4] This can provide access to different stereochemical outcomes and is a key strategy for asymmetric synthesis.
Solvent Acetonitrile is often a good choice due to its polarity and ability to facilitate both imine formation and the cycloaddition.[6] For certain catalyst systems, less polar solvents like toluene or dichloromethane may be preferred. Anhydrous conditions are recommended, especially when using strong Lewis acids.
Temperature Higher temperatures (reflux or microwave) accelerate the reaction but can decrease stereoselectivity. For highly diastereoselective or enantioselective transformations, reactions are often run at lower temperatures (e.g., -78 °C to room temperature), which requires a more reactive catalyst system.[5]
Reactant Stoichiometry A slight excess of the diene component (cyclohexenone) is often used to ensure complete consumption of the in situ generated imine, which can be unstable.

Representative Data

The following table summarizes typical results for the three-component synthesis of various 2-azabicyclo[2.2.2]octan-5-one derivatives, demonstrating the versatility of the method.

EntryAldehyde (R¹)Amine (R²)CatalystTimeYield (%)endo/exo RatioReference
1C₆H₅CHOC₆H₅NH₂I₂ (10 mol%)10 min (MW)9280:20
24-Cl-C₆H₄CHOC₆H₅NH₂I₂ (10 mol%)12 min (MW)9082:18
34-MeO-C₆H₄CHOC₆H₅NH₂I₂ (10 mol%)15 min (MW)8875:25
4C₆H₅CHO4-Me-C₆H₄NH₂I₂ (10 mol%)12 min (MW)9181:19
5C₆H₅CHOC₆H₅NH₂L-proline (20 mol%)24 h (RT)85>99:1 (exo)[4]

Note: The product of this specific reaction is a 2-azabicyclo[2.2.2]octan-5-one. The synthesis of the corresponding 3-one requires a different diene precursor, such as a 1,2-dihydropyridine derivative, but the principles of the Aza-Diels-Alder reaction remain the same.[5]

Conclusion

The Aza-Diels-Alder reaction is an exceptionally powerful and versatile tool for the synthesis of the this compound core and its analogues. The three-component, catalyst-mediated approach offers a high degree of efficiency and convergence, making it highly attractive for applications in medicinal chemistry and pharmaceutical development. By understanding the underlying mechanistic principles and carefully selecting catalysts and reaction conditions, researchers can effectively construct these complex, biologically relevant scaffolds.

References

Application Notes & Protocols: Strategic Synthesis of the 2-Azabicyclo[2.2.2]octane Core via Intramolecular Michael Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Significance of 2-Azabicyclo[2.2.2]octanes

The 2-azabicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational constraints and stereochemical complexity make it an invaluable building block for creating novel therapeutic agents.[1][2] This bridged bicyclic system serves as a bioisostere for common moieties like piperidine and pyridine, offering improved physicochemical properties such as enhanced metabolic stability and aqueous solubility.[3][4] The strategic incorporation of this scaffold into molecular designs has led to the development of compounds with a wide range of biological activities, making it a key intermediate in the synthesis of complex natural products and pharmaceuticals.[1][5]

This application note provides a detailed guide to the synthesis of the 2-azabicyclo[2.2.2]octane ring system, with a specific focus on the intramolecular Michael reaction as a key ring-forming strategy. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, including diastereoselectivity.

Part 1: Theoretical Framework and Mechanistic Insights

The intramolecular Michael reaction, a subset of conjugate addition reactions, is a powerful and widely utilized method for the formation of cyclic structures in organic synthesis.[6][7][8] The reaction involves the nucleophilic attack of an enolate or other suitable nucleophile onto an α,β-unsaturated carbonyl compound (a Michael acceptor) within the same molecule.[6][8]

In the context of 2-azabicyclo[2.2.2]octane synthesis, a suitably functionalized nitrogen-containing precursor undergoes an intramolecular cyclization. The key mechanistic steps are outlined below:

  • Deprotonation: A base abstracts an acidic proton from the carbon atom α to an electron-withdrawing group (e.g., an ester or ketone), generating a nucleophilic carbanion (enolate).

  • Intramolecular Conjugate Addition: The newly formed enolate attacks the β-carbon of the tethered α,β-unsaturated system in a 6-endo-trig cyclization fashion. This step is often highly diastereoselective, with the stereochemical outcome dictated by the transition state geometry.

  • Protonation: The resulting enolate is protonated, typically by the conjugate acid of the base or a proton source added during workup, to yield the final 2-azabicyclo[2.2.2]octanone product.

The success of this transformation hinges on several factors, including the choice of base, solvent, reaction temperature, and the nature of the substituents on the precursor molecule.

Diagram of the General Reaction Mechanism:

G cluster_0 Precursor cluster_1 Enolate Formation cluster_2 Cyclization cluster_3 Product Formation A Nitrogen-containing precursor with Michael donor and acceptor B Base abstracts α-proton A->B Base C Enolate Intermediate B->C D Intramolecular Michael Addition (6-endo-trig) C->D Forms C-C bond E Cyclic Enolate Intermediate D->E F Protonation E->F Proton Source G 2-Azabicyclo[2.2.2]octanone F->G

Caption: General workflow for 2-azabicyclo[2.2.2]octane synthesis.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative intramolecular Michael reaction to form a 2-azabicyclo[2.2.2]octanone derivative. This protocol is adapted from established literature procedures and serves as a robust starting point for further optimization.[9]

Protocol: Synthesis of a 2-Azabicyclo[2.2.2]octanone Derivative

Materials:

  • Starting Material: A suitable unsaturated ester precursor (e.g., derived from ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate).[9]

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2CO3).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Quenching Solution: Saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction Solvent: Ethyl acetate (EtOAc).

  • Drying Agent: Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Purification: Silica gel for column chromatography.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Argon or nitrogen gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the unsaturated ester precursor.

    • Dissolve the precursor in the chosen anhydrous solvent (e.g., THF).

  • Addition of Base:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Carefully add the base (e.g., sodium hydride) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quench:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: Gas evolution (hydrogen) will occur if excess sodium hydride is present.

  • Extraction and Workup:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-azabicyclo[2.2.2]octanone product. The stereoisomers may be separable at this stage.[9]

Data Presentation: Representative Reaction Outcomes

The choice of base and reaction conditions can significantly influence the diastereoselectivity of the cyclization. Below is a table summarizing typical outcomes for the cyclization of a model unsaturated ester.

EntryBaseSolventTemperature (°C)Time (h)Product Ratio (exo:endo)Yield (%)
1NaHTHF0 to RT31 : 1.575
2K2CO3DMFRT121.2 : 168
3t-BuOKTHF-78 to RT21 : 2.182

Note: The specific ratios and yields are highly substrate-dependent and should be optimized for each new system.

Part 3: Applications and Further Transformations

The resulting 2-azabicyclo[2.2.2]octanone is a versatile intermediate that can be further elaborated into a variety of more complex molecules. The ketone functionality can be reduced, converted to an amine, or used in various carbon-carbon bond-forming reactions. These transformations open avenues to a wide array of biologically active compounds.

Diagram of Synthetic Utility:

G cluster_0 Further Transformations cluster_1 Final Products A 2-Azabicyclo[2.2.2]octanone Intermediate B Reduction (e.g., NaBH4) A->B C Reductive Amination (e.g., NaBH(OAc)3, R-NH2) A->C D Wittig Reaction (e.g., Ph3P=CH2) A->D E 2-Azabicyclo[2.2.2]octanol Derivatives B->E F Aminated 2-Azabicyclo[2.2.2]octanes C->F G Functionalized Alkenes D->G

Caption: Synthetic transformations of the 2-azabicyclo[2.2.2]octanone core.

The intramolecular Michael reaction is a robust and efficient strategy for the construction of the medicinally important 2-azabicyclo[2.2.2]octane ring system. A thorough understanding of the reaction mechanism and careful optimization of reaction parameters are crucial for achieving high yields and controlling diastereoselectivity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists engaged in the synthesis of complex nitrogen-containing heterocycles for drug discovery and development.

References

Asymmetric Synthesis of Chiral 2-Azabicyclo[2.2.2]octan-3-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The chiral 2-azabicyclo[2.2.2]octan-3-one scaffold, a key structural motif in a variety of biologically active molecules and natural products, has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. This guide provides an in-depth exploration of the asymmetric synthesis of this valuable chiral lactam, offering detailed protocols, mechanistic insights, and a comparative analysis of leading synthetic strategies to empower researchers in their pursuit of novel therapeutics.

The Significance of the 2-Azabicyclo[2.2.2]octane Core

The 2-azabicyclo[2.2.2]octane ring system, also known as the isoquinuclidine skeleton, is a prominent feature in numerous alkaloids with potent physiological activities, including the Iboga-type indole alkaloids like catharanthine and ibogamine. These natural products have served as inspiration for the development of synthetic analogs with a wide range of therapeutic applications. The rigid conformation of the 2-azabicyclo[2.2.2]octane core allows for precise control over the spatial arrangement of functional groups, a critical factor in designing selective and potent drug candidates.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral this compound core with high enantiopurity presents a significant synthetic challenge. Over the years, several elegant strategies have been developed, with the Diels-Alder reaction emerging as a particularly powerful and versatile tool. This guide will focus on two prominent and effective approaches: the use of chiral auxiliaries in Lewis acid-catalyzed Diels-Alder reactions and the application of modern organocatalysis.

Chiral Auxiliary-Mediated Diastereoselective Diels-Alder Reaction

One of the most reliable methods for establishing the stereochemistry of the 2-azabicyclo[2.2.2]octane framework is the diastereoselective Diels-Alder reaction between a 1,2-dihydropyridine derivative and a dienophile bearing a covalently attached chiral auxiliary. The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

A highly effective example of this strategy involves the reaction of an N-protected 1,2-dihydropyridine with an acrylate derivative of a chiral sultam, such as Oppolzer's camphorsultam. The presence of a Lewis acid catalyst is crucial for activating the dienophile and enhancing the endo selectivity of the cycloaddition.

The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid chelate between the Lewis acid and the chiral dienophile. As illustrated in the workflow below, the Lewis acid coordinates to both the carbonyl oxygen and the sulfonyl oxygen of the camphorsultam auxiliary. This coordination locks the conformation of the dienophile, effectively shielding one of its faces and directing the approach of the diene to the less sterically hindered face. The endo transition state is favored due to secondary orbital interactions, leading to the observed stereochemical outcome.

cluster_0 Reaction Workflow Dihydropyridine N-Protected 1,2-Dihydropyridine Reaction Diels-Alder Cycloaddition Dihydropyridine->Reaction ChiralDienophile N-Acryloyl Chiral Sultam ChiralDienophile->Reaction LewisAcid Lewis Acid (e.g., TiCl4, ZrCl4) LewisAcid->Reaction Catalyst DiastereomericAdduct Diastereomerically Enriched 2-Azabicyclo[2.2.2]octane Adduct Reaction->DiastereomericAdduct AuxiliaryRemoval Auxiliary Removal DiastereomericAdduct->AuxiliaryRemoval FinalProduct Chiral this compound AuxiliaryRemoval->FinalProduct

Caption: Workflow for Chiral Auxiliary-Mediated Diels-Alder Reaction.

This protocol is adapted from a highly efficient synthesis of chiral isoquinuclidines.[1]

Materials:

  • N-Phenoxycarbonyl-1,2-dihydropyridine

  • N-Acryloyl-(1S)-2,10-camphorsultam

  • Titanium tetrachloride (TiCl₄) or Zirconium tetrachloride (ZrCl₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-acryloyl-(1S)-2,10-camphorsultam (1.0 equiv) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (1.1 equiv, e.g., a 1.0 M solution of TiCl₄ in DCM) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of N-phenoxycarbonyl-1,2-dihydropyridine (1.2 equiv) in anhydrous toluene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched 2-azabicyclo[2.2.2]octane adduct.

Auxiliary Removal:

The camphorsultam auxiliary can be cleaved under various conditions, such as reductive cleavage with lithium aluminum hydride (LiAlH₄) or basic hydrolysis, to yield the corresponding chiral alcohol or carboxylic acid, which can then be converted to the desired this compound.

Lewis AcidDiastereomeric Excess (d.e.)Yield (%)
TiCl₄94%85%
ZrCl₄96%88%
HfCl₄97%82%

Data adapted from a representative synthesis of chiral isoquinuclidines.[1]

Organocatalytic Enantioselective Synthesis

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules, including chiral lactams. For the synthesis of this compound derivatives, multicomponent reactions catalyzed by small organic molecules, such as chiral amines or Brønsted acids, have emerged as a highly attractive strategy.

One notable approach is the enantioselective organocatalytic multicomponent synthesis of 2,6-diazabicyclo[2.2.2]octanones, which shares the core bicyclic structure.[2] While this specific example leads to a diaza-analog, the underlying principles of organocatalytic activation can be adapted for the synthesis of the mono-aza core.

Organocatalytic aza-Diels-Alder reactions often proceed through the formation of reactive intermediates, such as enamines or iminium ions, from the reactants. The chiral catalyst then controls the stereochemical outcome of the cycloaddition by forming a transient, stereochemically defined complex with one of the reactants. This can be achieved through the formation of hydrogen bonds, electrostatic interactions, or steric shielding.

cluster_1 Organocatalytic Cascade Aldehyde Aldehyde Intermediate Reactive Intermediate (e.g., Chiral Iminium Ion) Aldehyde->Intermediate Amine Amine Amine->Intermediate Dienophile Dienophile Cycloaddition Aza-Diels-Alder Reaction Dienophile->Cycloaddition Catalyst Chiral Organocatalyst Catalyst->Intermediate Catalyzes formation Intermediate->Cycloaddition Product Enantioenriched 2-Azabicyclo[2.2.2]octanone Cycloaddition->Product

Caption: Generalized workflow for an organocatalytic multicomponent reaction.

Conceptual Procedure:

  • To a solution of a suitable enone, an aldehyde, and an amine source in an appropriate solvent, add a catalytic amount (typically 5-20 mol%) of a chiral organocatalyst (e.g., a diarylprolinol silyl ether or a chiral phosphoric acid).

  • Stir the reaction mixture at a controlled temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction is typically quenched with a suitable reagent and the product is isolated and purified by column chromatography.

The development of such a direct organocatalytic route would offer significant advantages in terms of operational simplicity and avoidance of metal catalysts.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral this compound remains an active and important area of research. The diastereoselective Diels-Alder reaction using chiral auxiliaries provides a robust and well-established method for accessing this valuable scaffold with high stereocontrol. The emerging field of organocatalysis holds great promise for the development of more direct and environmentally benign synthetic routes.

As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more efficient and selective methods for the synthesis of this and other complex chiral molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.

References

Application Notes & Protocols: The 2-Azabicyclo[2.2.2]octan-3-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Scaffold of Rigid Elegance and Therapeutic Potential

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among these, rigid bicyclic systems have garnered significant attention for their ability to reduce conformational flexibility, thereby minimizing off-target interactions and enhancing binding affinity. The 2-azabicyclo[2.2.2]octan-3-one scaffold, a unique bicyclic lactam, has emerged as a privileged structure in this domain.[1][2] Its inherent rigidity, three-dimensional character, and strategically placed nitrogen and ketone functionalities make it a versatile building block for a diverse array of therapeutic agents.[2]

This scaffold serves as a conformationally restricted analogue of the piperidine ring, a common motif in many bioactive molecules.[3][4] This structural constraint is crucial in medicinal chemistry, as it allows for the precise orientation of pharmacophoric groups, leading to improved selectivity and potency. Derivatives of this compound have demonstrated significant promise in targeting a range of challenging diseases, including neurological disorders, cancer, and metabolic conditions.[5][6][7] This guide provides an in-depth exploration of this scaffold's synthesis, its application in drug discovery, and detailed protocols for the preparation of key intermediates and therapeutically relevant derivatives.

Core Synthesis: Establishing the Bicyclic Framework

The utility of any scaffold is predicated on an efficient and scalable synthetic route to its core structure. The this compound system can be accessed through several pathways, often involving intramolecular cyclization strategies. The following protocol details a common approach.

Protocol 1: Synthesis of this compound

This protocol outlines a representative synthesis, often starting from a substituted cyclohexane precursor which undergoes cyclization to form the bicyclic lactam.

Materials:

  • 4-(Aminomethyl)cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of 4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis indicates complete conversion to the acid chloride.

  • Intramolecular Cyclization: Cool the reaction mixture back to 0 °C and slowly add triethylamine (3.0 eq) to neutralize the HCl generated and to facilitate the intramolecular nucleophilic attack of the amine onto the acid chloride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or LC-MS for the formation of the desired lactam product.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality and Experimental Rationale: The use of thionyl chloride efficiently converts the carboxylic acid to a more reactive acid chloride, which is susceptible to nucleophilic attack by the primary amine. Triethylamine acts as a base to scavenge the HCl byproduct and to deprotonate the ammonium salt, freeing the amine for cyclization. The rigid cyclohexane starting material pre-organizes the molecule for an efficient intramolecular reaction.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Start 4-(Aminomethyl)cyclohexanecarboxylic acid Step1 Acid Chloride Formation (SOCl₂, DCM) Start->Step1 1 Step2 Intramolecular Cyclization (Triethylamine) Step1->Step2 2 Product This compound Step2->Product 3

Caption: Synthetic route to the core scaffold.

Applications in Drug Discovery

The true power of the this compound scaffold lies in its ability to be elaborated into a multitude of complex and biologically active molecules.

Application 1: CNS-Acting Agents - Targeting γ-Secretase in Alzheimer's Disease

The pathological hallmark of Alzheimer's disease involves the accumulation of amyloid-β (Aβ) peptides, which are generated by the enzymatic cleavage of the amyloid precursor protein (APP) by γ-secretase. Modulating the activity of γ-secretase is a key therapeutic strategy. The rigid 2-azabicyclo[2.2.2]octane scaffold has been employed to develop potent and selective γ-secretase inhibitors (GSIs).[6]

Design Rationale: The bicyclic core serves as a rigid anchor to orient key pharmacophoric elements, such as sulfonamide and aryl groups, into a specific 'U' shape conformation. This conformation is believed to be crucial for selective binding to the presenilin-1 (PSEN-1) subunit of the γ-secretase complex.[6]

Protocol 2: Synthesis of a 2-Azabicyclo[2.2.2]octane Sulfonamide GSI

This protocol describes the synthesis of a representative GSI derivative starting from the parent 2-azabicyclo[2.2.2]octane (which can be obtained by reduction of the lactam).

Materials:

  • 2-Azabicyclo[2.2.2]octane

  • Aryl sulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride)

  • Anhydrous pyridine or another suitable base

  • Anhydrous DCM

  • Inert atmosphere

Step-by-Step Procedure:

  • Sulfonamide Formation: Dissolve 2-azabicyclo[2.2.2]octane (1.0 eq) in anhydrous DCM under an inert atmosphere. Add pyridine (1.5 eq) to the solution.

  • Reagent Addition: Slowly add a solution of the desired aryl sulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield the target sulfonamide.

Structure-Activity Relationship (SAR) Data for GSIs

The following table summarizes hypothetical SAR data for a series of 2-azabicyclo[2.2.2]octane sulfonamides, illustrating the impact of substitution on inhibitory potency.

Compound IDR Group (on Aryl Sulfonyl)PSEN-1 IC₅₀ (nM)[6]
GSI-1 4-H50
GSI-2 4-F15
GSI-3 4-Cl12
GSI-4 4-CF₃25
GSI-5 2-F85

Analysis: The data indicates that electron-withdrawing substituents at the para-position of the aryl sulfonyl group generally enhance potency, with the 4-chloro substitution being optimal in this series. Substitution at the ortho-position is detrimental to activity.

Mechanism of Action Diagram

G cluster_0 γ-Secretase Complex PSEN1 PSEN-1 (Catalytic Subunit) Abeta Aβ Peptide (Neurotoxic) PSEN1->Abeta NoAbeta Aβ Production Blocked PSEN1->NoAbeta Nicastrin Nicastrin APH1 APH-1 PEN2 PEN-2 APP Amyloid Precursor Protein (APP) APP->PSEN1 Cleavage GSI Azabicyclooctane GSI (e.g., GSI-3) GSI->PSEN1 Inhibition

Caption: Inhibition of Aβ production by a GSI.

Application 2: Anticancer Agents - Reactivation of Mutant p53

The tumor suppressor protein p53 is mutated in over half of all human cancers, making its reactivation a highly sought-after therapeutic strategy. Certain azabicyclooctanone derivatives, such as PRIMA-1, have been shown to restore the wild-type conformation and function of mutant p53, leading to apoptosis in cancer cells.[5]

Mechanism of Action: While the precise mechanism is complex, it is proposed that these compounds act as molecular chaperones, binding to mutant p53 and promoting its proper folding. This restored p53 can then induce cell cycle arrest and apoptosis.

Protocol 3: Synthesis of an Antiproliferative Triazole-Azabicycloalkane Conjugate

This protocol details the synthesis of a novel anticancer agent by conjugating an azido-functionalized azabicycloalkane with an alkyne-containing fragment via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[8]

Materials:

  • Azido-functionalized 2-azabicyclo[2.2.2]octane derivative

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water solvent mixture

Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve the azido-azabicycloalkane (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture will typically change color.

  • Monitoring and Completion: Stir the reaction vigorously at room temperature for 24 hours. Monitor the formation of the triazole product by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting triazole conjugate by column chromatography.

Antiproliferative Activity Data

The table below presents representative data for the antiproliferative activity of synthesized triazole conjugates against various human cancer cell lines.[8]

Compound IDCancer Cell LineIC₅₀ (µM)[8]
TRZ-1 MIA PaCa-2 (Pancreatic)8.5
TRZ-1 Hs294T (Melanoma)12.1
TRZ-2 MIA PaCa-2 (Pancreatic)5.2
TRZ-2 Hs294T (Melanoma)7.8
Cisplatin MIA PaCa-2 (Pancreatic)4.9

Analysis: The data shows that the synthesized triazole-azabicycloalkane conjugates exhibit potent antiproliferative activity, with compound TRZ-2 showing efficacy comparable to the standard chemotherapeutic agent, cisplatin, in the pancreatic cancer cell line.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a powerful platform in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent starting point for the design of potent and selective modulators of a wide range of biological targets. The synthetic accessibility of the core and the potential for diverse functionalization ensure its continued relevance in drug discovery. Future research will likely focus on exploring new regions of chemical space by developing novel derivatives, applying this scaffold to emerging therapeutic targets, and refining its pharmacokinetic properties to create the next generation of innovative medicines.

References

Design and Evaluation of Muscarinic M1 Agonists with a 2-Azabicyclo[2.2.2]octan-3-one Core: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of M1 Agonism and the Rationale for the 2-Azabicyclo[2.2.2]octan-3-one Scaffold

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a pivotal role in cognitive functions such as learning and memory.[1] Consequently, it has emerged as a key therapeutic target for neurodegenerative disorders like Alzheimer's disease, where cholinergic dysfunction is a primary contributor to cognitive decline. The development of selective M1 receptor agonists aims to restore cholinergic signaling, offering a potential avenue for both symptomatic relief and disease modification.[2][3] Activation of the M1 receptor has been shown to reduce the production of neurotoxic amyloid-β peptides and decrease the hyperphosphorylation of tau protein, two pathological hallmarks of Alzheimer's disease.[2]

The this compound, a rigid bicyclic amine, serves as a compelling scaffold for the design of novel M1 agonists. Its constrained conformation orients key pharmacophoric features in a defined spatial arrangement, which can enhance binding affinity and selectivity for the M1 receptor. This structural rigidity minimizes the entropic penalty upon binding to the receptor, a favorable characteristic in drug design. This application note provides a comprehensive guide for researchers engaged in the design, synthesis, and preclinical evaluation of M1 agonists based on this promising chemical core.

Chemical Synthesis of this compound Core Derivatives

The synthesis of M1 agonists incorporating the this compound core can be achieved through a multi-step sequence, often commencing from readily available starting materials. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol is a generalized representation based on established synthetic methodologies for related quinuclidinone structures.

Step 1: Synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

  • To a solution of quinuclidinone hydrochloride (1 equivalent) in water, add an excess of formaldehyde (e.g., 20 equivalents of a 37% aqueous solution).

  • Add potassium carbonate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to approximately 50-60 °C and monitor the reaction progress by a suitable analytical technique such as LC-MS.

  • Upon completion, cool the reaction mixture and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one.[4]

Step 2: Functionalization of the Hydroxymethyl Groups

The hydroxyl groups of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one can be further functionalized to introduce diverse substituents for structure-activity relationship (SAR) studies. For example, ether or ester linkages can be formed.

  • Dissolve 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Add a base (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0 °C.

  • After stirring for a short period, add the desired alkyl halide or acyl chloride (2.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired functionalized derivative.

Step 3: Introduction of Side Chains for M1 Receptor Interaction

Further modifications, such as the introduction of aromatic or heteroaromatic moieties, are often necessary to achieve potent and selective M1 agonism. These can be introduced through various chemical transformations depending on the desired final compound.

Synthetic_Workflow Start Quinuclidinone HCl Step1 Formaldehyde, K2CO3 (Step 1) Start->Step1 Intermediate1 2,2-bis(hydroxymethyl)- 1-azabicyclo[2.2.2]octan-3-one Step1->Intermediate1 Step2 Alkylation/Acylation (Step 2) Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Side Chain Introduction (Step 3) Intermediate2->Step3 FinalProduct Target M1 Agonist Step3->FinalProduct

Figure 1: Generalized synthetic workflow for this compound M1 agonists.

In Vitro Biological Evaluation

A critical step in the drug discovery cascade is the comprehensive in vitro characterization of newly synthesized compounds to determine their affinity, potency, and selectivity for the M1 receptor.

Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the human M1 muscarinic receptor.

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a non-labeled antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - Calcium Mobilization

M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels. This can be measured using a fluorescent calcium indicator.[5]

  • Cell Culture: Plate CHO cells stably expressing the human M1 receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.[3]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive dye such as Fluo-4 AM.[3]

    • Incubate the cells for 45-60 minutes at 37°C to allow for dye uptake.[3]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the compound solutions to the wells and simultaneously measure the fluorescence intensity.

  • Data Acquisition and Analysis:

    • Record the fluorescence signal over time.

    • Determine the maximum change in fluorescence for each concentration of the test compound.

    • Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

M1_Signaling_Pathway Agonist M1 Agonist M1R M1 Receptor Agonist->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Cognitive Enhancement) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: Simplified signaling pathway of the M1 muscarinic receptor.

Data Presentation: Structure-Activity Relationship (SAR)

The following table provides a representative summary of in vitro data for a hypothetical series of this compound derivatives, illustrating how SAR data can be presented.

CompoundR1R2M1 Ki (nM)M1 EC50 (nM)
1a HH>1000>1000
1b OCH₃H150250
1c ClH85120
1d OCH₃OCH₃2545
1e ClCl1220

In Vivo Efficacy Evaluation in a Mouse Model of Alzheimer's Disease

To assess the potential of novel M1 agonists to improve cognitive deficits, in vivo studies in relevant animal models are essential. The Morris Water Maze is a widely used behavioral test to evaluate spatial learning and memory.[2][6][7][8]

Protocol 3: Morris Water Maze

This protocol is adapted for use with a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (made non-toxic with white paint or milk powder) maintained at a constant temperature. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.[6][9]

  • Animals: Use age-matched wild-type and 5XFAD mice. Administer the test compound or vehicle to the mice for a specified period before and during the behavioral testing.

  • Acquisition Phase (e.g., 5 days):

    • Each mouse undergoes a series of trials per day to find the hidden platform.

    • The starting position for each trial is varied.

    • If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between treated and untreated 5XFAD mice and wild-type controls.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings. Improved performance in the treated group suggests a cognitive-enhancing effect of the M1 agonist.

Experimental_Workflow Synthesis Compound Synthesis InVitro In Vitro Evaluation (Binding & Functional Assays) Synthesis->InVitro SAR SAR Analysis InVitro->SAR LeadSelection Lead Compound Selection SAR->LeadSelection InVivo In Vivo Efficacy (Morris Water Maze) LeadSelection->InVivo PreclinicalCandidate Preclinical Candidate InVivo->PreclinicalCandidate

Figure 3: Integrated workflow for the discovery of M1 agonists.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel M1 muscarinic agonists with therapeutic potential for Alzheimer's disease and other cognitive disorders. The protocols and guidelines presented in this application note provide a framework for the systematic synthesis, in vitro characterization, and in vivo evaluation of these compounds. By integrating chemical synthesis with robust biological assays, researchers can effectively advance the discovery of new M1-targeted therapeutics.

References

Application Notes and Protocols for 2-Azabicyclo[2.2.2]octan-3-one Derivatives in Nicotinic Acetylcholine Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.2]octan-3-one scaffold represents a compelling, conformationally rigid framework for the design of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). As members of the Cys-loop superfamily of ligand-gated ion channels, nAChRs are implicated in a multitude of physiological and pathological processes, making them high-value targets for therapeutic intervention in neurological and psychiatric disorders.[1][2] This guide provides a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives. Detailed, field-proven protocols for chemical synthesis, radioligand binding assays, and functional characterization are presented, underpinned by the scientific rationale for key experimental choices. While specific pharmacological data for the this compound scaffold at nAChRs is emerging, this document leverages data from the closely related and well-studied 1-azabicyclo[2.2.2]octane (quinuclidine) derivatives to provide illustrative examples and guide compound evaluation.

Introduction: The Therapeutic Potential of Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Composed of various combinations of α and β subunits, the diversity of nAChR subtypes allows for their involvement in a wide array of physiological functions, including learning, memory, attention, and reward pathways.[1][3] Dysregulation of nAChR signaling is a key feature of numerous disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[3][4] Consequently, the development of subtype-selective nAChR modulators is a major focus of modern drug discovery.[3][5]

The rigid bicyclic structure of the this compound core offers a distinct advantage in drug design by locking the pharmacophoric elements in a defined spatial orientation. This conformational constraint can lead to higher affinity and selectivity for specific nAChR subtypes compared to more flexible ligands.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be efficiently achieved through a hetero-Diels-Alder reaction. This approach involves the [4+2] cycloaddition of a diene with an imine dienophile, which can be generated in situ.

Protocol 2.1: One-Pot Three-Component Aza-Diels-Alder Synthesis

This protocol describes a versatile one-pot synthesis of 2-azabicyclo[2.2.2]octan-5-ones using an aromatic amine, an aromatic aldehyde, and a cyclic enone, catalyzed by molecular iodine under microwave irradiation.

Materials:

  • Aromatic amine (e.g., aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Cyclic enone (e.g., cyclohexenone)

  • Molecular Iodine (I₂)

  • Microwave reactor vials

  • Solvent (e.g., acetonitrile)

  • Standard work-up and purification reagents (ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a microwave reactor vial, add the aromatic amine (1.0 mmol), aromatic aldehyde (1.0 mmol), cyclic enone (1.2 mmol), and molecular iodine (10 mol%).

  • Add the solvent (2 mL) and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-20 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-azabicyclo[2.2.2]octan-5-one derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner product formation in a shorter time compared to conventional heating.

  • Molecular Iodine: Iodine acts as a mild and efficient Lewis acid catalyst to promote the in situ formation of the imine from the amine and aldehyde, which then participates in the Diels-Alder reaction.

  • One-Pot Procedure: This approach improves efficiency and reduces waste by combining multiple synthetic steps into a single operation without isolating intermediates.

In Vitro Characterization: Binding Affinity and Functional Potency

Radioligand Binding Assays for nAChR Subtypes

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor subtype. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Protocol 3.1.1: Competition Binding Assay for α4β2 nAChRs

This protocol details the determination of the binding affinity (Ki) of a this compound derivative for the α4β2 nAChR subtype using membranes from cells stably expressing the receptor and [³H]-cytisine as the radioligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-cytisine (Specific Activity: 20-40 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Non-specific binding control: Nicotine (10 µM final concentration).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well microplate, add assay buffer, the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M), and the cell membrane preparation.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of an unlabeled competitor (e.g., 10 µM nicotine).

  • Initiate the binding reaction by adding the radioligand ([³H]-cytisine) at a final concentration at or below its Kd (e.g., 1-2 nM).

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Data Presentation:

While specific data for this compound derivatives is not yet widely available in the public domain, the following table presents representative binding affinities for well-characterized 1-azabicyclo[2.2.2]octane (quinuclidine) derivatives at various nAChR subtypes to serve as a guide for data comparison.

CompoundnAChR SubtypeKi (nM)Reference
PNU-282987α727[3]
PHA-543613α78.8[3]
ABBFα762[6]
RJR-2429α4β21.0[7]
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779)α7High Affinity[4]
(R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-oneα73[8]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (expressing nAChR subtype) add_components Add to 96-well plate: - Membranes - Test Compound (or control) - Radioligand prep_membranes->add_components prep_ligands Prepare Radioligand and Test Compounds prep_ligands->add_components incubate Incubate to Equilibrium (e.g., 2-3 hours at RT) add_components->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the effect of a compound on receptor activity, determining whether it is an agonist, antagonist, or allosteric modulator.

Protocol 3.2.1: Fluorometric Imaging Plate Reader (FLIPR) Assay for α7 nAChRs

The α7 nAChR is highly permeable to calcium ions. This protocol utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon receptor activation in a high-throughput format.

Materials:

  • HEK293 cells stably expressing human α7 nAChRs.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist control (e.g., Acetylcholine).

  • Antagonist control (e.g., Methyllycaconitine, MLA).

  • Test compounds.

  • 384-well black-walled, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the α7-expressing cells in 384-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations to the wells and measure the fluorescence signal over time using the FLIPR.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes) before adding a known α7 agonist (at its EC₅₀ concentration). Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Generate concentration-response curves and calculate the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

    • Antagonist Mode: Generate concentration-inhibition curves and calculate the IC₅₀ (inhibitory concentration for 50% of the agonist response).

Representative Functional Data (from 1-azabicyclo[2.2.2]octane derivatives):

CompoundnAChR SubtypeFunctional EffectEC₅₀/IC₅₀ (nM)Reference
RJR-2429Human MuscleAgonist59[7]
RJR-2429PC12 (α3β4*)Agonist1100[7]
RJR-2429Rat ThalamicAntagonist154 (IC₅₀)[7]
RG3487Human α7Agonist800 (EC₅₀)[9]

nAChR Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR ion_channel Ion Channel (Open) nAChR->ion_channel Activates ca_influx Ca²⁺ Influx ion_channel->ca_influx Allows agonist Agonist (e.g., this compound derivative) agonist->nAChR Binds depolarization Membrane Depolarization ca_influx->depolarization downstream Downstream Signaling Cascades (e.g., MAPK, CREB) depolarization->downstream response Cellular Response (e.g., Neurotransmitter Release) downstream->response

Caption: Agonist-mediated nAChR signaling pathway.

In Vivo Characterization

Preclinical in vivo studies are essential to evaluate the therapeutic potential of novel nAChR ligands. These studies assess pharmacokinetics, target engagement, and efficacy in animal models of disease.

Protocol 4.1: General Workflow for In Vivo Evaluation

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Procedure: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous, intraperitoneal). Collect blood samples at various time points and analyze plasma concentrations of the parent compound and its major metabolites using LC-MS/MS. Brain tissue can also be collected to determine brain penetration.

2. Target Engagement Studies:

  • Objective: To confirm that the compound reaches and binds to nAChRs in the brain at therapeutic doses.

  • Procedure: Use techniques like ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging with a suitable radiolabeled tracer for the target nAChR subtype.

3. Pharmacodynamic (PD) and Efficacy Studies:

  • Objective: To assess the physiological and behavioral effects of the compound in relevant animal models.

  • Animal Models:

    • Cognition: Novel object recognition, Morris water maze, passive avoidance tasks.

    • Pain: Hot plate test, tail-flick test, neuropathic pain models (e.g., spinal nerve ligation).

    • Depression/Anxiety: Forced swim test, elevated plus maze.

  • Procedure: Administer the test compound at various doses and assess its effect on the chosen behavioral or physiological endpoint compared to vehicle and positive controls.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel nAChR ligands. Its rigid structure is amenable to synthetic modification, allowing for the fine-tuning of pharmacological properties to achieve desired subtype selectivity and functional activity. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of these compounds. Future research should focus on establishing a clear structure-activity relationship (SAR) for this specific scaffold at various nAChR subtypes, which will be crucial for advancing these promising molecules from the laboratory to potential clinical applications.

References

Application Notes & Protocols: The Strategic Use of 2-Azabicyclo[2.2.2]octan-3-one in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-azabicyclo[2.2.2]octane core, also known as the isoquinuclidine ring system, is a conformationally rigid, nitrogen-containing scaffold prevalent in a multitude of biologically active natural products, particularly alkaloids.[1][2] Its lactam derivative, 2-azabicyclo[2.2.2]octan-3-one, serves as a synthetically versatile and powerful building block for accessing molecular complexity. This guide provides an in-depth analysis of the strategic application of this compound in the total synthesis of complex natural products. We will explore key synthetic methodologies for its construction and detail its role as a pivotal intermediate, with a focus on the total synthesis of (±)-Ibogamine. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable scaffold in their synthetic endeavors.

Introduction: The Significance of the Isoquinuclidine Scaffold

The isoquinuclidine framework is a recurring motif in many natural products, prized for its rigid three-dimensional structure which allows for the precise spatial orientation of functional groups. This conformational rigidity is crucial for specific interactions with biological targets. Notable natural products containing this core include the Iboga family of alkaloids, such as ibogaine and catharanthine, which are of significant interest for their neurological effects and as precursors to anticancer agents like vinblastine.[2][3]

The inherent structural features of this compound—a bridged bicyclic system containing a lactam—offer several strategic advantages in synthesis:

  • Stereochemical Control: The rigid framework allows for highly diastereoselective reactions on the scaffold.

  • Functionality: The ketone and amide functionalities provide handles for a wide range of chemical transformations, including reductions, additions, and ring-opening or rearrangement reactions.

  • Complexity from Simplicity: It enables the rapid construction of a complex, polycyclic core from simpler acyclic or monocyclic precursors.

Caption: Structure and key features of this compound.

Synthetic Strategies for Constructing the this compound Core

The efficient construction of the isoquinuclidine core is a critical first step. The two most powerful and widely adopted strategies are the intermolecular Aza-Diels-Alder reaction and the intramolecular Michael addition.

The Aza-Diels-Alder [4+2] Cycloaddition

The Aza-Diels-Alder reaction provides a direct and convergent route to the 2-azabicyclo[2.2.2]octane skeleton.[4] This approach typically involves the reaction of a 1,2-dihydropyridine derivative (the azadiene) with a suitable dienophile. The use of chiral auxiliaries on the dienophile or chiral Lewis acid catalysts can render this transformation highly diastereoselective.[3]

Causality Behind Experimental Choices:

  • Lewis Acid Catalysis: Lewis acids such as Titanium tetrachloride (TiCl₄) or Zirconium tetrachloride (ZrCl₄) are employed to coordinate to the dienophile (e.g., an N-acryloyl derivative).[3] This coordination lowers the LUMO energy of the dienophile, accelerating the reaction and locking its conformation to favor a specific facial approach of the diene, thereby enhancing endo-selectivity and diastereoselectivity.

  • Solvent: Non-coordinating solvents like toluene or dichloromethane are typically used to avoid competition with the dienophile for binding to the Lewis acid catalyst.

Diels_Alder_Workflow Start 1,2-Dihydropyridine (Diene) Reaction [4+2] Cycloaddition (Toluene, -78°C to RT) Start->Reaction 1 Dienophile Chiral Dienophile (e.g., N-Acryloyl Camphorsultam) Dienophile->Reaction 2 Catalyst Lewis Acid (e.g., TiCl4, ZrCl4) Catalyst->Reaction Product Diastereomerically Enriched 2-Azabicyclo[2.2.2]octane Derivative Reaction->Product

Caption: General workflow for the Aza-Diels-Alder approach.

Intramolecular Michael Addition

An alternative and powerful strategy involves the intramolecular conjugate addition of a nitrogen nucleophile onto an α,β-unsaturated ester or ketone within a piperidine ring system. This annulation strategy is particularly effective for creating the bicyclic lactam structure in a single, stereocontrolled step.[5]

Case Study: Total Synthesis of (±)-Ibogamine

The total synthesis of the Iboga alkaloid (±)-Ibogamine by Imanishi and coworkers serves as an exemplary case of the strategic use of a 2-azabicyclo[2.2.2]octanone derivative, formed via an intramolecular Michael reaction.[5]

Retrosynthetic Analysis

The retrosynthetic analysis of Ibogamine reveals that the complex tetracyclic core can be disconnected to a key tricyclic intermediate. This intermediate, in turn, can be traced back to a functionalized 2-azabicyclo[2.2.2]octanone, highlighting its central role as the foundational building block for the entire carbon skeleton.

Retrosynthesis Ibogamine (±)-Ibogamine Intermediate_1 Tricyclic Amide Ibogamine->Intermediate_1 Amide Reduction Fischer Indole Synth. Intermediate_2 Functionalized 2-Azabicyclo[2.2.2]octanone Intermediate_1->Intermediate_2 Side Chain Installation Start 1,6-Dihydro-3(2H)-pyridinone Derivative Intermediate_2->Start Intramolecular Michael Addition

Caption: Retrosynthetic analysis of (±)-Ibogamine.

Forward Synthesis and Key Protocol

The forward synthesis begins with a 1,6-dihydro-3(2H)-pyridinone derivative, which is elaborated into a precursor containing a tethered α,β-unsaturated ester. The pivotal step is the base-mediated intramolecular Michael addition to forge the bicyclic ring system.

Key Transformation: Intramolecular Michael Addition to form the 2-Azabicyclo[2.2.2]octanone Core

This reaction is the cornerstone of the synthesis, establishing the core bicyclic structure with defined stereochemistry. The use of a base like potassium carbonate or sodium hydride generates an enolate from the piperidinone ring, which then acts as the nucleophile. The intramolecular nature of the reaction favors the formation of the thermodynamically stable bridged product.

Application Protocol: Base-Mediated Intramolecular Michael Addition

This protocol is adapted from the synthesis of (±)-Ibogamine reported by Imanishi, T.; Yagi, N.; Shin, H.; Hanaoka, M.[5]

Objective: To synthesize the 2-azabicyclo[2.2.2]octanone ring system via intramolecular cyclization.

Materials:

  • Unsaturated ester precursor (derived from ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle or oil bath with temperature control

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the unsaturated ester precursor (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the stirred solution at room temperature. Scientist's Note: K₂CO₃ is a mild base suitable for this transformation. A stronger base like NaH can also be used, often leading to faster reaction times, but may require cryogenic temperatures to control selectivity.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching & Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to afford the desired 2-azabicyclo[2.2.2]octanone product. The stereoisomeric products may be separable at this stage.

Data Summary: Comparison of Cyclization Methods

The choice of method for constructing the isoquinuclidine core depends on the desired substitution pattern and available starting materials. Below is a comparative summary.

Synthetic MethodKey ReagentsTypical YieldStereocontrolAdvantages
Aza-Diels-Alder 1,2-Dihydropyridine, Chiral Dienophile, Lewis Acid (e.g., ZrCl₄)70-95%Excellent (up to 99% d.e.)Convergent, high stereoselectivity, access to chiral products.[3]
Intramolecular Michael Addition Piperidine with unsaturated tether, Base (e.g., K₂CO₃, NaH)60-85%Good to ExcellentForms lactam directly, robust and scalable.[5]
Intramolecular Sₙ2 Cyclization Epoxide precursor, Base (e.g., NaH)50-70%ExcellentAccess to functionalized bridges (e.g., hydroxyl group).[6]

Conclusion

This compound is a cornerstone building block in synthetic organic chemistry, providing an efficient and stereocontrolled entry into the isoquinuclidine ring system. As demonstrated by the total synthesis of (±)-Ibogamine, its strategic implementation via methods like intramolecular Michael additions enables the rapid assembly of complex alkaloid frameworks. The protocols and strategies discussed herein offer a guide for researchers to harness the synthetic potential of this scaffold for the discovery and development of novel natural product-based therapeutics.

References

Functionalization of the 2-Azabicyclo[2.2.2]octan-3-one Ring System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold in Medicinal Chemistry

The 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, and its oxidized counterpart, 2-azabicyclo[2.2.2]octan-3-one, represent a class of conformationally restricted scaffolds of significant interest in drug discovery and development. Their rigid bicyclic structure provides a three-dimensional framework that allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets. This structural rigidity also often results in improved metabolic stability and pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogues.

Derivatives of this ring system have been successfully developed as potent and selective modulators of a wide range of biological targets, including enzymes and receptors. Notable examples include inhibitors of long-chain fatty acid elongase 6 (ELOVL6)[1], muscarinic M3 receptor agonists[2], substance P antagonists[3], and presenilin-1 selective γ-secretase inhibitors[4]. The versatility of the this compound scaffold lies in its amenability to functionalization at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a detailed overview of key strategies for the functionalization of the this compound ring system, complete with field-proven insights and detailed experimental protocols.

Core Synthetic Strategy: The Aza-Diels-Alder Reaction

The construction of the 2-azabicyclo[2.2.2]octane skeleton is most commonly achieved through a powerful and convergent aza-Diels-Alder reaction. This cycloaddition between a 1,2-dihydropyridine derivative and a suitable dienophile is a highly effective method for establishing the bicyclic framework, often with excellent stereocontrol.[5] The resulting cycloadduct, typically a functionalized 2-azabicyclo[2.2.2]octene derivative, serves as a versatile intermediate for further elaboration into the desired saturated ketone.

The use of chiral auxiliaries on the dienophile or the application of chiral Lewis acid catalysts can render this reaction enantioselective, providing access to optically pure isoquinuclidine derivatives.[5] This is of paramount importance in modern drug discovery, where the biological activity often resides in a single enantiomer.

Functionalization at the α-Position (C2)

The carbon atom adjacent to the carbonyl group (C2) is a primary site for introducing molecular diversity. The presence of the ketone functionality allows for a range of classical and modern organic transformations.

Aldol Condensation for C2-Alkylidene Derivatives

A straightforward method for functionalization at the C2 position is the base-catalyzed aldol condensation with various aldehydes. This reaction introduces an exocyclic double bond, which can serve as a handle for further modifications or as a key pharmacophoric element itself.

Protocol 1: Synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one [6]

This protocol describes a typical aldol condensation to introduce an arylmethylidene substituent at the C2 position.

Experimental Workflow:

start 1-Azabicyclo[2.2.2]octan-3-one + Piperonal reagents Base (e.g., KOH) Solvent (e.g., Ethanol) start->reagents 1. Add reaction Stir at RT reagents->reaction 2. Initiate workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Crystallization or Chromatography workup->purification 4. Purify product 2-[(2H-1,3-benzodioxol-5-yl)methylidene] -1-azabicyclo[2.2.2]octan-3-one purification->product 5. Obtain Product

Caption: Workflow for C2-functionalization via Aldol Condensation.

Step-by-Step Protocol:

  • To a solution of 1-azabicyclo[2.2.2]octan-3-one (1.0 eq) in ethanol, add piperonal (1.1 eq).

  • Slowly add an aqueous solution of a suitable base, such as potassium hydroxide, while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water and collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactant 1Reactant 2ProductYield (%)
1-Azabicyclo[2.2.2]octan-3-onePiperonal2-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-oneNot specified

Table 1: Example of C2-Functionalization via Aldol Condensation.

Hydroxymethylation at C2

The introduction of hydroxymethyl groups at the C2 position can be achieved through reaction with formaldehyde in the presence of a base. This reaction can be controlled to yield mono- or di-hydroxymethylated products.[7] These hydroxyl groups provide valuable points for further derivatization, such as esterification or etherification, to generate prodrugs or modulate physicochemical properties.[7]

Protocol 2: Synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (PRIMA-1) [7]

Experimental Workflow:

start Quinuclidinone Hydrochloride reagents Formalin (excess) K2CO3 start->reagents 1. Combine reaction Heat at ~52°C reagents->reaction 2. React monitoring Monitor by LC-MS reaction->monitoring 3. In-process control workup Extraction with CH2Cl2 monitoring->workup 4. Isolate product 2,2-bis(hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-one workup->product 5. Obtain Product

Caption: Synthesis of PRIMA-1 via dihydroxymethylation.

Step-by-Step Protocol:

  • Combine quinuclidinone hydrochloride (1.0 eq), formalin (a 37% aqueous solution of formaldehyde, large excess), and potassium carbonate (1.1 eq) in water.

  • Heat the reaction mixture to approximately 52°C.

  • Monitor the consumption of the starting material using liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete (typically within 1 hour), cool the mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent, such as methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Functionalization at the Nitrogen Atom (N2)

The secondary amine in the this compound scaffold is a key site for derivatization. Standard N-alkylation, N-acylation, and sulfonylation reactions can be employed to introduce a wide variety of substituents, which can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

N-Sulfonylation

Sulfonamide derivatives are prevalent in medicinal chemistry. The synthesis of N-sulfonylated 2-azabicyclo[2.2.2]octanes is a critical step in the development of novel therapeutic agents, such as the presenilin-1 selective γ-secretase inhibitors.[4]

Protocol 3: General Procedure for N-Sulfonylation

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

N-SubstituentApplicationReference
Aryl sulfonamidesγ-Secretase inhibitors[4]
Alkyl sulfonamidesELOVL6 inhibitors[1]

Table 2: Examples of N-Functionalized 2-Azabicyclo[2.2.2]octane Derivatives.

Functionalization at Other Positions

While the N2 and C2 positions are the most commonly functionalized, modifications at other sites on the bicyclic ring system can also lead to compounds with interesting biological profiles.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 3-substituted 2-azabicyclo[2.2.2]octan-5-ones (isoquinuclidin-5-ones), a related scaffold, demonstrates a method for ring expansion and the introduction of heteroatoms into the bicyclic system.[8] The regioselectivity of this reaction is influenced by the nature of the substituents on the ring.[8]

Reductive Amination of the Carbonyl Group

The ketone at the C3 position can be converted to an amine via reductive amination. This introduces a new functional group that can be further derivatized. For the related 3-quinuclidinone, this transformation is a key step in the synthesis of 3-aminoquinuclidine derivatives, which have shown biological activity.[9]

Protocol 4: General Procedure for Reductive Amination

Experimental Workflow:

start This compound + Primary/Secondary Amine reagents Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Acid Catalyst (optional) start->reagents 1. Combine reaction Stir at RT reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Isolate purification Column Chromatography workup->purification 4. Purify product 3-Amino-2-azabicyclo[2.2.2]octane Derivative purification->product 5. Obtain Product

Caption: General workflow for reductive amination of the C3-ketone.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a short period to allow for imine/enamine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), in portions.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to yield the desired 3-amino derivative.

Conclusion and Future Perspectives

The this compound ring system is a privileged scaffold in medicinal chemistry due to its conformational rigidity and synthetic tractability. The functionalization strategies outlined in this guide, including α-alkylation, N-derivatization, and modification of the carbonyl group, provide a robust toolbox for the synthesis of diverse compound libraries for drug discovery programs. The continued development of novel, stereoselective methods for the synthesis and functionalization of this important heterocyclic system will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Solid-Phase Synthesis of 2-Azabicyclo[2.2.2]octan-3-one Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2-Azabicyclo[2.2.2]octan-3-one Scaffold

The this compound core, a rigid bicyclic lactam, represents a privileged scaffold in medicinal chemistry and drug discovery. Its conformationally constrained structure allows for the precise spatial orientation of substituents, leading to high-affinity and selective interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them attractive candidates for the development of novel therapeutics.[1][2] The efficient synthesis of diverse libraries of these molecules is therefore a critical task for the discovery of new lead compounds.

Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for the generation of such libraries.[3][4] By anchoring the starting material to an insoluble polymer support, SPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a simple filtration and washing process. This high-throughput nature makes it an ideal platform for combinatorial chemistry, enabling the rapid generation of thousands of distinct compounds for biological screening.[4][5]

This application note provides a comprehensive guide to the solid-phase synthesis of this compound derivatives. We will delve into the core principles of the synthetic strategy, provide detailed, step-by-step protocols for two powerful synthetic approaches, and discuss the critical aspects of resin and linker selection, reaction monitoring, and final product cleavage and purification.

Core Principles of the Solid-Phase Strategy

The successful solid-phase synthesis of this compound derivatives hinges on a carefully designed strategy that considers the interplay of the solid support, the linker, the building blocks, and the sequence of chemical transformations.

Choosing the Right Solid Support and Linker

The choice of resin and linker is paramount for a successful solid-phase synthesis. The resin must be chemically inert to the reaction conditions and possess good swelling properties in a variety of solvents to ensure reagent accessibility.[3] For the synthesis of C-terminally unmodified amides or acids, the Wang resin is a popular and versatile choice.[6] The p-alkoxybenzyl alcohol linker of the Wang resin allows for cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product with a carboxylic acid at the C-terminus.[6]

The linker serves as the crucial connection between the growing molecule and the solid support. Its stability throughout the multi-step synthesis and its susceptibility to cleavage under specific conditions are critical. For the strategies outlined in this guide, a linker that allows for traceless release of the final product is ideal.

Synthetic Approach 1: Intramolecular Diels-Alder Reaction on Solid Support

The Diels-Alder reaction is a powerful C-C bond-forming reaction that can be employed to construct the bicyclic core of the target scaffold with high stereocontrol.[7][8][9][10] In a solid-phase approach, a diene or dienophile is tethered to the resin, and the cycloaddition is performed with a solution-phase partner. Subsequent intramolecular cyclization can then form the desired lactam.

Diels_Alder_Workflow Resin Wang Resin Load 1. Load Dienophile (e.g., acrylic acid) Resin->Load Couple 2. Couple Amine (Building Block 1) Load->Couple Diene 3. Add Diene (Building Block 2) Couple->Diene Cycloaddition 4. Intramolecular Diels-Alder Diene->Cycloaddition Cleavage 5. Cleavage from Resin (TFA) Cycloaddition->Cleavage Product This compound Derivative Cleavage->Product

Caption: Workflow for Solid-Phase Diels-Alder Synthesis.

Detailed Protocol: Diels-Alder Approach

1. Resin Preparation and Loading:

  • Swell Wang resin (100-200 mesh, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and then DMF (3x).

  • Loading of the Dienophile (e.g., Acrylic Acid):

    • Dissolve Fmoc-protected acrylic acid (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

    • Monitor the reaction using the Kaiser test.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Wash the resin with DMF (5x) and DCM (5x).

2. Amine Coupling (Building Block 1):

  • Dissolve the desired primary amine (Building Block 1, 5 eq.) and a coupling agent such as HATU (5 eq.) with DIPEA (10 eq.) in DMF.

  • Add the solution to the resin and agitate for 2 hours.

  • Monitor the reaction with the Kaiser test.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Diene Addition (Building Block 2):

  • Dissolve the diene (e.g., a furan derivative, 5 eq.) in a suitable solvent like toluene.

  • Add to the resin and heat at 80-110 °C for 12-24 hours. The specific conditions will depend on the reactivity of the diene and dienophile.

  • Wash the resin with toluene (3x), DCM (3x), and DMF (3x).

4. Intramolecular Diels-Alder Cycloaddition:

  • This step often occurs concurrently with the diene addition at elevated temperatures. The tethered diene and dienophile undergo an intramolecular [4+2] cycloaddition to form the bicyclic core.

5. Cleavage and Purification:

  • Wash the resin with DCM (5x) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

StepReagents and ConditionsMonitoring
Resin Swelling Wang Resin, DMF, 1hVisual Inspection
Dienophile Loading Fmoc-Acrylic Acid, HOBt, DIC, DMF, 4hKaiser Test
Fmoc Deprotection 20% Piperidine in DMF, 20 minUV-Vis of filtrate
Amine Coupling Primary Amine, HATU, DIPEA, DMF, 2hKaiser Test
Diene Addition & Cycloaddition Diene, Toluene, 80-110°C, 12-24hLC-MS of cleaved sample
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O, 2-3hN/A
Purification RP-HPLCHPLC, MS

Synthetic Approach 2: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[2][5][12][13] By immobilizing one of the components on the solid support, the Ugi reaction can be adapted for solid-phase synthesis to generate diverse libraries of this compound derivatives.

Ugi_Workflow Resin Wang Resin Load 1. Load Amino Acid (Building Block 1) Resin->Load Ugi 2. Ugi Reaction (Aldehyde, Isocyanide, Amine - BB 2, 3, 4) Load->Ugi Cyclization 3. On-Resin Cyclization Ugi->Cyclization Cleavage 4. Cleavage from Resin (TFA) Cyclization->Cleavage Product This compound Derivative Cleavage->Product

Caption: Workflow for Solid-Phase Ugi Reaction Synthesis.

Detailed Protocol: Ugi Reaction Approach

1. Resin Preparation and Loading:

  • Swell Wang resin in DMF as described previously.

  • Loading of the Amino Acid (Building Block 1):

    • Attach a suitable Fmoc-protected amino acid (e.g., with a side chain that can participate in a subsequent cyclization) to the resin using standard coupling procedures (DIC/HOBt or HATU).

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

2. Ugi Four-Component Reaction:

  • Suspend the resin-bound amine in a suitable solvent such as methanol or trifluoroethanol.

  • Add the aldehyde (Building Block 2, 10 eq.), isocyanide (Building Block 3, 10 eq.), and a carboxylic acid with a dienophile moiety (Building Block 4, 10 eq.).

  • Agitate the reaction mixture at room temperature for 24-48 hours.

  • Wash the resin extensively with methanol, DMF, and DCM to remove excess reagents.

3. On-Resin Cyclization (Intramolecular Diels-Alder):

  • Suspend the resin in a high-boiling solvent like toluene or xylene.

  • Heat the mixture to induce the intramolecular Diels-Alder reaction between the diene (formed in situ from the Ugi product) and the dienophile. This will form the bicyclic lactam structure.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the product, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin with DCM and dry under vacuum.

4. Cleavage and Purification:

  • Cleave the final product from the resin using a TFA cleavage cocktail as described in the Diels-Alder protocol.

  • Precipitate, wash, and dry the crude product.

  • Purify by RP-HPLC.

StepReagents and ConditionsMonitoring
Resin Swelling Wang Resin, DMF, 1hVisual Inspection
Amino Acid Loading Fmoc-Amino Acid, DIC, HOBt, DMF, 4hKaiser Test
Fmoc Deprotection 20% Piperidine in DMF, 20 minUV-Vis of filtrate
Ugi Reaction Aldehyde, Isocyanide, Carboxylic Acid, MeOH, 24-48hLC-MS of cleaved sample
On-Resin Cyclization Toluene, Heat, 12-24hLC-MS of cleaved sample
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O, 2-3hN/A
Purification RP-HPLCHPLC, MS

Analytical Techniques for Reaction Monitoring and Product Characterization

Effective monitoring of each step in a solid-phase synthesis is crucial for troubleshooting and ensuring high yields of the desired product.

  • Kaiser Test: A qualitative colorimetric test to detect the presence of primary amines on the resin. A positive result (blue bead) indicates an incomplete coupling reaction or successful deprotection.

  • LC-MS of Cleaved Aliquots: A small amount of resin can be cleaved, and the resulting solution analyzed by LC-MS to determine the progress of the reaction and the identity of the resin-bound species.

  • Final Product Characterization: After cleavage and purification, the final this compound derivatives should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.

Conclusion: A Versatile Platform for Drug Discovery

The solid-phase synthesis protocols detailed in this application note provide a robust and efficient platform for the generation of diverse libraries of this compound derivatives. By leveraging the power of the Diels-Alder and Ugi reactions on a solid support, researchers can rapidly access a wide range of analogs for structure-activity relationship (SAR) studies and accelerate the discovery of new therapeutic agents. The principles and protocols outlined herein can be adapted and modified to incorporate a vast array of building blocks, further expanding the chemical space accessible for exploration.

References

Application Notes and Protocols for the Pharmacological Screening of Novel 2-Azabicyclo[2.2.2]octan-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-azabicyclo[2.2.2]octan-3-one scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant potential for interacting with a variety of high-value targets within the central nervous system (CNS). This guide provides a comprehensive framework for the pharmacological screening of novel analogs based on this scaffold. We will delve into the rationale for targeting key protein families, including nicotinic acetylcholine receptors (nAChRs), monoamine transporters (MATs), and monoamine oxidases (MAOs). Detailed, field-proven protocols for primary and secondary assays are provided, alongside expert insights into experimental design, data interpretation, and troubleshooting. This document is intended to empower researchers to efficiently and effectively characterize the pharmacological profile of their novel this compound analogs, accelerating the drug discovery and development process.

Introduction: The this compound Scaffold - A Versatile Core for CNS Drug Discovery

The 2-azabicyclo[2.2.2]octane framework is a conformationally restricted analog of piperidine, a common feature in many CNS-active compounds. This rigid structure reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity. The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing brain-penetrant drug candidates.[1][2][3]

Analogs of this scaffold have been investigated for a range of biological activities, including modulation of nAChRs, inhibition of MATs, and even as potential anticancer agents.[4][5] The strategic rationale for screening novel this compound analogs against these targets is rooted in their structural similarity to endogenous ligands and known therapeutic agents. For instance, the core structure can mimic the cationic head of acetylcholine, making it a promising starting point for developing nAChR modulators. Similarly, its resemblance to the core of various psychostimulants and antidepressants suggests potential interactions with MATs and MAOs.

This guide will focus on a tiered screening approach, beginning with high-throughput primary assays to identify initial hits, followed by more detailed secondary assays to characterize the mechanism of action and selectivity of promising compounds.

Primary Screening Cascade: Identifying Initial Hits

A logical workflow for the initial pharmacological evaluation of a library of novel this compound analogs is crucial for efficient resource allocation. The following diagram illustrates a recommended primary screening cascade.

G cluster_0 Primary Screening Cascade Compound_Library Novel this compound Analogs HTS_nAChR High-Throughput nAChR Assay (e.g., FLIPR) Compound_Library->HTS_nAChR HTS_MAT High-Throughput MAT Assay (e.g., Fluorescent Uptake) Compound_Library->HTS_MAT HTS_MAO High-Throughput MAO Assay (e.g., Fluorometric) Compound_Library->HTS_MAO Hit_Triage Hit Triage & Confirmation HTS_nAChR->Hit_Triage HTS_MAT->Hit_Triage HTS_MAO->Hit_Triage Secondary_Assays Secondary & Selectivity Assays Hit_Triage->Secondary_Assays

Caption: A streamlined primary screening workflow for novel compounds.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Rationale for Screening

nAChRs are ligand-gated ion channels that play a critical role in cognitive function, learning, memory, and attention. Dysfunction of nAChRs is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The 2-azabicyclo[2.2.2]octane core is a key component of several known nAChR agonists and partial agonists.[6] Therefore, screening novel analogs against various nAChR subtypes (e.g., α7, α4β2) is a logical starting point.

Primary Assay: High-Throughput Electrophysiology (Patch-Clamp)

Automated patch-clamp systems offer a high-throughput method to assess the functional activity of compounds on nAChRs expressed in stable cell lines (e.g., HEK293 or CHO cells).

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2) in appropriate media.

    • Harvest cells at 70-90% confluency and prepare a single-cell suspension.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Compound Preparation:

    • Prepare a stock solution of the this compound analog in DMSO.

    • Perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Electrophysiological Recording:

    • Utilize an automated patch-clamp system (e.g., IonWorks Barracuda or QPatch).

    • Establish a whole-cell configuration with the cells.

    • Clamp the membrane potential at -60 mV.

  • Experimental Procedure:

    • Baseline Recordings: Apply an agonist (e.g., acetylcholine at its EC₅₀ concentration) for 2-5 seconds to evoke a baseline current. Repeat until a stable response is achieved.

    • Inhibitor Application: Pre-incubate the cells with the test compound for 1-2 minutes.

    • Test Recordings: Co-apply the agonist and the test compound and record the evoked current.

    • Washout: Perfuse the cells with the external solution to assess the reversibility of inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Generate a dose-response curve and determine the IC₅₀ value.

Parameter Typical Value
Cell LineHEK293 expressing human α7 nAChR
AgonistAcetylcholine (ACh)
Agonist ConcentrationEC₅₀ for the specific nAChR subtype
Holding Potential-60 mV
Compound Pre-incubation1-2 minutes
Final DMSO Concentration< 0.5%

Expert Insight: The choice of agonist and its concentration is critical. Using a concentration around the EC₅₀ allows for sensitive detection of both potentiation and inhibition. For screening for positive allosteric modulators (PAMs), a lower agonist concentration (e.g., EC₂₀) is recommended.

Monoamine Transporter (MAT) Inhibition

Rationale for Screening

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[7] Inhibition of these transporters is a key mechanism of action for many antidepressants and psychostimulants. The structural features of this compound analogs make them potential candidates for MAT inhibitors.

Primary Assay: Radioligand Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Seed cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.

  • Solutions:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 2 mM D-glucose, 0.2 mM pargyline, and 0.1 mM ascorbic acid.

    • Radiolabeled Substrate: [³H]Dopamine.

    • Reference Inhibitor: A known DAT inhibitor such as GBR 12909 for positive control.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the diluted test compound or reference inhibitor to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding the [³H]Dopamine solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of dopamine uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 1% SDS or a suitable lysis buffer.

  • Quantification and Data Analysis:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value.[8][9]

Parameter Typical Value
Cell LineHEK293-hDAT
Radioligand[³H]Dopamine
Incubation Time10 minutes
Incubation Temperature37°C
Reference InhibitorGBR 12909

Trustworthiness Check: To ensure the validity of the assay, it's crucial to confirm that the uptake is time- and temperature-dependent and that the reference inhibitor produces the expected IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition

Rationale for Screening

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[10] MAO inhibitors are used in the treatment of depression and Parkinson's disease. Given the structural similarities of the this compound scaffold to known MAO inhibitors, screening against these enzymes is a valuable component of the pharmacological characterization.

Primary Assay: Fluorometric MAO Inhibitor Screening

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-tyramine).

    • Fluorescent probe (e.g., Amplex® Red).

    • Horseradish peroxidase (HRP).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • Reference inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B).

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the MAO-A or MAO-B enzyme to the respective wells.

    • Add the test compound or reference inhibitor. Include wells for enzyme control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a working solution containing the substrate, fluorescent probe, and HRP in the assay buffer.

    • Initiate the reaction by adding the working solution to all wells.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530-560/590 nm for Amplex® Red).

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration.

    • Generate a dose-response curve and determine the IC₅₀ value.[11]

Parameter Typical Value
Enzyme SourceRecombinant human MAO-A/MAO-B
Substratep-Tyramine
Fluorescent ProbeAmplex® Red
Reference Inhibitor (MAO-A)Clorgyline
Reference Inhibitor (MAO-B)Pargyline

Expert Insight: Autofluorescence of test compounds can be a significant issue in fluorescence-based assays. It is essential to include a control where the test compound is added to wells without the enzyme to assess its intrinsic fluorescence.

Data Interpretation and Secondary Assays

Following the primary screening and hit confirmation, promising compounds should be subjected to a battery of secondary assays to further characterize their pharmacological profile.

G cluster_1 Secondary Assay Workflow Confirmed_Hits Confirmed Hits from Primary Screen Selectivity_Profiling Selectivity Profiling (e.g., against other receptors/transporters) Confirmed_Hits->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., competitive vs. non-competitive) Confirmed_Hits->Mechanism_of_Action Functional_Assays Functional Cellular Assays (e.g., neurotransmitter release) Selectivity_Profiling->Functional_Assays Mechanism_of_Action->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization

Caption: A logical progression for characterizing confirmed hits.

Secondary assays may include:

  • Selectivity Profiling: Testing the hit compounds against a panel of related receptors, transporters, and enzymes to determine their selectivity.

  • Mechanism of Action Studies: For receptor modulators, determining whether the compound is an agonist, antagonist, or allosteric modulator. For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Functional Cellular Assays: Assessing the effect of the compound on downstream cellular events, such as neurotransmitter release or second messenger signaling.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel CNS-active agents. A systematic and well-designed pharmacological screening cascade is paramount to unlocking the therapeutic potential of this chemical class. The protocols and insights provided in this guide offer a robust starting point for researchers in this exciting field. By combining thoughtful experimental design with a deep understanding of the underlying biology, the path from a novel chemical entity to a promising drug candidate can be navigated with greater efficiency and a higher probability of success.

References

Application Notes & Protocols: 2-Azabicyclo[2.2.2]octan-3-one as a Constrained Analog of Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Principle of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Flexible molecules, such as those containing the ubiquitous piperidine ring, can adopt a multitude of conformations in solution. While this flexibility can be advantageous, it often comes at an entropic cost upon binding to a biological target, as the molecule must adopt a specific, low-energy conformation to fit into the binding site. This is where the concept of conformational constraint becomes a powerful tool in the medicinal chemist's arsenal. By rigidifying a flexible scaffold, we can pre-organize the molecule into a conformation that is more favorable for binding, potentially leading to increased potency and selectivity.

The 2-azabicyclo[2.2.2]octan-3-one scaffold has emerged as a compelling constrained analog of piperidine.[1][2] Its bicyclic nature locks the six-membered ring into a rigid boat-like conformation, a stark contrast to the flexible chair-boat equilibrium of piperidine.[3] This pre-organization can lead to a lower entropic penalty upon binding, potentially enhancing affinity for the target receptor. Furthermore, the fixed spatial orientation of substituents on the 2-azabicyclo[2.2.2]octane core allows for a more precise probing of the pharmacophore space, aiding in the optimization of drug-receptor interactions. This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold in modern drug discovery.

Figure 1: Conformational flexibility of piperidine versus the constrained this compound scaffold and its implication on receptor binding.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several strategic approaches. One of the most common and effective methods is the intramolecular Michael addition, which allows for the stereoselective formation of the bicyclic system.[4]

Protocol 1: Synthesis via Intramolecular Michael Addition

This protocol outlines a two-step process starting from a readily available 1,6-dihydro-3(2H)-pyridinone derivative. The key step is the base-catalyzed intramolecular Michael addition to form the bicyclic lactam.

Step 1: Synthesis of the Michael Precursor

  • Reaction Setup: To a solution of ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Addition of Acrylate: After stirring for 30 minutes at 0 °C, add methyl acrylate (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the unsaturated ester precursor.

Step 2: Intramolecular Michael Addition

  • Reaction Setup: Dissolve the unsaturated ester precursor (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Base-Catalyzed Cyclization: Add a catalytic amount of a suitable base, such as potassium carbonate (K₂CO₃, 0.2 eq) or sodium hydride (NaH, 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by column chromatography to yield the desired this compound derivative.

Parameter Step 1: Precursor Synthesis Step 2: Cyclization
Starting Material Ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylateUnsaturated ester precursor
Key Reagents Sodium hydride, Methyl acrylatePotassium carbonate or Sodium hydride
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 0 °C to room temperature80-100 °C
Typical Yield 70-85%60-75%

graph "Synthesis_Workflow" {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="1,6-Dihydro-3(2H)-pyridinone\nderivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor [label="Unsaturated Ester\nPrecursor"]; Cyclization [label="this compound\nCore"]; End [label="Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Precursor [label="Michael Addition\n(Step 1)"]; Precursor -> Cyclization [label="Intramolecular\nMichael Addition\n(Step 2)"]; Cyclization -> End [label="Purification"]; }

Figure 2: General workflow for the synthesis of the this compound core via intramolecular Michael addition.

Derivatization of the this compound Scaffold

The this compound scaffold offers two primary points for diversification: the secondary amine at the 2-position and the ketone at the 3-position. This allows for the introduction of a wide range of substituents to modulate the physicochemical and pharmacological properties of the molecule.

Protocol 2: N-Functionalization of the Bicyclic Lactam

The secondary amine of the this compound core is readily functionalized through standard N-alkylation or N-arylation reactions.

N-Alkylation via Reductive Amination:

  • Reaction Setup: To a solution of this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a mild and effective choice.[5]

  • Acid Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (AcOH) can be added to facilitate iminium ion formation.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

N-Arylation via Buchwald-Hartwig Cross-Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., aryl bromide or chloride, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent and Conditions: Add a dry, deoxygenated solvent such as toluene or dioxane. Heat the reaction mixture under an inert atmosphere to 80-110 °C for 8-16 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Modification at the C3-Ketone

The ketone at the 3-position can be converted to an amine, providing another vector for diversification.

Reductive Amination of the C3-Ketone:

  • Reaction Setup: To a solution of a suitable amine (e.g., benzylamine or ammonia, 1.5 eq) and the N-protected this compound (1.0 eq) in methanol, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at 0 °C.

  • pH Adjustment: Maintain the pH of the reaction mixture between 6 and 7 by the periodic addition of glacial acetic acid.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Workup and Purification: Concentrate the reaction mixture and partition the residue between DCM and saturated aqueous sodium bicarbonate. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the 3-amino-2-azabicyclo[2.2.2]octane derivative.

Reaction Type Key Reagents Typical Conditions Product
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃DCE, rt, 12-24 hN-Alkyl-2-azabicyclo[2.2.2]octan-3-one
N-Arylation Aryl halide, Pd catalyst, Ligand, BaseToluene, 80-110 °C, 8-16 hN-Aryl-2-azabicyclo[2.2.2]octan-3-one
C3-Amination Amine, NaBH₃CN, AcOHMeOH, rt, 24-48 h3-Amino-2-azabicyclo[2.2.2]octane

Applications in Drug Discovery

The rigid 2-azabicyclo[2.2.2]octane scaffold has been successfully employed in the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS).

Case Study 1: Analgesics

The conformational restriction of the 2-azabicyclo[2.2.2]octane nucleus has been explored in the design of analogs of prodine-type analgesics.[6] By locking the piperidine-like ring in a boat conformation, researchers have been able to probe the specific conformational requirements for opioid receptor binding. While some analogs have shown significant analgesic activity, this work highlights the scaffold's utility in dissecting structure-activity relationships.[3]

Case Study 2: Inhibitors for Neurological Disorders

The 2-azabicyclo[2.2.2]octane framework has been incorporated into novel sulfonamides as potent and selective inhibitors of presenilin-1 (PSEN1) γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[4] The rigid scaffold helps to orient the pharmacophoric elements in a "U" shape, which is crucial for PSEN1 selectivity and potency. Certain derivatives have demonstrated low nanomolar potency and excellent brain permeability, making them promising candidates for further development.

Case Study 3: Antiviral Agents

Recent studies have investigated bicyclo[2.2.2]octane derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[7] The rigid, three-dimensional nature of the scaffold allows for the design of non-covalent inhibitors that can effectively occupy the hydrophobic pockets of the enzyme's active site.

Figure 3: Diverse applications of the this compound scaffold in drug discovery.

Characterization

Thorough characterization of the synthesized compounds is essential for confirming their structure and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the lactam carbonyl (C=O) stretch, which typically appears in the range of 1650-1680 cm⁻¹.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compounds.

Conclusion

The this compound scaffold serves as a valuable and versatile tool in contemporary drug design. Its inherent rigidity provides a distinct advantage over the flexible piperidine ring, enabling the synthesis of conformationally constrained analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols: Synthesis of Radiolabeled 2-Azabicyclo[2.2.2]octan-3-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-azabicyclo[2.2.2]octan-3-one scaffold is a privileged structural motif in medicinal chemistry, notably for ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. Positron Emission Tomography (PET) imaging provides a non-invasive method to study the in vivo distribution and pharmacology of these receptors.[1][2] This requires the synthesis of high-affinity ligands radiolabeled with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and quality control of radiolabeled this compound derivatives for use in preclinical and clinical imaging studies.

Introduction: The Significance of this compound in Neuroimaging

The bicyclic structure of this compound provides a rigid framework that allows for precise spatial orientation of substituents, leading to high-affinity and selective interactions with specific receptor subtypes.[3][4] In particular, derivatives of this scaffold have shown significant promise as ligands for the α7 nicotinic acetylcholine receptor, a key target in the pathophysiology of Alzheimer's disease, schizophrenia, and certain types of cancer.[5][6][7]

Radiolabeling these molecules with short-lived positron emitters like ¹¹C (t½ ≈ 20.4 min) or ¹⁸F (t½ ≈ 109.8 min) enables their use as PET tracers.[1][8] PET imaging allows for the quantitative in vivo assessment of receptor density, occupancy, and pharmacokinetics, providing invaluable information for drug development and understanding disease mechanisms.[9] The choice between ¹¹C and ¹⁸F often depends on the required imaging time frame and the synthetic feasibility. While ¹¹C allows for same-day, multiple scans in the same subject, the longer half-life of ¹⁸F is more suitable for tracers with slower kinetics and for distribution to satellite imaging centers.[8]

This guide will detail the synthesis of the necessary precursors and provide robust protocols for the incorporation of both ¹¹C and ¹⁸F into the this compound core structure.

Precursor Synthesis

The successful and reproducible synthesis of the radiolabeled tracer is critically dependent on the purity and characterization of the non-radiolabeled precursor. The following is a general, illustrative synthetic scheme for a key precursor, which can be adapted based on the desired final compound and the position of the radiolabel.

Synthesis of a Desmethyl Precursor for ¹¹C-Methylation

A common strategy for ¹¹C-labeling is the methylation of a nucleophilic heteroatom, such as a secondary amine or a phenol.[10] The synthesis of a suitable desmethyl precursor is therefore a crucial first step.

Protocol 2.1: Synthesis of a Generic Desmethyl-2-azabicyclo[2.2.2]octan-3-one Precursor

  • Step 1: Starting Material Preparation: Begin with a commercially available or previously synthesized bicyclo[2.2.2]octan-2-one derivative.

  • Step 2: Ring Expansion/Rearrangement: Employ a Schmidt or Beckmann rearrangement of the corresponding oxime to introduce the nitrogen atom into the bicyclic system, forming the this compound core.

  • Step 3: Functional Group Introduction: Introduce a suitable functional group (e.g., a protected amine or hydroxyl group) at the desired position for subsequent radiolabeling. This may involve standard organic chemistry transformations such as reduction, oxidation, or substitution reactions.

  • Step 4: Deprotection: If protecting groups were used, carefully deprotect the functional group that will be the site of radiolabeling to yield the final desmethyl precursor.

  • Step 5: Purification and Characterization: Purify the precursor by column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling Procedures

The short half-lives of PET radionuclides necessitate rapid and efficient radiolabeling reactions.[11] Automated synthesis modules are commonly employed to ensure reproducibility and minimize radiation exposure to the operator.[12]

[¹¹C]Methylation of a Desmethyl Precursor

This protocol describes the synthesis of a ¹¹C-labeled this compound derivative via N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Protocol 3.1.1: Automated Synthesis of a [¹¹C]N-Methyl-2-azabicyclo[2.2.2]octan-3-one Derivative

  • Radionuclide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9]

  • Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in an automated synthesis module. This typically involves reduction to [¹¹C]methanol followed by reaction with hydroiodic acid.

  • Radiolabeling Reaction: The [¹¹C]CH₃I is bubbled through a solution of the desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent (e.g., DMF, DMSO, or acetone) containing a base (e.g., K₂CO₃, NaOH, or a proton sponge) at an elevated temperature (80-120°C) for 3-5 minutes.

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate the radiolabeled product from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

[¹⁸F]Fluorination for PET Tracer Synthesis

Nucleophilic substitution with [¹⁸F]fluoride is the most common method for introducing ¹⁸F into a molecule.[13] This typically involves the displacement of a good leaving group, such as a tosylate, mesylate, or nitro group, by [¹⁸F]F⁻.

Protocol 3.2.1: Synthesis of an [¹⁸F]Fluoroalkyl-2-azabicyclo[2.2.2]octan-3-one Derivative

  • Radionuclide Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in a mixture of acetonitrile and water.[14] The water is removed by azeotropic distillation.

  • Radiolabeling Reaction: The activated, anhydrous [¹⁸F]fluoride is reacted with a precursor bearing a suitable leaving group (e.g., a tosylated alkyl chain attached to the this compound scaffold). The reaction is typically carried out in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF) at high temperature (100-150°C) for 10-15 minutes.

  • Purification: Similar to the ¹¹C-labeling, the crude reaction mixture is purified by semi-preparative HPLC.

  • Formulation: The purified product is reformulated into an injectable solution.

Quality Control

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals prior to administration to ensure patient safety and the integrity of the imaging data.[15][16]

Key Quality Control Parameters

The following parameters must be assessed for each batch of radiolabeled this compound:

Parameter Method Acceptance Criteria
Radionuclidic Identity Gamma-ray spectroscopyCharacteristic 511 keV photopeak for ¹¹C and ¹⁸F.
Radionuclidic Purity Half-life determination¹¹C: 20.4 ± 1 min; ¹⁸F: 109.8 ± 2 min.
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95% of total radioactivity in the desired chemical form.
Chemical Purity Analytical HPLC (UV detector)Precursor and other chemical impurities below specified limits.
Molar Activity (Aₘ) Calculated from radioactivity and mass (determined by HPLC)Typically > 37 GBq/µmol at the time of injection.
pH pH meter or pH strips4.5 - 7.5
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.
Sterility Membrane filtration and incubationNo microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testBelow specified limits (e.g., < 175 EU/V).
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC system with both a radiation detector (e.g., NaI or BGO) and a UV detector is essential.[15] The radio-detector determines the radiochemical purity, while the UV detector quantifies the mass of the unlabeled compound, allowing for the calculation of molar activity.[15]

  • Thin-Layer Chromatography (TLC): Radio-TLC can be a rapid method to assess radiochemical purity, especially for well-established tracers.

Experimental Workflows and Data Presentation

Workflow Diagrams

G cluster_0 [¹¹C]Methylation Workflow Cyclotron\n¹⁴N(p,α)¹¹C Cyclotron ¹⁴N(p,α)¹¹C [¹¹C]CO₂\nTrapping [¹¹C]CO₂ Trapping Cyclotron\n¹⁴N(p,α)¹¹C->[¹¹C]CO₂\nTrapping Gas Transfer [¹¹C]CH₃I\nSynthesis [¹¹C]CH₃I Synthesis [¹¹C]CO₂\nTrapping->[¹¹C]CH₃I\nSynthesis Gas Phase Reaction Radiolabeling\nReaction Radiolabeling Reaction [¹¹C]CH₃I\nSynthesis->Radiolabeling\nReaction Precursor + Base HPLC\nPurification HPLC Purification Radiolabeling\nReaction->HPLC\nPurification Formulation Formulation HPLC\nPurification->Formulation Sterile Saline Quality\nControl Quality Control Formulation->Quality\nControl Patient\nInjection Patient Injection Quality\nControl->Patient\nInjection

Caption: Automated workflow for the synthesis of a [¹¹C]methylated tracer.

G cluster_1 [¹⁸F]Fluorination Workflow Cyclotron\n¹⁸O(p,n)¹⁸F Cyclotron ¹⁸O(p,n)¹⁸F [¹⁸F]Fluoride\nTrapping [¹⁸F]Fluoride Trapping Cyclotron\n¹⁸O(p,n)¹⁸F->[¹⁸F]Fluoride\nTrapping Aqueous Transfer Activation\n(K₂CO₃/K₂₂₂) Activation (K₂CO₃/K₂₂₂) [¹⁸F]Fluoride\nTrapping->Activation\n(K₂CO₃/K₂₂₂) Elution Azeotropic\nDrying Azeotropic Drying Activation\n(K₂CO₃/K₂₂₂)->Azeotropic\nDrying Heat Radiolabeling\nReaction Radiolabeling Reaction Azeotropic\nDrying->Radiolabeling\nReaction Precursor HPLC\nPurification HPLC Purification Radiolabeling\nReaction->HPLC\nPurification Formulation Formulation HPLC\nPurification->Formulation Sterile Saline Quality\nControl Quality Control Formulation->Quality\nControl Patient\nInjection Patient Injection Quality\nControl->Patient\nInjection

Caption: Automated workflow for the synthesis of an [¹⁸F]fluorinated tracer.

Representative Synthesis Data

The following table summarizes typical results for the synthesis of a hypothetical radiolabeled this compound derivative.

Parameter [¹¹C]Tracer-A [¹⁸F]Tracer-B
Synthesis Time (from EOB) 25-30 min50-60 min
Radiochemical Yield (decay-corrected) 25 ± 5% (n=10)35 ± 7% (n=10)
Radiochemical Purity > 98%> 99%
Molar Activity (at EOS) 150 ± 50 GBq/µmol200 ± 60 GBq/µmol

In Vitro and In Vivo Imaging Applications

Once synthesized and quality controlled, these radiolabeled compounds can be used in a variety of imaging studies.

  • In Vitro Autoradiography: Tissue sections from preclinical animal models or human post-mortem brain tissue can be incubated with the radiotracer to visualize the microscopic distribution of the target receptor.

  • Preclinical PET Imaging: Dynamic PET scans in rodents or non-human primates can be used to determine the tracer's pharmacokinetic profile, brain uptake, and specific binding to the target receptor.[9] These studies are crucial for validating a new tracer and determining its suitability for human studies.

  • Clinical PET Imaging: In human subjects, these tracers can be used to investigate changes in receptor expression in various neurological and psychiatric disorders, to assess the efficacy of new drugs that act on these receptors, and to aid in differential diagnosis.

Conclusion

The synthesis of radiolabeled this compound derivatives is a challenging but rewarding endeavor that provides powerful tools for neuroscience research and drug development. The protocols and guidelines presented in this document offer a robust framework for the successful production of these valuable imaging agents. Adherence to rigorous synthesis and quality control procedures is paramount to ensure the generation of reliable and translatable imaging data.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile bicyclic lactam.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure provides a unique scaffold for drug design. However, obtaining this compound in high purity can be challenging due to the formation of closely related byproducts during its synthesis. This guide provides practical, field-proven insights to help you navigate these purification challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Symptom: Preliminary analysis (TLC, ¹H NMR) of the crude product shows multiple spots or complex proton signals, indicating a mixture of compounds.

Possible Causes and Solutions:

  • Incomplete Cyclization: The synthesis of the bicyclic lactam from acyclic precursors may not have gone to completion, leaving starting materials or partially cyclized intermediates in the reaction mixture.

    • Solution: Before purification, ensure the reaction has gone to completion by monitoring it with an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalled, consider extending the reaction time or increasing the temperature.

  • Formation of Diastereomers: If the precursors contain stereocenters, the synthesis can result in a mixture of diastereomers.

    • Solution: Diastereomers can often be separated by flash column chromatography. Careful optimization of the solvent system is crucial. See the chromatography protocols below for recommended starting conditions.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, if the synthesis involves a Dieckmann condensation, Claisen condensation byproducts might be present.

    • Solution: A thorough understanding of the reaction mechanism is key to anticipating potential byproducts. Purification strategies should be designed to separate the desired product from these impurities.

Problem 2: Difficulty in Separating the Product from a Close-Running Impurity on TLC

Symptom: On a TLC plate, the product and an impurity have very similar Rf values, making it difficult to achieve baseline separation.

Possible Causes and Solutions:

  • Similar Polarity: The impurity may have a very similar polarity to this compound.

    • Solution 1: Optimize TLC and Column Chromatography Conditions: Experiment with a range of solvent systems with varying polarities. A shallow gradient during column chromatography can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compounds are basic.

    • Solution 2: Recrystallization: If the impurity is present in a smaller amount and the desired product is a solid, recrystallization can be a highly effective purification method. See the recrystallization protocol below.

Problem 3: Product is an Oil or a Low-Melting Solid, Making Recrystallization Difficult

Symptom: The purified this compound is not a crystalline solid at room temperature, precluding purification by recrystallization.

Possible Causes and Solutions:

  • Residual Solvent: The presence of residual solvent can lower the melting point of the compound.

    • Solution: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Amorphous Solid: The compound may exist as an amorphous solid.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Alternatively, try a different recrystallization solvent system. If crystallization is not feasible, flash column chromatography is the primary method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are flash column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the physical state of the crude product.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods. A pure sample of this compound should show a single peak in the HPLC chromatogram and clean, well-resolved signals in the NMR spectrum.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A3: The NMR spectra of this compound are characteristic. While exact shifts can vary slightly depending on the solvent, typical values are:

  • ¹H NMR (CDCl₃, ppm): δ 1.70-2.10 (m, 6H), 2.75-2.90 (m, 1H), 3.20-3.35 (m, 2H), 6.5-7.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, ppm): δ 23.5, 24.5, 27.0, 37.0, 48.0, 54.0, 176.0 (C=O).

Q4: My purified product is slightly yellow. Is this normal?

A4: Pure this compound is typically a white to off-white solid. A yellow tint may indicate the presence of minor, colored impurities. If the purity is confirmed to be high by HPLC and NMR, the color may not be a significant issue for subsequent reactions. However, if high purity is critical, a second purification step, such as recrystallization from a different solvent system or passing through a short plug of silica gel, may be necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent systems (see table below)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different solvent systems to find the one that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (e.g., 1:1 to 1:4)MediumGood for separating less polar impurities.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)HighEffective for separating more polar impurities.
Chloroform / Methanol (e.g., 99:1 to 97:3)HighAn alternative to dichloromethane/methanol.
Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude this compound is a solid and contains a moderate level of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, isopropanol)

  • Erlenmeyer flask, heating source, ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate is often a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently with swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Chromatography Flash Column Chromatography Decision->Chromatography Multiple Impurities or Similar Polarity Recrystallization Recrystallization Decision->Recrystallization Solid with Minor Impurities PureProduct Pure Product (>98% by HPLC/NMR) Chromatography->PureProduct Recrystallization->PureProduct Analysis Purity and Structure Confirmation (HPLC, NMR, MS) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting start Poor Separation problem1 Problem: Co-elution of Product and Impurity Possible Cause: Incorrect Solvent System Solution: Optimize solvent polarity start->problem1 problem2 Problem: Tailing of the Product Peak Possible Cause: Compound interacting strongly with silica Solution: Add a small amount of base (e.g., triethylamine) to the eluent start->problem2 problem3 Problem: No Elution of the Product Possible Cause: Solvent system is too non-polar Solution: Increase the polarity of the eluent start->problem3

Caption: Troubleshooting common issues in flash column chromatography.

References

Technical Support Center: Optimization of Aza-Diels-Alder Reactions for 2-Azabicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane systems. This bicyclic scaffold is a critical pharmacophore found in a range of natural products and pharmaceutically active compounds, including the Iboga family of alkaloids.[1] The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, is a primary method for its construction.[2] However, optimizing this reaction to achieve high yield and selectivity can be challenging.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of 2-azabicyclo[2.2.2]octanes via the aza-Diels-Alder reaction. Each issue is presented in a question-and-answer format to directly address your concerns.

Problem 1: Low or No Reaction Conversion

Q: My aza-Diels-Alder reaction is not proceeding or giving very low yields. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent issue that can typically be traced back to reagent reactivity, catalyst efficiency, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stability:

    • Imines: Imines, especially those generated in situ, can be unstable and prone to hydrolysis.[3][4] Ensure your starting amine and aldehyde are pure and that the reaction is conducted under strictly anhydrous conditions. Using drying agents or a Dean-Stark apparatus can help drive the equilibrium towards imine formation.[4]

    • Solvents: Trace amounts of water or other impurities in the solvent can deactivate Lewis acid catalysts and promote imine hydrolysis. Always use freshly distilled, anhydrous solvents.[5]

    • Diene Reactivity: The diene must be able to adopt the s-cis conformation for the reaction to occur.[6][7] Dienes with bulky substituents that lock them in an s-trans conformation will exhibit poor reactivity.[6] Additionally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile (the imine) accelerate the reaction.[7][8] If your diene is electron-deficient, the reaction may be sluggish.[6]

  • Catalyst Selection and Activity:

    • Lewis Acids: Many aza-Diels-Alder reactions require a Lewis acid to activate the imine dienophile, lowering its LUMO energy for better interaction with the diene's HOMO.[8][9][10] Common Lewis acids include BF₃·Et₂O, TiCl₄, ZnCl₂, and various chiral complexes for asymmetric synthesis.[11][12][13] If you are not using a catalyst, adding one is the first step. If you are, consider that your chosen Lewis acid may be too harsh, causing decomposition of the 1,2-dihydropyridine diene.[11]

    • Brønsted Acids: Brønsted acids can also catalyze the reaction, often by protonating the imine nitrogen.[14] Chiral phosphoric acids have proven effective in enantioselective variants.[14]

  • Reaction Temperature:

    • The Diels-Alder reaction is reversible, and the back-reaction (retro-Diels-Alder) is favored at higher temperatures.[6] If your reaction is conducted at a high temperature, try lowering it. Conversely, some reactions require thermal energy to overcome the activation barrier. If running at low temperatures, a modest increase may be necessary. Optimization is key.

Problem 2: Poor Diastereoselectivity (Endo/Exo Selectivity)

Q: My reaction produces a mixture of endo and exo diastereomers. How can I improve the selectivity?

A: Controlling diastereoselectivity is crucial for synthesizing the desired isomer. The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions, though it is the more sterically hindered isomer.[10][15]

  • Lewis Acid Catalysis: The choice and amount of Lewis acid can significantly influence the endo/exo ratio. Lewis acids coordinate to the imine, exaggerating the electronic differences and enhancing the secondary orbital interactions that favor the endo transition state.[10] Experimenting with different Lewis acids (e.g., TiCl₄, YbCl₃, Cu(OTf)₂) and their stoichiometry is a primary optimization strategy.[11][12][13]

  • Temperature Control: Since the endo adduct is the kinetic product and the exo is often the thermodynamic product, lower reaction temperatures generally favor the formation of the endo isomer.[10] Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically improve selectivity.[12][13]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the diastereoselectivity.[9][16] While non-polar solvents like toluene may increase reaction rates, more polar solvents like acetone or dichloromethane can enhance selectivity by stabilizing the more polar transition state of one isomer over the other.[12][16]

  • Steric Factors: The steric bulk of substituents on both the diene and the dienophile can play a role. While secondary orbital interactions are often dominant, significant steric hindrance can favor the formation of the exo product.[17] In some cases, non-covalent interactions can override typical secondary orbital effects to favor the exo adduct.[18]

Problem 3: Poor Enantioselectivity in Asymmetric Reactions

Q: I am using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What steps can I take to improve it?

A: Achieving high enantioselectivity requires careful optimization of the chiral environment.

  • Catalyst and Ligand Choice: The structure of the chiral catalyst is paramount. For metal-based Lewis acids, the chiral ligand (e.g., TADDOL, BOX) is critical.[12] For organocatalysts, the structure of the catalyst (e.g., proline derivatives, chiral phosphoric acids) dictates the outcome.[14][19]

    • Screening different catalysts is essential. For example, a titanium-TADDOLate catalyst might yield one enantiomer, while a Cu(II)-BOX complex yields the other.[12]

    • The 3,3'-substituents on BINOL-derived phosphoric acid catalysts can have a significant impact; sterically bulky groups can sometimes be detrimental to enantioselectivity.[14]

  • Solvent Choice: The solvent can have a profound effect on the catalyst's conformation and, therefore, its effectiveness. The optimal solvent is highly system-dependent. For instance, a Cu(II)/BOX catalyst might perform best in dichloromethane, while a Ti-TADDOLate prefers toluene.[12]

  • Strictly Anhydrous Conditions: Trace amounts of water can hydrolyze the catalyst-substrate complex or compete for coordination sites on the Lewis acid, disrupting the chiral environment and leading to a racemic background reaction. Flame-drying glassware and using anhydrous solvents are critical.

  • Catalyst Loading: While catalytic amounts are used by definition, the loading percentage can influence enantioselectivity. Sometimes, increasing the catalyst loading can improve the ee, although this is not always the case.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best diene for my synthesis? For the synthesis of the 2-azabicyclo[2.2.2]octane core, 1,2-dihydropyridines are common diene precursors.[11] However, electron-rich dienes like Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) are highly reactive and offer excellent regioselectivity.[20][21][22] After the cycloaddition, the silyl enol ether can be easily hydrolyzed to a ketone.[21]

Q2: Can I perform this reaction as a one-pot, three-component reaction? Yes, three-component reactions involving an aldehyde, an amine, and a diene (like cyclohexenone) are well-documented and efficient.[1][14] This approach avoids the isolation of the potentially unstable imine. Catalysis by molecular iodine or chiral Brønsted acids has been successfully applied to these systems.[1][14]

Q3: What role does microwave irradiation play? Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating. It has been successfully used in iodine-catalyzed three-component syntheses of 2-azabicyclo[2.2.2]octanones.[1]

Q4: Are there any biocatalytic methods available? Yes, lipases have been used to catalyze the aza-Diels-Alder reaction, offering a greener alternative to metal catalysts. For example, lipase from Candida sp. 99-125 has been shown to provide products in moderate to excellent yields with good diastereoselectivity.[20]

Data Summary and Visualization

Table 1: Comparison of Lewis Acid Catalysts for Asymmetric Synthesis
Catalyst SystemDieneDienophileSolventTemp (°C)Yield (%)Diastereomeric Excess (de) / Endo:ExoEnantiomeric Excess (ee) (%)Reference
Ti-(R,R)-TADDOLate (10 mol%)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(S)-4-benzyloxazolidin-2-oneToluene0Goodup to 92% (endo)N/A (Chiral Aux)[12]
Cu(OTf)₂/(S,S)-BOX (10 mol%)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(R)-4-benzyloxazolidin-2-oneCH₂Cl₂0Goodup to 97% (endo)N/A (Chiral Aux)[12]
Et₂AlCl (1.2 eq)1-Methoxycarbonyl-1,2-dihydropyridineN-acryloyl-(S)-2,10-camphorsultamCH₂Cl₂-7889>99:1 (endo)N/A (Chiral Aux)[11]
Chiral Phosphoric Acid 10c (5 mol%)CyclohexenoneN-(4-methoxyphenyl)benzylideneimineCH₂Cl₂209292:8 (endo)94[14]

This table summarizes representative data and is not exhaustive. Results are highly substrate-dependent.

Diagrams and Workflows

A logical approach to troubleshooting is essential for efficient optimization. The following workflow can guide your experimental design when encountering common issues.

TroubleshootingWorkflow A Start: Aza-Diels-Alder Reaction B Low / No Conversion? A->B C Poor Selectivity? (Diastereo- or Enantio-) B->C No T1 Check Reagent Purity (Anhydrous Solvents, Fresh Reagents) B->T1 Yes D Successful Reaction C->D No T4 Lower Temperature (Favors Kinetic 'Endo' Product) C->T4 Yes T2 Optimize Catalyst (Add LA/BA, Change Catalyst, Check Loading) T1->T2 T3 Adjust Temperature (Increase Temp for Rate, Check for Decomposition) T2->T3 T3->B T5 Screen Solvents (Polar vs. Non-Polar) T4->T5 T6 Screen Catalysts / Ligands (Lewis Acids, Chiral Catalysts) T5->T6 T6->C

Caption: Troubleshooting workflow for common issues in aza-Diels-Alder reactions.

The catalytic cycle, particularly when using a Lewis Acid, is central to the reaction's success. The Lewis Acid activates the imine, making it a more potent dienophile.

LewisAcidCatalysis cluster_0 Catalytic Cycle Imine Imine (Dienophile) Activated Activated Complex [Imine-LA] Imine->Activated + LA LA Lewis Acid (e.g., TiCl4) TS [4+2] Transition State (Endo Favored) Activated->TS + Diene Diene Diene Diene->TS Product_LA Product-LA Complex TS->Product_LA Product_LA->LA Regeneration Product 2-Azabicyclo[2.2.2]octane (Product) Product_LA->Product Release

Caption: Simplified mechanism of Lewis Acid catalysis in the aza-Diels-Alder reaction.

Key Experimental Protocol

General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is a representative example for the reaction between a 1,2-dihydropyridine derivative and an activated dienophile.[11]

  • Glassware Preparation: All glassware should be flame-dried under vacuum or oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over P₂O₅. Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To a stirred solution of the chiral auxiliary-bearing dienophile (e.g., N-acryloyl-2,10-camphorsultam, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a Schlenk flask at -78 °C, add the Lewis acid (e.g., Et₂AlCl, 1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Reaction Initiation: Stir the resulting mixture at -78 °C for 30 minutes. Then, add a solution of the diene (e.g., 1-methoxycarbonyl-1,2-dihydropyridine, 1.2 mmol, 1.2 eq) in anhydrous dichloromethane (5 mL) dropwise via syringe.

  • Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dienophile is consumed (typically 2-6 hours).

  • Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-azabicyclo[2.2.2]octane product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the diastereomeric ratio by NMR analysis of the crude product. Enantiomeric excess can be determined by chiral HPLC analysis after removal of the chiral auxiliary.

References

Technical Support Center: Preventing Racemization of 2-Azabicyclo[2.2.2]octan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-azabicyclo[2.2.2]octan-3-one derivatives. This bicyclic lactam framework is a critical structural motif in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry.[1][2] Maintaining chiral integrity during its synthesis is paramount, as different enantiomers can exhibit varied pharmacological profiles.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent racemization in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound derivatives?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[4][5] For this compound derivatives, the chiral center is often the carbon atom alpha to the carbonyl group. Under certain conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[4][6] Reprotonation can then occur from either face of the enolate, leading to a racemic mixture.[4] This is a significant issue in drug development, as one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.[3]

Q2: What are the primary causes of racemization during the synthesis of these bicyclic lactams?

A2: The primary drivers of racemization in these systems are exposure to acidic or basic conditions, and elevated temperatures.[6][7]

  • Base-Catalyzed Racemization: Bases can deprotonate the α-carbon to the carbonyl, forming a resonance-stabilized enolate ion. This planar intermediate loses its stereochemical information, and subsequent protonation yields a racemic mixture.[5][6]

  • Acid-Catalyzed Racemization: Acids can protonate the carbonyl oxygen, making the α-proton more acidic and susceptible to removal by a weak base (like the solvent) to form an enol.[6][8] Tautomerization back to the keto form can result in racemization.[4][7]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for enolization or enolate formation, thereby accelerating racemization.[9]

Q3: Can the rigid bicyclic structure of this compound prevent racemization?

A3: While the rigid bicyclic structure does impose some conformational constraints, it does not inherently prevent racemization. The key factor is the presence of an abstractable proton on the chiral α-carbon. If reaction conditions are harsh enough to facilitate the formation of the planar enolate or enol intermediate, racemization can and will occur.[6]

Q4: How can I detect if my product has racemized?

A4: Several analytical techniques can be employed to determine the enantiomeric purity of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a chiral stationary phase, you can separate and quantify the individual enantiomers.[9][10]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents can induce chemical shift differences between enantiomers, allowing for their quantification.[10]

  • Polarimetry: This technique measures the rotation of plane-polarized light. A loss of optical rotation suggests racemization, although it doesn't provide the exact enantiomeric ratio.[10]

  • Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light and can monitor the process of racemization by the disappearance of the CD signal.[11]

Troubleshooting Guides

Issue 1: Significant Racemization Observed After a Base-Mediated Reaction

Symptom: You've performed a reaction using a base (e.g., LDA, NaH, KHMDS) to functionalize the α-position of the lactam, but chiral HPLC analysis of the product shows a nearly 1:1 ratio of enantiomers.

Troubleshooting Workflow:

Caption: Troubleshooting Racemization in Base-Mediated Reactions.

Detailed Steps & Protocols:

  • Temperature Control is Critical:

    • Rationale: Enolate formation is often reversible. At higher temperatures, the rate of proton exchange with trace acidic protons in the solvent or from the starting material increases, leading to racemization.

    • Protocol: Perform the deprotonation and subsequent reaction at the lowest practical temperature, typically -78 °C (dry ice/acetone bath). Ensure the reaction is maintained at this temperature until quenching.

  • Choice of Base and Solvent:

    • Rationale: The choice of base can influence the rate of deprotonation versus potential side reactions. A bulky, non-nucleophilic base can help to cleanly generate the enolate. The solvent should be aprotic and dry to minimize proton sources.

    • Recommended Bases: Lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) are often preferred over lithium diisopropylamide (LDA) due to their greater steric bulk.

    • Recommended Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether are standard choices. Ensure they are freshly distilled or obtained from a solvent purification system.

  • Rapid and Controlled Quenching:

    • Rationale: The enolate is most vulnerable to racemization during the quenching step if the temperature is allowed to rise before protonation is complete.

    • Protocol: Quench the reaction at low temperature (-78 °C) by rapidly adding a proton source (e.g., saturated aqueous ammonium chloride). Do not allow the reaction to warm up before the enolate is protonated.

Issue 2: Racemization During Acid-Catalyzed Reactions or Acidic Workup

Symptom: You've used acidic conditions for a transformation (e.g., hydrolysis of a protecting group) or performed an acidic workup, and the final product is partially or fully racemic.

Troubleshooting Workflow:

Caption: Troubleshooting Racemization in Acidic Conditions.

Detailed Steps & Protocols:

  • Avoid Strong Acids and High Temperatures:

    • Rationale: Strong acids readily protonate the carbonyl oxygen, facilitating enolization and subsequent racemization.[8] This process is accelerated at higher temperatures.

    • Protocol: If an acid catalyst is necessary, opt for milder conditions. For example, use pyridinium p-toluenesulfonate (PPTS) in a non-polar solvent instead of trifluoroacetic acid (TFA). Conduct the reaction at room temperature or below if possible.

  • Optimize Workup Procedures:

    • Rationale: Even brief exposure to strong acids during workup can cause racemization.

    • Protocol: Neutralize acidic reaction mixtures with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. If an acid wash is unavoidable, use a dilute solution of a weak acid (e.g., 1% citric acid) and perform the wash quickly at low temperatures (0 °C).

  • Consider Alternative Synthetic Strategies:

    • Rationale: If racemization is persistent under acidic conditions, it may be necessary to redesign the synthetic route to avoid acidic steps altogether.

    • Example: For protecting group removal, consider enzymatic methods or hydrogenolysis, which are typically performed under neutral conditions.

Data Summary Table

ParameterCondition to AvoidRecommended ConditionRationale
Temperature > -40 °C for base-mediated reactions; heating with acid≤ -78 °C for base-mediated reactions; room temperature or below for acid-mediated reactionsMinimizes the rate of proton exchange and enol/enolate formation.[9]
Base Strong, non-bulky bases (e.g., LDA) if racemization is an issueBulky, non-nucleophilic bases (e.g., LHMDS, KHMDS)Steric hindrance can disfavor equilibration that leads to racemization.
Acid Strong acids (e.g., HCl, H2SO4, TFA)Mild acids (e.g., acetic acid, PPTS) or buffered systemsReduces the propensity for enol formation.[6][8]
Solvent Protic solvents (e.g., methanol, ethanol) in base-mediated reactionsDry, aprotic solvents (e.g., THF, diethyl ether)Eliminates sources of protons that can lead to racemization of the enolate.[7]
Workup Strong acidic or basic washes with prolonged contact timeRapid quench at low temperature; use of buffered or dilute acid/base washesMinimizes the time the chiral center is exposed to conditions that promote racemization.

Concluding Remarks

The synthesis of enantiopure this compound derivatives requires careful control of reaction conditions to preserve the stereochemical integrity of the chiral center alpha to the carbonyl group. By understanding the mechanisms of racemization and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success in obtaining enantiomerically pure products. Always verify the enantiomeric purity of your final compounds using a reliable analytical method like chiral HPLC.

References

Technical Support Center: Identification of Impurities in 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this valuable synthetic intermediate. The following question-and-answer-based troubleshooting guide provides field-proven insights and detailed protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

The impurity profile of this compound is intrinsically linked to its synthetic route, handling, and storage conditions. A thorough understanding of these factors is the first step in effective impurity identification. Impurities can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Starting Materials: Unreacted precursors, such as derivatives of bicyclo[2.2.2]octan-2-one, may be present.[1]

    • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product. For instance, multi-step syntheses, such as those involving Diels-Alder reactions or the use of rigid sulfamidates, can introduce complex intermediates.[2][3]

    • Reagents and Catalysts: Traces of reagents (e.g., oxidizing agents, bases) or catalysts (e.g., palladium on carbon used for hydrogenation) can carry over.[4][5]

  • Degradation Products: These form due to the decomposition of the final product under specific conditions.

    • Hydrolysis: As a lactam (a cyclic amide), this compound is susceptible to hydrolysis, which would open the lactam ring to form an amino acid derivative. This is a common degradation pathway for β-lactam antibiotics, a related class of compounds.[6]

    • Oxidation: Exposure to air or oxidizing conditions can lead to the formation of N-oxides or other oxidation products.[4][7]

    • Decomposition: Under thermal stress, decomposition can occur, potentially leading to the formation of carbon and nitrogen oxides.[4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) may be present in trace amounts.[3][5]

Q2: My initial HPLC-UV analysis shows several unexpected peaks. What is my immediate strategy for identification?

The recommended workflow involves leveraging mass spectrometry to obtain the most critical piece of initial data: the molecular weight of the unknown compounds.

G cluster_0 Phase 1: Initial Detection & Data Gathering cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation / Further Elucidation A Unknown peak detected in HPLC-UV analysis B Perform LC-MS Analysis (Full Scan, Positive/Negative Ion Mode) A->B Systematic Investigation C Obtain Molecular Weight (MW) of the unknown peak(s) B->C Key Information D Correlate MW with potential impurities: - Starting Materials - Reagents - Byproducts - Degradants (e.g., +18 for hydrolysis) C->D Data Interpretation E Spike sample with suspected reference standard D->E Hypothesis Testing F Does retention time match? E->F G Identity Confirmed F->G Yes H Proceed to full structural elucidation (MS/MS, HRMS, NMR) F->H No

Caption: Workflow for initial impurity identification.

Q3: How should I develop a robust HPLC method for separating these impurities?

A good separation is the foundation of accurate quantification and identification. For a polar, nitrogen-containing compound like this compound, a reverse-phase HPLC method is typically the most effective starting point.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 phases provide a good balance of retention for moderately polar to non-polar compounds.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in Water. The acidic pH helps to protonate the basic nitrogen on the bicyclic ring, which often leads to better peak shape and reduces tailing from silanol interactions.[8]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.

  • Initial Gradient: Run a broad gradient to elute all potential impurities, for example, 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector set to a low wavelength (e.g., 210-220 nm) to detect the amide chromophore, which may not have a strong UV absorbance at higher wavelengths.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between the main peak and any impurities.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with active sites on the column packing (residual silanols).- Column overload.- Lower the mobile phase pH (e.g., using formic acid) to protonate the analyte.- Try a different column with end-capping or a different stationary phase.- Reduce the sample concentration or injection volume.[9][10]
Peak Fronting - Column overload (mass or volume).- Sample solvent is much stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase whenever possible.[9]
Poor Resolution - Inadequate separation conditions (gradient slope, mobile phase strength).- Decrease the gradient slope (make it shallower) around the peaks of interest.- Try a different organic solvent (e.g., switch from acetonitrile to methanol) to alter selectivity.
Drifting Retention Times - Column not properly equilibrated.- Changes in mobile phase composition or temperature.- Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Use a column oven for temperature control.- Prepare fresh mobile phase daily and ensure it is properly degassed.[8][10]
Q4: I have the molecular weights from LC-MS. How do I confirm the exact structure of an unknown impurity?

Molecular weight is just the first clue. Definitive structural elucidation requires a combination of advanced analytical techniques to piece together the molecular puzzle. The combination of high-resolution mass spectrometry and NMR spectroscopy is the gold standard for this purpose.[11][12]

G A Unknown Impurity with MW Determined B High-Resolution MS (e.g., Q-TOF, Orbitrap) Provides Elemental Formula A->B Step 1: Exact Mass C Tandem MS (MS/MS) Provides Fragmentation Pattern (Structural Clues) B->C Step 2: Fragmentation D Isolate Impurity (e.g., Preparative HPLC) C->D Step 3: Purification E NMR Spectroscopy (1H, 13C, COSY, HSQC) Confirms Connectivity & Stereochemistry D->E Step 4: Definitive Analysis F Structure Confirmed E->F

Caption: Standard workflow for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS provide a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity. This drastically narrows down the number of possible structures.[7][13]

  • Tandem Mass Spectrometry (MS/MS): In this technique, the ion corresponding to the impurity is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's substructures, acting as a structural fingerprint.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.[14] After isolating a sufficient quantity of the impurity (often via preparative HPLC), a suite of NMR experiments can be performed:

    • ¹H NMR: Shows the number and environment of protons.

    • ¹³C NMR: Shows the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal how atoms are connected to each other, allowing you to build the complete molecular skeleton and confirm the structure.[15][16]

Q5: Are there alternatives to HPLC for impurity analysis, especially for volatile compounds?

Yes. While HPLC is ideal for most process-related impurities and degradation products, it is not suitable for highly volatile or thermally stable, non-polar compounds. In these cases, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[14]

  • Residual Solvents: GC-MS with a headspace autosampler is the standard method for identifying and quantifying residual solvents from the synthesis.

  • Volatile Byproducts: Small, volatile molecules formed during the reaction that are not amenable to LC analysis can be detected by GC-MS.

  • Thermally Stable, Non-Polar Impurities: If you suspect an impurity that has poor solubility in typical HPLC mobile phases but is thermally stable, direct injection GC-MS is a powerful alternative.

  • Sample Preparation: For residual solvents, dissolve a weighed amount of the this compound sample in a suitable high-boiling-point solvent (e.g., DMSO, DMF) in a headspace vial.

  • Instrumentation: Use a GC equipped with a mass spectrometer and a headspace autosampler.

  • Column: A common choice is a non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • GC Conditions:

    • Injector: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of solvents.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 m/z.

  • Identification: The resulting mass spectra can be compared against established libraries (e.g., NIST) for confident identification of common solvents and volatile compounds.[13][17]

References

Improving the yield of the intramolecular Michael reaction for 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Improving Yields of the Intramolecular Michael Reaction

Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[2.2.2]octan-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial intramolecular Michael reaction step in forming this valuable bicyclic lactam scaffold. Drawing from established literature and field experience, this guide provides in-depth, practical solutions to common challenges in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to low yields or reaction failure. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction has stalled, or I'm observing very low conversion of my starting material. What are the primary factors to investigate?

A1: Low or no conversion in this intramolecular cyclization typically stems from three critical areas: insufficient nucleophilicity of the amide nitrogen, low reactivity of the Michael acceptor, or suboptimal reaction conditions.

  • Cause 1: Ineffective Deprotonation (Poor Nucleophile Generation). The key to this reaction is the generation of a sufficiently nucleophilic amide anion (amidate) to initiate the conjugate addition. If the base is not strong enough to deprotonate the N-H bond of the acyclic precursor, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[1][2]

    • Solution: Switch to a stronger base. While common bases like potassium carbonate (K₂CO₃) are sometimes used, stronger, non-nucleophilic bases are often more effective.[3] Consider using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective in polar aprotic solvents like DMF, as the large cesium cation promotes dissociation and enhances the reactivity of the amidate.

  • Cause 2: Unfavorable Reaction Conditions. Temperature and solvent choice are paramount. The reaction may have a significant activation energy barrier that is not being overcome, or the chosen solvent may not adequately solvate the intermediates.[2][4]

    • Solution:

      • Optimize Temperature: While some Michael additions proceed at room temperature, this intramolecular cyclization often requires heating to overcome the activation energy and conformational barriers for ring formation.[2] Systematically screen temperatures from room temperature up to 80-100 °C. Monitor for potential decomposition at higher temperatures.[1]

      • Re-evaluate Solvent: Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are generally preferred as they can stabilize charged intermediates without interfering with the nucleophile.[4] Protic solvents are typically avoided as they can protonate the nucleophile. The combination of Cs₂CO₃ in DMF is a well-documented and effective system for similar aza-Michael additions.[2]

  • Cause 3: Low Reactivity of the Michael Acceptor. The electrophilicity of the β-carbon on the α,β-unsaturated system is crucial. Steric hindrance or electron-donating groups near the double bond can significantly reduce its reactivity.[1]

    • Solution: While modifying the core structure may not be an option, ensure that the electron-withdrawing group (typically an ester or amide) is sufficiently activating. If the precursor design allows, a stronger electron-withdrawing group can increase the reaction rate.

Q2: The reaction works, but my yield is consistently low (<50%). I'm observing multiple spots on my TLC plate. What are the likely side reactions?

A2: Low yields accompanied by multiple products often point to issues with reaction control, such as polymerization, bis-addition, or retro-Michael addition.

  • Cause 1: Polymerization. The α,β-unsaturated carbonyl moiety of your starting material can be susceptible to polymerization, especially in the presence of strong bases.[1]

    • Solution:

      • Controlled Addition: Add the base portion-wise at a lower temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.

      • High Dilution: Running the reaction under high-dilution conditions (e.g., <0.01 M) favors the intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the substrate solution to a solution of the base.

  • Cause 2: Retro-Michael Addition. The Michael addition is a reversible reaction. If the reaction conditions, particularly high temperatures, favor the reverse reaction, the this compound product can decompose back to the starting material.[1]

    • Solution: Find the optimal temperature that allows for efficient cyclization without promoting the retro-Michael reaction. This often involves screening a range of temperatures (e.g., 40 °C, 60 °C, 80 °C) and monitoring the reaction progress by TLC or LC-MS to identify the point of maximum product formation before degradation becomes significant.

  • Cause 3: Formation of Stereoisomers. Depending on the substitution pattern of the precursor, different diastereomers of the product can be formed.[3]

    • Solution: The stereochemical outcome is often influenced by the base and solvent combination. For instance, Imanishi et al. reported that using K₂CO₃ favored one stereoisomer, while NaH led to a different product ratio.[3] If stereocontrol is an issue, screening different base/solvent systems is essential. Chiral phase-transfer catalysts have also been used to induce enantioselectivity in Michael additions and could be explored for this system.[5]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low-yield issues.

G cluster_start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Issue analysis Analyze Crude Reaction: - TLC/LC-MS - NMR of crude start->analysis no_product No Product / Stalled Reaction analysis->no_product Mostly starting material multiple_products Multiple Products analysis->multiple_products Multiple new spots product_degradation Product Degradation analysis->product_degradation Product forms, then disappears solution_base Increase Base Strength (e.g., NaH, Cs₂CO₃) no_product->solution_base solution_temp Optimize Temperature (Screen 40-100 °C) no_product->solution_temp multiple_products->solution_base Consider milder base solution_dilution Use High Dilution (<0.01 M) multiple_products->solution_dilution product_degradation->solution_temp Lower Temperature solution_time Optimize Reaction Time product_degradation->solution_time

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the intramolecular aza-Michael addition to form the this compound core?

A3: The reaction proceeds through three fundamental steps:

  • Deprotonation: A base removes the proton from the amide nitrogen of the acyclic precursor, forming a resonance-stabilized amide anion (amidate). This is typically the rate-determining step.[6]

  • Intramolecular Conjugate Addition: The nucleophilic nitrogen anion attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system. This forms a new carbon-nitrogen bond and generates a transient enolate intermediate.[7]

  • Protonation: The enolate is protonated during aqueous workup to yield the final, stable this compound product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization cluster_2 Step 3: Protonation A Precursor (Amide) B Amidate Anion (Nucleophile) A->B + Base - H-Base⁺ C Enolate Intermediate B->C Intramolecular Attack Base Base D Final Product (Bicyclic Lactam) C->D + H⁺ Proton H⁺ Source

Caption: Mechanism of the intramolecular aza-Michael addition.

Q4: How do I select the optimal base and solvent for this reaction?

A4: The choice of base and solvent is interdependent and crucial for success.[2] The goal is to maximize the concentration of the active nucleophile while minimizing side reactions.

BaseSolventTemperatureTypical YieldNotes
K₂CO₃AcetonitrileRefluxModerateA common starting point, but may be too weak for less reactive substrates.[3]
NaHTHF / DMF0 °C to RTGoodA strong, non-nucleophilic base. Requires careful handling (anhydrous conditions). Can sometimes lead to different stereochemical outcomes.[3]
Cs₂CO₃DMFRT to 60 °CGood to ExcellentOften provides superior results due to the high solubility and dissociation in DMF, leading to a more "naked" and reactive anion.[2]
DBUTolueneRefluxVariableA non-nucleophilic organic base, can be effective for sensitive substrates where inorganic bases cause decomposition.

Recommendation: Start with Cesium Carbonate (Cs₂CO₃) in anhydrous DMF . This combination is frequently cited for its effectiveness in promoting challenging aza-Michael additions by providing a highly reactive nucleophile.[2]

Q5: What analytical techniques are best for monitoring this reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system that gives good separation between your starting material and product (e.g., 50-70% Ethyl Acetate in Hexanes). The product, being more polar and conformationally rigid, will typically have a lower Rf value than the acyclic starting material. For more quantitative analysis and to check for isomers or byproducts, LC-MS is ideal.

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a good starting point for initial investigations.

  • To a solution of the acyclic amide precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M), add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Heat the reaction mixture to reflux (approx. 82 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC every 2-4 hours.

  • Upon completion (or when no further conversion is observed), cool the mixture to room temperature.

  • Filter off the inorganic base and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the this compound.

Protocol 2: Optimized Procedure using Cesium Carbonate

This protocol is recommended for improving yields when Protocol 1 is unsuccessful.

  • To a solution of the acyclic amide precursor (1.0 equiv) in anhydrous DMF (0.01 M - high dilution is key), add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Stir the reaction mixture at 60 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • After completion (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Parameter Relationship Diagram

The interplay between key reaction parameters determines the final yield.

G Yield High Yield SideRxns Side Reactions (Polymerization, Retro-Michael) Base Strong, Non-Nucleophilic Base (e.g., Cs₂CO₃) Base->Yield Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Yield Temp Optimal Temperature (e.g., 60 °C) Temp->Yield Temp->SideRxns Promotes if too high Dilution High Dilution (<0.01 M) Dilution->Yield Dilution->SideRxns Inhibits

Caption: Relationship between key parameters for yield optimization.

References

Troubleshooting endo/exo selectivity in 2-azabicyclo[2.2.2]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.2]octane

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the 2-azabicyclo[2.2.2]octane core, a key structural motif in many biologically active compounds, often relies on the aza-Diels-Alder reaction. A critical challenge in this synthesis is controlling the endo/exo selectivity of the cycloaddition. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Troubleshooting Guide: Endo/Exo Selectivity

Q1: My aza-Diels-Alder reaction is producing a nearly 1:1 mixture of endo and exo isomers. How can I favor the formation of the endo product?

A1: Achieving high endo selectivity in the aza-Diels-Alder reaction for 2-azabicyclo[2.2.2]octane synthesis often requires careful optimization of reaction conditions. The endo product is generally the kinetically favored product due to secondary orbital interactions in the transition state.[1][2] Here are several strategies to enhance endo selectivity:

  • Lewis Acid Catalysis: The choice of Lewis acid is paramount. Lewis acids coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions that stabilize the endo transition state.[3]

    • Recommendation: Screen a variety of Lewis acids. Group IV metal chlorides like Titanium tetrachloride (TiCl₄), Zirconium tetrachloride (ZrCl₄), and Hafnium tetrachloride (HfCl₄) have been shown to be effective in promoting endo selectivity.[4] Bismuth nitrate (Bi(NO₃)₃·5H₂O) has also been reported to provide excellent endo/exo selectivity.[5]

    • Causality: The size and coordination geometry of the Lewis acid influence the geometry of the transition state. Bulky Lewis acids can sometimes favor the exo product due to steric hindrance.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states.

    • Recommendation: Less polar solvents, such as toluene or dichloromethane, often favor the endo product. More polar solvents can sometimes diminish the selectivity.

  • Temperature Control: The Diels-Alder reaction is reversible, and the endo adduct is the kinetic product, while the exo is the thermodynamic product.[1]

    • Recommendation: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) will favor the kinetically controlled endo product. Higher temperatures can lead to retro-Diels-Alder and isomerization to the more stable exo product.[1]

Q2: I am consistently obtaining the exo isomer as the major product. What factors favor exo selectivity and how can I reverse this?

A2: While the endo product is often kinetically favored, several factors can lead to the preferential formation of the exo isomer. Understanding these can help you steer the reaction towards the desired endo product.

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can disfavor the more sterically congested endo transition state.

    • Recommendation: If possible, consider using starting materials with smaller protecting groups or substituents. A computational investigation has suggested that a bulkier trialkylsilyloxy group at the C2 position of the diene can lead to higher exo-selectivity.[7]

  • Reaction Temperature: As mentioned previously, higher temperatures favor the thermodynamically more stable exo product.[1]

    • Recommendation: Ensure your reaction temperature is kept low and constant. If the reaction is slow at lower temperatures, consider a more active catalyst rather than increasing the temperature.

  • Catalyst Choice: Certain catalysts may preferentially stabilize the exo transition state.

    • Recommendation: If you are using a specific Lewis acid and observing high exo selectivity, switch to a different one. For instance, if a bulky Lewis acid is being used, try a smaller one like ZnCl₂ or Cu(OTf)₂.

Frequently Asked Questions (FAQs)

Q3: What is the underlying principle of the "endo rule" in the context of aza-Diels-Alder reactions?

A3: The "endo rule" is a principle that predicts the stereochemical outcome of Diels-Alder reactions. It states that the kinetically favored product is the one in which the electron-withdrawing groups on the dienophile are oriented "under" the diene in the transition state.[2][3] This orientation allows for favorable secondary orbital interactions between the p-orbitals of the diene and the dienophile's substituents, which stabilizes the endo transition state and lowers its activation energy.[2]

Q4: How do different Lewis acids affect the endo/exo ratio?

A4: Lewis acids play a crucial role in modulating the endo/exo selectivity by coordinating to the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the rate of the reaction and influence the stereochemical outcome.[8] The effectiveness of a Lewis acid in promoting endo selectivity depends on its size, Lewis acidity, and the specific substrates involved.

Lewis Acid CatalystTypical Endo/Exo RatioReference
TiCl₄High endo selectivity (e.g., >95:5)[4]
ZrCl₄High endo selectivity (e.g., >95:5)[4]
HfCl₄High endo selectivity (e.g., >95:5)[4]
Bi(NO₃)₃·5H₂OExcellent endo selectivity[5]
Molecular Iodine (I₂)Predominantly endo adduct[9]
Lipase from Candida sp. 99-125Up to 88:12 endo/exo[10]
Q5: Can I use chiral auxiliaries to control both diastereoselectivity and endo/exo selectivity?

A5: Yes, chiral auxiliaries are a powerful tool for controlling stereoselectivity in the aza-Diels-Alder reaction. When attached to the dienophile, a chiral auxiliary can create a chiral environment that directs the diene to approach from a specific face, thus controlling the absolute stereochemistry of the newly formed stereocenters. Furthermore, the steric and electronic properties of the chiral auxiliary can also influence the endo/exo selectivity. For example, the use of N-acryloyl-(1S)-2,10-camphorsultam as a chiral dienophile in the presence of a Lewis acid has been shown to afford endo-cycloaddition products with excellent diastereoselectivity.[4]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction to Favor Endo Isomer:
  • To a solution of the dienophile (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (1.0-1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the 1,2-dihydropyridine diene (1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or an appropriate quenching agent for the specific Lewis acid used.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers. The ratio of isomers can be determined by ¹H NMR analysis of the crude product.[9]

Visualizing Reaction Control

Endo_Exo_Control cluster_conditions Reaction Conditions cluster_outcomes Stereochemical Outcome Low Temperature Low Temperature Endo Product (Kinetic) Endo Product (Kinetic) Low Temperature->Endo Product (Kinetic) Favors Lewis Acid Lewis Acid Lewis Acid->Endo Product (Kinetic) Enhances Solvent Solvent Solvent->Endo Product (Kinetic) Influences Exo Product (Thermodynamic) Exo Product (Thermodynamic) High Temperature High Temperature High Temperature->Exo Product (Thermodynamic) Favors

Caption: Factors influencing endo/exo selectivity.

References

Scalable synthesis of 2-Azabicyclo[2.2.2]octan-3-one for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 2-azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial production of this versatile bicyclic lactam. Here, we address common challenges and frequently asked questions to ensure a robust, efficient, and scalable synthetic process.

I. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, offering quick insights into key aspects of the process.

Q1: What are the most common scalable synthetic routes to this compound?

The most prevalent industrial-scale synthesis of the 2-azabicyclo[2.2.2]octane ring system is the Diels-Alder reaction.[1] This [4+2] cycloaddition typically involves the reaction of a 1,2-dihydropyridine derivative with a suitable dienophile.[1] For the synthesis of the corresponding lactam, a subsequent hydrolysis step is often necessary. Another scalable approach involves the intramolecular cyclization of functionalized cyclohexanes.

Q2: How critical is the choice of catalyst in the Diels-Alder reaction for this synthesis?

The choice of catalyst is paramount as it significantly influences both the reaction rate and the stereoselectivity (endo/exo ratio) of the cycloaddition. Lewis acids are commonly employed to activate the dienophile, thereby accelerating the reaction. The selection of an appropriate Lewis acid can also dictate the diastereoselectivity of the product.[2] In some cases, enzyme-catalyzed reactions, for instance using lipase, have been explored to achieve high yields and stereoselectivity under milder conditions.[3]

Q3: What are the key parameters to control for a successful scale-up of the synthesis?

For a successful and safe scale-up, several parameters must be meticulously controlled:

  • Temperature: Exothermic reactions require efficient heat dissipation to prevent runaway reactions.

  • Reagent Addition Rate: Slow and controlled addition of reagents is crucial to manage reaction kinetics and heat generation.

  • Mixing: Adequate agitation is necessary to ensure homogeneity and efficient mass and heat transfer.

  • Solvent Selection: The choice of solvent can impact reaction rate, solubility of intermediates and products, and ease of downstream processing.[3]

Q4: What are the typical impurities encountered, and how can they be minimized?

Impurities can arise from side reactions, unreacted starting materials, or the formation of diastereomers. Common byproducts in the Diels-Alder approach include the undesired exo-isomer and products from polymerization of the diene or dienophile. Minimizing these impurities can be achieved through:

  • Optimization of reaction conditions (temperature, catalyst, solvent).

  • Use of high-purity starting materials.

  • Careful control of stoichiometry.

Q5: What are the recommended purification methods for industrial-scale production?

At an industrial scale, purification strategies should be both effective and economical. Common methods include:

  • Crystallization: This is often the most cost-effective method for obtaining high-purity product if a suitable solvent system can be identified.

  • Distillation: For volatile impurities or products, distillation under reduced pressure can be an effective purification technique.

  • Chromatography: While highly effective, large-scale column chromatography can be expensive. It is typically reserved for high-value products or when other methods are ineffective.

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scalable synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Causes Recommended Solutions
Inactive or Poisoned Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Purify starting materials and solvents to remove potential catalyst poisons (e.g., water, amines for some Lewis acids).- Consider a different catalyst that may be more robust to the reaction conditions.
Suboptimal Reaction Temperature - If the reaction is too slow, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can lead to side reactions and decreased selectivity.- For exothermic reactions, ensure efficient cooling to maintain the optimal temperature range.
Incorrect Stoichiometry - Carefully verify the molar ratios of reactants and catalyst. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side products.
Impure Starting Materials or Solvents - Use reagents and solvents of appropriate purity for the scale of the reaction. Trace impurities can have a significant impact on catalyst activity and reaction outcome.- Degas solvents to remove dissolved oxygen, which can interfere with certain catalytic cycles.
Problem 2: Poor Stereoselectivity (Low endo/exo Ratio)
Possible Causes Recommended Solutions
Inappropriate Catalyst - The choice of Lewis acid or catalyst system is crucial for controlling stereoselectivity. Screen a variety of catalysts to find one that favors the desired endo isomer.- Consider using a chiral catalyst to achieve high enantioselectivity if a specific stereoisomer is desired.
Suboptimal Reaction Temperature - Diels-Alder reactions are often kinetically controlled. Lowering the reaction temperature can favor the formation of the thermodynamically less stable but kinetically favored endo product.
Solvent Effects - The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus the stereochemical outcome. Experiment with a range of solvents to optimize the endo/exo ratio.[3]
Problem 3: Formation of Significant Byproducts
Possible Causes Recommended Solutions
Polymerization of Diene or Dienophile - Lower the reaction temperature to disfavor polymerization.- Add the more reactive component slowly to the reaction mixture to maintain a low concentration.- Consider using a polymerization inhibitor if compatible with the reaction chemistry.
Side Reactions due to High Temperature - Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.
Decomposition of Starting Materials or Product - Ensure that the reaction conditions are not too harsh for the starting materials or the product. This includes avoiding excessively high temperatures and strongly acidic or basic conditions if the molecules are sensitive.
Problem 4: Difficulties in Product Isolation and Purification
Possible Causes Recommended Solutions
Product is an Oil or Difficult to Crystallize - Attempt to form a crystalline salt of the product (e.g., hydrochloride salt) which may have better crystallization properties.[4]- Explore different solvent systems for crystallization, including solvent mixtures and anti-solvent addition.- If crystallization is not feasible, consider purification by distillation under high vacuum or preparative chromatography.
Co-elution of Product and Impurities in Chromatography - Optimize the chromatographic conditions (e.g., change the stationary phase, mobile phase composition, or gradient).- Consider using a different purification technique, such as extraction or crystallization, to remove the problematic impurity before chromatography.
Emulsion Formation During Workup - Add a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite.- Allow the mixture to stand for an extended period to allow for phase separation.

III. Visualizing the Process: Reaction and Troubleshooting

To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the key reaction pathway and a decision-making workflow for addressing common issues.

A. General Reaction Pathway: Diels-Alder Approach

Diels_Alder_Synthesis Dihydropyridine 1,2-Dihydropyridine Cycloadduct Bicyclic Intermediate (endo/exo mixture) Dihydropyridine->Cycloadduct Dienophile Dienophile Dienophile->Cycloadduct Catalyst Lewis Acid Catalyst Catalyst->Cycloadduct Catalyzes Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Product This compound Hydrolysis->Product

Caption: A simplified workflow of the Diels-Alder synthesis of this compound.

B. Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckCatalyst Is the catalyst active and pure? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes SolutionCatalyst Replace catalyst, purify reagents. CheckCatalyst->SolutionCatalyst No CheckStoichiometry Is the stoichiometry correct? CheckTemp->CheckStoichiometry Yes SolutionTemp Optimize temperature. CheckTemp->SolutionTemp No CheckReagents Are starting materials and solvents pure? CheckStoichiometry->CheckReagents Yes SolutionStoichiometry Verify and adjust molar ratios. CheckStoichiometry->SolutionStoichiometry No SolutionReagents Purify/replace reagents and solvents. CheckReagents->SolutionReagents No Success Yield Improved CheckReagents->Success Yes SolutionCatalyst->Success SolutionTemp->Success SolutionStoichiometry->Success SolutionReagents->Success

Caption: A decision tree to guide troubleshooting efforts for low product yield.

IV. Experimental Protocol: Representative Diels-Alder Reaction

The following is a representative, generalized protocol for the Lewis acid-catalyzed Diels-Alder reaction. Note: This is a template and must be optimized for specific substrates and scales.

  • Reactor Setup:

    • A suitable glass-lined or stainless-steel reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet is charged with the 1,2-dihydropyridine derivative and a suitable anhydrous solvent (e.g., toluene, dichloromethane).

    • The reactor is purged with nitrogen and cooled to the desired reaction temperature (e.g., 0 °C to -78 °C).

  • Catalyst Addition:

    • The Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) is added slowly to the stirred solution, maintaining the desired temperature.

  • Dienophile Addition:

    • The dienophile is added dropwise to the reaction mixture over a period of time to control the reaction exotherm.

  • Reaction Monitoring:

    • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC, TLC) until the starting material is consumed.

  • Quenching:

    • The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Workup and Isolation:

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and filtered.

    • The solvent is removed under reduced pressure to yield the crude bicyclic intermediate.

  • Hydrolysis (if necessary):

    • The crude intermediate is dissolved in a suitable solvent, and an acid or base is added to effect hydrolysis to the desired lactam.

    • The reaction is monitored until completion.

  • Purification:

    • The crude product is purified by crystallization, distillation, or chromatography to afford the final this compound.

V. References

  • Yin, D. H., Liu, W., Wang, Z. X., Huang, X., Zhang, J., & Huang, D. C. (2016). Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Chinese Chemical Letters, 27(11), 1641-1645.

  • Chechneva, O. V., & Grygorenko, O. O. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Angewandte Chemie International Edition, 62(41), e202308013.

  • Kunz, H. (2004). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. DiVA portal.

  • US Patent US7981906B2. (2011). (2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl-benzofuran-2-carboxamide, novel salt forms, and methods of use thereof.

  • Stanonik, B. (2014). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Acta Chimica Slovenica, 41(3), 291-306.

  • Slauson, S. R., Echeverry, N., Copeland, S., & Alessio, A. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2- DIHYDROPYRIDINE. Semantic Scholar.

  • Seebacher, W., Schlapper, C., Brun, R., & Weis, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.

  • Seebacher, W., Schlapper, C., Brun, R., & Weis, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed.

  • Chechneva, O. V., & Grygorenko, O. O. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.

  • McClure, C. K., & Link, J. S. (2003). 2-azabicyclo[2.2.2]octa-3,5-dione via a nitrile Diels-Alder reaction. The Journal of Organic Chemistry, 68(21), 8256-8257.

  • Tani, K., & Stoltz, B. M. (2006). The total synthesis of (−)-2-quinuclidone. Nature, 441(7094), 731-734.

  • Afonso, C. A., & Simão, S. (2014). Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines. Synthesis, 46(10), 1253-1264.

  • Iwan, D. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.

  • Benchchem. (n.d.). 2-Benzhydrylquinuclidin-3-one | 32531-66-1.

  • Al-Hourani, B. J. (2013). Advances in the chemistry of β-lactam and its medicinal applications. PMC.

  • Dowden, J. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints.

  • D'Hondt, S., Van Hecke, K., & D'hooghe, M. (2020). Chemistry of Bridged Lactams: Recent Developments. Molecules, 25(22), 5437.

  • D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC.

  • Iannazzo, D., Giofrè, S. V., & Prestipino, V. (2021). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Molecules, 26(11), 3371.

  • Chechneva, O. V., & Grygorenko, O. O. (2023). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Azabicyclo[2.2.2]octan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.2.2]octan-3-one derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this important chemical scaffold. As many promising drug candidates possess poor aqueous solubility, overcoming this hurdle is often a critical step in the development pipeline.[1][2] This resource combines established principles with field-proven insights to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor aqueous solubility. What are the likely underlying causes?

A1: The limited aqueous solubility of many organic compounds, including this bicyclic lactam series, often stems from a combination of factors related to both their solid-state properties and molecular structure.[3] High crystal lattice energy, a result of strong intermolecular interactions such as hydrogen bonding and efficient crystal packing, can make it difficult for solvent molecules to break apart the solid state.[4][5] Additionally, the presence of large, hydrophobic substituents on the bicyclic core can significantly increase the compound's lipophilicity (high logP), leading to poor solubility in aqueous media. The near-planar structure of some derivatives can also contribute to tight crystal packing, further reducing solubility.[3][6]

Q2: What is the first step I should take to address the poor solubility of my lead compound?

A2: Before attempting more complex formulation strategies, a thorough characterization of the compound's physicochemical properties is essential. This includes determining its thermodynamic solubility, dissolution rate, pKa, logP, and solid-state characteristics (e.g., crystallinity vs. amorphous nature, polymorphism). Understanding these fundamental properties will guide you in selecting the most appropriate solubility enhancement strategy. For instance, for a basic compound, salt formation could be a straightforward and effective approach.[1]

Q3: Can I improve solubility by modifying the chemical structure of the this compound core?

A3: Yes, structural modification is a powerful strategy. The goal is to either decrease the compound's lipophilicity or disrupt its crystal packing.[3][4]

  • Introducing Polar/Ionizable Groups: Adding hydrophilic functional groups such as hydroxyl, amino, or carboxylic acid moieties can significantly improve aqueous solubility.[3][6] For example, introducing a morpholine group is a well-known tactic to enhance solubility.[6]

  • Disrupting Planarity and Crystal Packing: Modifying the structure to make it less planar can hinder efficient crystal packing, thereby lowering the melting point and increasing solubility.[4][5] This can be achieved by adding non-planar, saturated substituents.

  • Bioisosteric Replacement: Replacing a hydrophobic fragment with a more polar bioisostere can improve solubility while potentially maintaining biological activity. For instance, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane has been shown to increase water solubility.[7]

Q4: My compound is a late-stage candidate, and structural modification is not an option. What formulation strategies can I employ?

A4: For late-stage compounds, formulation-based approaches are ideal. Several effective techniques can be considered:

  • Salt Formation: For derivatives with ionizable groups (e.g., a basic nitrogen), forming a salt with a pharmaceutically acceptable counter-ion is often the most effective way to increase solubility and dissolution rate.[1]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly improve solubility and dissolution.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule in their central cavity while presenting a hydrophilic exterior.[2][9][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[8][11] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

Section 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Scenario 1: A newly synthesized this compound derivative has precipitated out of the aqueous buffer during an in vitro assay.

This common issue can invalidate assay results. The following decision tree and protocols can help diagnose and solve the problem.

Workflow for Addressing In-Assay Precipitation

A Precipitation Observed in Assay B Determine Kinetic vs. Thermodynamic Solubility A->B Initial Check C Is the compound stable at assay pH? B->C F Strategy 3: Use of Solubilizing Excipients B->F Low kinetic solubility D Strategy 1: Co-solvent Addition C->D Compound is stable E Strategy 2: pH Modification (if applicable) C->E Compound has ionizable group G Re-run Assay with Modified Buffer D->G E->G F->G H Issue Resolved G->H Successful

Caption: Decision workflow for troubleshooting in-assay precipitation.

Protocol 2.1: Rapid Assessment of Co-solvent Effects on Solubility

Objective: To quickly identify an effective co-solvent to maintain the solubility of the test compound in an aqueous buffer.

Materials:

  • Test compound (this compound derivative)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG400)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 600 nm)

Procedure:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • In the wells of the 96-well plate, prepare serial dilutions of the co-solvents (DMSO, EtOH, PEG400) in the aqueous buffer. Aim for final co-solvent concentrations ranging from 0.5% to 5% (v/v).

  • Add a small, fixed volume of the compound stock solution to each well to achieve the final desired assay concentration. The final DMSO concentration from the stock solution should be kept constant and as low as possible (e.g., <0.5%).

  • Incubate the plate at the assay temperature for a predetermined time (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at 600 nm. Wells with low absorbance values indicate that the compound has remained in solution.

  • Visually inspect the wells for any signs of precipitation.

Interpretation: This method allows for a rapid screening of different co-solvents and their effective concentration ranges to prevent precipitation. Choose the co-solvent and concentration that maintains solubility without significantly impacting the biological assay.

Troubleshooting Scenario 2: A lead compound has excellent in vitro potency but poor oral bioavailability in animal models due to low solubility.

Low aqueous solubility is a primary reason for poor oral bioavailability of BCS Class II drugs (low solubility, high permeability).[12] The following strategies can be explored to improve in vivo exposure.

Solubility Enhancement Strategy Comparison
StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Salt Formation Increases solubility and dissolution rate by converting a neutral molecule to an ionizable salt.[1]Simple, cost-effective, well-established.Only applicable to compounds with ionizable functional groups.Acidic or basic compounds.
Amorphous Solid Dispersion The drug is dispersed in a high-energy amorphous state within a polymer, preventing crystallization and enhancing dissolution.[10]Significant solubility enhancement, can create supersaturated solutions.Amorphous forms can be physically unstable and may recrystallize over time.[12]Crystalline compounds with high melting points.
Nanosuspension Reduces particle size to the nanometer range, increasing surface area and dissolution velocity.[11][12]Applicable to most poorly soluble drugs, increases saturation solubility.Can be physically unstable (particle aggregation); manufacturing can be complex.Compounds that are not amenable to salt formation or amorphization.
Cyclodextrin Complexation Encapsulates the drug molecule within a cyclodextrin, increasing its apparent solubility.[9]Can significantly increase solubility; can be used for various administration routes.Can be limited by the stoichiometry of complexation and the amount of cyclodextrin that can be safely administered.Molecules with appropriate size and hydrophobicity to fit into the cyclodextrin cavity.
Protocol 2.2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • Test compound

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent capable of dissolving both the drug and polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the appropriate drug-to-polymer ratio (e.g., start with 1:1, 1:3, and 1:5 w/w).

  • Dissolve the calculated amounts of the test compound and the selected polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

  • Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

  • Perform in vitro dissolution testing to compare the dissolution profile of the solid dispersion with the pure crystalline drug.

Causality: By trapping the drug in an amorphous state within a hydrophilic polymer matrix, the energy required for dissolution is significantly reduced compared to the crystalline form. The polymer also acts as a precipitation inhibitor, helping to maintain a supersaturated state upon dissolution.

Section 3: Concluding Remarks

Overcoming the solubility challenges of this compound derivatives is a multifaceted task that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the appropriate structural modification or formulation strategies, researchers can significantly improve the developability of these promising compounds. This guide provides a foundational framework for troubleshooting common solubility issues. For compound-specific challenges, further optimization and a deeper understanding of the molecule's unique properties will be paramount.

References

Stability studies of 2-Azabicyclo[2.2.2]octan-3-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this bicyclic lactam. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.

Introduction to the Stability of this compound

This compound, a key structural motif in medicinal chemistry, possesses a bicyclic lactam core. The stability of this core is paramount for its use as a pharmaceutical intermediate or active ingredient.[1] The strained ring system, while synthetically useful, can also be susceptible to degradation under various environmental conditions. Understanding these degradation pathways is critical for developing stable formulations and defining appropriate storage conditions.[2][3]

This guide will walk you through the design and execution of forced degradation studies, provide troubleshooting for common analytical challenges, and answer frequently asked questions regarding the stability of this compound.

Section 1: Forced Degradation Studies - A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability testing.[2][4] These studies are essential for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[3]

Frequently Asked Questions (FAQs) - Forced Degradation

Q1: Why are forced degradation studies necessary for a seemingly stable molecule like this compound?

A1: While the bicyclic structure imparts a degree of rigidity, the lactam functionality is inherently susceptible to hydrolysis.[5][6] Forced degradation studies proactively identify the conditions under which the molecule will degrade, allowing for the development of robust formulations and packaging to mitigate these risks. These studies are also a regulatory expectation to demonstrate the specificity of your analytical methods.[2][3]

Q2: What are the typical stress conditions I should apply to this compound?

A2: A comprehensive forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress.[4][7] The specific conditions should be tailored to the molecule, but a good starting point is outlined in the table below.

Stress ConditionRecommended Starting ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature for 4-8 hoursLactams are generally more susceptible to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate the impact of oxidative stress.
Thermal 80°C for 48 hours (solid state)To determine the effect of heat on the molecule's integrity.
Photostability ICH Q1B recommended light exposureTo assess degradation upon exposure to light.

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%.[7] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions. If no degradation is observed, you may need to employ more aggressive conditions (e.g., higher temperature, longer exposure time).[3]

Troubleshooting Guide - Forced Degradation
IssuePossible CauseRecommended Action
No degradation observed under initial stress conditions. The molecule is highly stable under the applied conditions.Increase the severity of the stress (e.g., higher temperature, longer duration, higher concentration of stressor).
Complete degradation of the parent molecule. The stress conditions are too harsh.Reduce the severity of the stress (e.g., lower temperature, shorter duration, lower concentration of stressor).
Multiple, unidentifiable peaks in the chromatogram. Formation of complex degradation products.Utilize mass spectrometry (LC-MS) to identify the mass of the degradants and propose potential structures.
Poor mass balance. Degradants are not being detected by the analytical method.Ensure your analytical method is capable of detecting all potential degradants. This may require adjusting the wavelength of the UV detector or using a more universal detector like a Corona Charged Aerosol Detector (CAD).

Section 2: Analytical Method Development for Stability Studies

A robust, stability-indicating analytical method is the cornerstone of any successful stability study. The method must be able to separate the parent compound from all potential degradation products and accurately quantify them.

Frequently Asked Questions (FAQs) - Analytical Methods

Q1: What is the most suitable analytical technique for stability studies of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique. A reversed-phase C18 column is a good starting point for method development. For structural elucidation of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is indispensable.

Q2: How do I ensure my analytical method is "stability-indicating"?

A2: A method is considered stability-indicating if it can resolve the parent drug from its degradation products. This is demonstrated by analyzing samples from your forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the parent peak is free from co-eluting impurities.

Experimental Protocol: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Begin with a simple gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Injection and Elution: Inject the sample and run the gradient.

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve optimal separation of the parent peak from any degradation products.

Section 3: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for interpreting your stability data and mitigating degradation in your formulations.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the lactam ring. This can occur under both acidic and basic conditions, though it is often more rapid under basic conditions. The product of hydrolysis is the corresponding amino acid.

G This compound This compound Amino Acid Degradant Amino Acid Degradant This compound->Amino Acid Degradant H2O (Acid or Base)

Caption: Hydrolytic degradation of the lactam ring.

Oxidative Degradation

Oxidation can occur at various positions in the molecule, particularly at the carbon atoms adjacent to the nitrogen.[8] The specific degradation products will depend on the oxidizing agent used.

G This compound This compound Oxidized Degradants Oxidized Degradants This compound->Oxidized Degradants [O]

Caption: Potential oxidative degradation pathway.

Section 4: Experimental Workflow for a Comprehensive Stability Study

A well-structured workflow is essential for a successful stability study. The following diagram illustrates a typical workflow from study design to data interpretation.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase Study_Design Design Forced Degradation Study Method_Development Develop Stability-Indicating Method Study_Design->Method_Development Stress_Samples Prepare and Stress Samples Method_Development->Stress_Samples Analyze_Samples Analyze Samples by HPLC Stress_Samples->Analyze_Samples Data_Analysis Analyze Data & Determine Mass Balance Analyze_Samples->Data_Analysis Identify_Degradants Identify and Characterize Degradants Data_Analysis->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report

Caption: Workflow for a comprehensive stability study.

References

Lewis acid catalyst selection for optimizing 2-azabicyclo[2.2.2]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, most commonly approached via the aza-Diels-Alder reaction, is powerful yet nuanced. The selection of an appropriate Lewis acid catalyst is arguably the most critical parameter, directly influencing reaction efficiency, yield, and stereochemical outcome.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We aim to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions and optimize your synthetic strategy.

Section 1: Foundational Concepts & Catalyst Function

Q: What is the fundamental role of a Lewis acid in the aza-Diels-Alder synthesis of 2-azabicyclo[2.2.2]octane?

A: The aza-Diels-Alder reaction involves the cycloaddition of a diene with a dienophile containing a C=N double bond (an imine). In the context of synthesizing the 2-azabicyclo[2.2.2]octane core, this is typically an intermolecular reaction between a 1,2-dihydropyridine derivative (the diene) and an activated imine (the dienophile).

The primary role of the Lewis acid is to act as an activator for the imine dienophile. Here's the causal mechanism:

  • Coordination: The Lewis acid, being an electron-pair acceptor, coordinates to the nitrogen atom of the imine.

  • LUMO Lowering: This coordination withdraws electron density from the imine. This has a profound electronic effect: it significantly lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO).

  • Accelerated Reaction: According to frontier molecular orbital theory, the rate of a Diels-Alder reaction is inversely proportional to the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO. By lowering the LUMO of the dienophile, the Lewis acid narrows this energy gap, dramatically accelerating the rate of the cycloaddition, often by several orders of magnitude. This allows the reaction to proceed under much milder conditions (e.g., lower temperatures) than the uncatalyzed thermal equivalent.[1][2]

  • Influence on Selectivity: The coordination of the bulky Lewis acid-dienophile complex also creates a more sterically defined transition state, which is key to influencing both regioselectivity and diastereoselectivity (endo/exo).[3]

The mechanism can shift depending on the strength of the Lewis acid. While a concerted [4+2] cycloaddition is typical, very strong Lewis acids can promote a stepwise, Mannich-Michael pathway.[4][5]

Lewis_Acid_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_cycloaddition Cycloaddition Diene Diene (1,2-Dihydropyridine) TS Transition State Diene->TS Imine Imine (Dienophile) Activated_Complex Activated LA-Imine Complex (Lowered LUMO) Imine->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Activated_Complex->TS [4+2] Cycloaddition Product 2-Azabicyclo[2.2.2]octane TS->Product

Caption: Mechanism of Lewis acid catalysis in the aza-Diels-Alder reaction.

Section 2: Catalyst Selection & Performance

Q: There are many Lewis acids available. How do I select the best one for my specific reaction?

A: Catalyst selection is a multi-parameter optimization problem. The "best" catalyst depends on your primary goal: maximizing yield, achieving high diastereoselectivity, or using a cost-effective and scalable process.

Group IV metal halides like TiCl₄, ZrCl₄, and HfCl₄ have proven to be particularly effective for this transformation, consistently affording high yields and excellent diastereoselectivity.[6] Other Lewis acids like SnCl₄ can also provide high selectivity but may suffer from lower reactivity.[6] Lanthanide triflates, such as Sc(OTf)₃, are known to be effective but may result in lower diastereoselectivity in some systems.[6][7]

Below is a comparative summary based on literature data for the reaction of 1-phenoxycarbonyl-1,2-dihydropyridine with a chiral N-acryloyl-2,10-camphorsultam dienophile.

CatalystStoichiometry (equiv.)Temperature (°C)Yield (%)Diastereomeric Excess (d.e. %) of endo AdductKey Insights & Considerations
TiCl₄ 1.1-788594High reactivity and excellent selectivity. Very moisture-sensitive.
ZrCl₄ 1.1-408396Excellent selectivity, slightly less reactive than TiCl₄, allowing for potentially better control.
HfCl₄ 1.1-208697Offers the highest reported diastereoselectivity in this system.[6] May require slightly higher temperatures.
SnCl₄ 1.1-781282Low reactivity at -78°C, but still provides good selectivity.[6] May require elevated temperatures.
Sc(OTf)₃ 1.1-78 to 06068A milder, water-tolerant Lewis acid.[7] Reactivity is moderate, but selectivity is significantly lower.[6]
BF₃·Et₂O 1.1-78-Disappointing results reported in similar systems.[7]Often too harsh, can lead to polymerization or degradation.

Data synthesized from literature reports, primarily from a study on chiral isoquinuclidine synthesis.[6]

Catalyst_Selection Start What is your primary goal? Goal_Selectivity Highest Diastereoselectivity Start->Goal_Selectivity Goal_Yield Highest Yield / Reactivity Start->Goal_Yield Goal_Mild Mild / Functional Group Tolerance Start->Goal_Mild Catalyst_HfCl4 Screen HfCl₄ first, then ZrCl₄ Goal_Selectivity->Catalyst_HfCl4 Catalyst_TiCl4 Screen TiCl₄ first, then ZrCl₄ Goal_Yield->Catalyst_TiCl4 Catalyst_ScOTf3 Consider Sc(OTf)₃ or other lanthanide triflates Goal_Mild->Catalyst_ScOTf3 Check_Results Results satisfactory? Catalyst_HfCl4->Check_Results Catalyst_TiCl4->Check_Results Catalyst_ScOTf3->Check_Results Optimize Optimize Temperature & Solvent Check_Results->Optimize No End Protocol Optimized Check_Results->End Yes Optimize->Start Re-evaluate Goal

Caption: Decision workflow for selecting a Lewis acid catalyst.

Section 3: Troubleshooting Guide

Q: My reaction yield is low or zero. What are the common causes and how can I fix it?

A: Low yield is a frequent issue, often traceable to a few key areas. Systematically investigating these possibilities is the most efficient troubleshooting approach.

  • Issue 1: Inactive Catalyst due to Moisture

    • Causality: Most potent Lewis acids (especially TiCl₄, ZrCl₄, SnCl₄) are extremely hygroscopic. Trace amounts of water will hydrolyze and deactivate the catalyst, halting the reaction.

    • Troubleshooting Protocol:

      • Solvent Purity: Always use freshly distilled, anhydrous solvents stored over molecular sieves under an inert atmosphere (Argon or Nitrogen).

      • Glassware: Flame-dry all glassware under vacuum immediately before use.

      • Reagents: Use freshly opened bottles of Lewis acids or distill/sublime them if purity is in doubt. Ensure all other reagents are anhydrous.

      • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup, addition, and reaction period.

  • Issue 2: Poor Dienophile Reactivity

    • Causality: The imine must be sufficiently electron-poor to be an effective dienophile. An electron-withdrawing group (EWG) on the imine nitrogen is crucial for activating the C=N bond towards cycloaddition.[4][5]

    • Troubleshooting Protocol:

      • Assess Activating Group: If using an imine derived from a simple alkyl or aryl amine, reactivity will be low.

      • Implement EWGs: Synthesize imines bearing N-sulfonyl (e.g., N-tosyl), N-phenoxycarbonyl, or N-acyl groups. These groups significantly enhance the dienophile's reactivity.

  • Issue 3: Unfavorable Reaction Equilibrium (Retro-Diels-Alder)

    • Causality: The Diels-Alder reaction is reversible. The reverse reaction, known as the retro-Diels-Alder, is favored at higher temperatures.[8] If your reaction is run too warm, the equilibrium may shift back towards the starting materials.

    • Troubleshooting Protocol:

      • Lower the Temperature: Lewis acid catalysis accelerates the forward reaction, allowing it to proceed at very low temperatures where the retro reaction is negligible. Start your optimization at -78 °C (a dry ice/acetone bath) and only warm if no reaction occurs.

Q: My reaction works, but I'm getting a poor mixture of endo and exo diastereomers. How can I improve the selectivity?

A: Diastereoselectivity is controlled by the geometry of the transition state. Optimizing this requires fine-tuning the reaction environment.

  • Issue 1: Suboptimal Lewis Acid

    • Causality: The size and coordination geometry of the Lewis acid dictate the steric environment of the activated complex. A bulkier or more rigidly coordinating Lewis acid can more effectively block one face of the dienophile, favoring one transition state over the other. As seen in the table above, HfCl₄ and ZrCl₄ provide superior diastereoselectivity compared to Sc(OTf)₃ for this reason.[6]

    • Troubleshooting Protocol:

      • Screen Catalysts: If your current catalyst gives poor selectivity, screen others. Refer to the comparison table and start with HfCl₄ or ZrCl₄.

      • Consider Chelation: For certain dienophiles, bidentate chelation with the Lewis acid can lock the conformation and dramatically improve selectivity.

  • Issue 2: Temperature is Too High

    • Causality: The energy difference between the endo and exo transition states is often small. At higher temperatures, there is enough thermal energy to overcome this barrier, leading to the formation of both diastereomers and thus, lower selectivity.

    • Troubleshooting Protocol:

      • Run Colder: Decreasing the reaction temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state. This amplifies the small energy difference, resulting in higher selectivity for the product derived from the lower-energy pathway. Reactions at -78 °C or -40 °C often show marked improvement in selectivity over reactions at 0 °C or room temperature.[6]

  • Issue 3: Solvent Effects

    • Causality: The solvent can influence the aggregation state of the Lewis acid and the stability of the polar transition states.

    • Troubleshooting Protocol:

      • Screen Solvents: Evaluate a range of anhydrous solvents. Non-coordinating solvents like dichloromethane or toluene are often good starting points. In some cases, a weakly coordinating solvent like acetonitrile can influence the outcome, though it may also compete for binding to the Lewis acid.[9]

Section 4: Reference Experimental Protocol

This protocol is a representative example for the highly diastereoselective synthesis of a 2-azabicyclo[2.2.2]octane derivative using Zirconium(IV) chloride.

Reaction: Diels-Alder cycloaddition of 1-phenoxycarbonyl-1,2-dihydropyridine with N-acryloyl-(1S)-2,10-camphorsultam.

Materials:

  • 1-phenoxycarbonyl-1,2-dihydropyridine (Diene)

  • N-acryloyl-(1S)-2,10-camphorsultam (Dienophile)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, add the chiral dienophile (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Dissolution: Add anhydrous DCM via syringe and cool the resulting solution to -40 °C using an acetonitrile/dry ice bath.

  • Catalyst Addition: To the cooled solution, add ZrCl₄ (1.1 equiv) portion-wise. Stir the mixture at -40 °C for 30 minutes.

  • Diene Addition: Add a solution of the 1-phenoxycarbonyl-1,2-dihydropyridine diene (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dienophile is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at -40 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexane) to yield the desired 2-azabicyclo[2.2.2]octane product.[6]

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric excess (d.e.) by HPLC analysis on a chiral stationary phase.

References

Managing side reactions in the synthesis of 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.2.2]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bicyclic lactam scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Section 1: Troubleshooting the Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction is a powerful and frequently employed method for constructing the 2-azabicyclo[2.2.2]octane core. However, its execution is not without challenges. This section addresses the most common issues encountered with this synthetic route.

FAQ 1: My aza-Diels-Alder reaction is low-yielding, and I observe multiple unknown spots on TLC. What are the likely side reactions?

Answer:

Low yields and complex reaction mixtures in aza-Diels-Alder reactions for synthesizing this compound precursors often stem from several competing pathways. The primary culprits are typically hydrolysis of the Diels-Alder adduct, dienophile polymerization, and undesired stereoisomer formation.

  • Hydrolysis of the Cycloadduct: The initial [4+2] cycloadduct can be highly susceptible to hydrolysis, especially if it contains sensitive functionalities like silyl enol ethers. This is a well-documented issue in the synthesis of related bicyclic systems.[1][2] The mechanism involves the protonation of the adduct followed by nucleophilic attack of water, leading to ring-opening and the formation of various acyclic byproducts.

  • Dienophile Polymerization: Electron-deficient dienophiles used in these reactions can be prone to polymerization under the reaction conditions, especially at elevated temperatures. This is often observed as an insoluble material in the reaction vessel.

  • Formation of Stereoisomers: Aza-Diels-Alder reactions can often yield a mixture of endo and exo diastereomers.[3] While both are the desired bicyclic core, their formation in a non-selective manner complicates purification and reduces the yield of the desired isomer. The use of Lewis acids can influence the stereochemical outcome.[4][5][6]

Troubleshooting Workflow for Low-Yielding Aza-Diels-Alder Reactions

Caption: Troubleshooting flowchart for aza-Diels-Alder reactions.

FAQ 2: How can I prevent the hydrolysis of my Diels-Alder adduct?

Answer:

Preventing the hydrolysis of the sensitive cycloadduct is critical for achieving a high yield. The following experimental protocols are recommended:

Protocol 1: Rigorous Anhydrous Conditions

  • Solvent and Reagent Preparation: Dry all solvents using appropriate drying agents (e.g., distillation over sodium/benzophenone for THF, or passing through a column of activated alumina). Ensure all reagents are anhydrous. Liquid reagents should be freshly distilled, and solid reagents dried under high vacuum.

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. Use Schlenk line techniques or a glovebox for optimal results.

  • Quenching: Quench the reaction under anhydrous conditions if possible, for example, by adding a non-aqueous workup solution.

Causality: Water and protic solvents can readily protonate the initial cycloadduct, initiating a cascade of decomposition reactions. By rigorously excluding water, the stability of the adduct is maintained throughout the reaction.[1][2]

FAQ 3: My reaction is still plagued by side products, even under anhydrous conditions. How can I optimize the reaction to favor the desired product?

Answer:

If hydrolysis is ruled out, the issue may lie in the reaction kinetics and thermodynamics. Optimization of catalysts and reaction conditions is key.

Table 1: Optimization of Lewis Acid Catalysis in Aza-Diels-Alder Reactions

Lewis Acid CatalystTypical Loading (mol%)SolventTemperature (°C)Expected Outcome
None (Thermal) N/AToluene80-110Baseline reactivity; may favor thermodynamic products.
BF₃·OEt₂ 10-100CH₂Cl₂-78 to 0Increased reaction rate; may alter stereoselectivity.[3]
ZnCl₂ 20-100THF0 to RTMilder Lewis acid; can improve yields with sensitive substrates.
Sc(OTf)₃ 5-20CH₂Cl₂ or MeCN-20 to RTHighly active catalyst; can promote reactions at lower temperatures.
Ca(OTf)₂ 10CH₂Cl₂-20 to 0A sustainable and effective catalyst for enhancing reaction rates.[7]

Experimental Protocol: Lewis Acid Screening

  • Setup: In parallel reaction tubes under an inert atmosphere, add the diene and the chosen solvent.

  • Cooling: Cool the solutions to the desired starting temperature (e.g., -78 °C).

  • Catalyst Addition: Add the respective Lewis acid to each tube.

  • Dienophile Addition: Slowly add the dienophile to each reaction mixture.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analysis: Compare the product distribution and yield for each catalyst to identify the optimal conditions.

Expert Insight: The choice of Lewis acid can dramatically influence the outcome of an aza-Diels-Alder reaction.[4][5][6] Stronger Lewis acids can accelerate the desired cycloaddition but may also promote side reactions. A systematic screening of catalysts with varying Lewis acidity is often the most effective approach to improving yield and selectivity.

Section 2: Managing Side Reactions in Intramolecular Michael Additions

The intramolecular Michael addition is another elegant strategy for the formation of the this compound ring system. This section addresses common issues in this approach.

FAQ 4: My intramolecular Michael addition is not proceeding to completion, and I'm recovering starting material. What could be the issue?

Answer:

Incomplete conversion in an intramolecular Michael addition can be due to several factors, including insufficient base strength, steric hindrance, or an unfavorable equilibrium.

  • Base Strength: The chosen base may not be strong enough to efficiently deprotonate the nucleophile to initiate the cyclization.

  • Steric Hindrance: Bulky substituents on the precursor molecule can disfavor the required conformation for cyclization.

  • Equilibrium: The intramolecular Michael addition is a reversible reaction. In some cases, the equilibrium may lie towards the starting material.[8]

Troubleshooting Strategy for Incomplete Michael Addition

G A Incomplete Reaction B Increase Base Strength (e.g., NaH, LDA) A->B C Increase Reaction Temperature A->C D Change Solvent A->D E Successful Cyclization B->E C->E D->E

Caption: Decision tree for troubleshooting incomplete Michael additions.

FAQ 5: I am observing the formation of a dimeric or polymeric byproduct. How can I promote the desired intramolecular reaction over intermolecular side reactions?

Answer:

The formation of intermolecular byproducts is a classic challenge in reactions designed to be intramolecular. The key to favoring the desired cyclization is to employ high-dilution conditions.

Protocol 2: High-Dilution Conditions for Intramolecular Michael Addition

  • Setup: Use a syringe pump to slowly add a solution of the precursor and base to a larger volume of refluxing solvent.

  • Concentration: The final concentration of the substrate should be low, typically in the range of 0.001–0.05 M.

  • Addition Rate: The rate of addition should be slow, for example, over a period of 4–12 hours.

Causality: Under high-dilution conditions, the probability of one reactive end of a molecule encountering another molecule is significantly lower than the probability of it encountering its own other reactive end. This kinetically favors the intramolecular pathway.

References

Analytical methods for monitoring the progress of 2-Azabicyclo[2.2.2]octan-3-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on monitoring the progress of reactions involving 2-Azabicyclo[2.2.2]octan-3-one and its derivatives. This bicyclic lactam is a crucial structural motif in medicinal chemistry, and robust analytical oversight is paramount for successful synthesis, optimization, and scale-up. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

The following sections are designed to provide not just procedural steps, but also the underlying scientific principles to empower researchers to make informed decisions.

Foundational Analytical Techniques: A Workflow Overview

Monitoring the conversion of starting materials to the desired this compound product requires a multi-faceted analytical approach. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., qualitative progress, quantitative yield, or enantiomeric purity).

Reaction_Monitoring_Workflow cluster_0 Initial Reaction Setup cluster_1 Qualitative & Semi-Quantitative Monitoring cluster_2 Quantitative & High-Resolution Analysis cluster_3 Specialized Analysis ReactionMixture This compound Synthesis TLC Thin-Layer Chromatography (TLC) - Rapid reaction progress check - Solvent system scouting ReactionMixture->TLC Frequent Sampling GC_Qual Gas Chromatography (GC) - Volatile compound check - Preliminary purity ReactionMixture->GC_Qual For Volatiles NMR Nuclear Magnetic Resonance (NMR) - Structural confirmation - In-situ monitoring ReactionMixture->NMR Structural Elucidation HPLC High-Performance Liquid Chromatography (HPLC) - Accurate quantification - Purity assessment TLC->HPLC Method Development GC_Quant Gas Chromatography-Mass Spectrometry (GC-MS) - Quantification of volatiles - Impurity identification GC_Qual->GC_Quant Quantitative Method Chiral_HPLC Chiral HPLC - Enantiomeric excess (ee%) determination HPLC->Chiral_HPLC If Chiral LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) - High-sensitivity detection - Intermediate identification HPLC->LC_MS For Mass Confirmation

Caption: General workflow for monitoring this compound reactions.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It helps visualize the consumption of starting materials and the formation of the product.

FAQs & Troubleshooting

Q1: My spots are streaking and not well-defined. What's causing this?

A1: Spot streaking on a TLC plate is typically due to one of three reasons:

  • Sample Overloading: You are applying too much of the reaction mixture to the plate. Try diluting your sample tenfold in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting.

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing the compounds to move up the plate without proper partitioning. If your compound is basic, like many bicyclo-octane derivatives, it can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent can neutralize active sites on the silica, leading to sharper spots.

  • Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. Ensure your chosen eluent is a good solvent for all components of your reaction mixture.

Q2: I can't get good separation between my starting material and product spots. How can I improve this?

A2: Achieving good separation (a significant difference in Rf values) is key. Consider the following:

  • Adjusting Mobile Phase Polarity: If the spots are too close together and near the top of the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce methanol in a dichloromethane/methanol mixture). Conversely, if the spots are near the baseline (low Rf), increase the polarity.

  • Trying Different Solvent Systems: Sometimes, a simple polarity adjustment isn't enough. You need to alter the selectivity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can significantly alter the separation.

Q3: My spots are not visible under the UV lamp. What are my options?

A3: If your this compound derivative lacks a UV chromophore, you will need to use a chemical staining agent for visualization. Common stains include:

  • Potassium Permanganate (KMnO₄): This stain reacts with any compound that can be oxidized, appearing as yellow spots on a purple background. It is a good general-purpose stain.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[1]

  • Ninhydrin: This is an excellent choice if your starting materials or products contain primary or secondary amine functionalities, which will show up as purple or yellow spots upon heating.

Protocol: Standard TLC Analysis
  • Plate Preparation: Obtain a silica gel 60 F254 TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of the plate. Also spot the starting material(s) as a reference.

  • Development: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 9:1 dichloromethane:methanol). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by using an appropriate stain.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

HPLC is the workhorse for accurate quantification of reaction components, allowing for the determination of conversion, yield, and purity.

FAQs & Troubleshooting

Q1: I'm seeing broad or tailing peaks for my bicyclo-octanone product. Why is this happening and how can I fix it?

A1: Peak tailing for basic compounds like this compound on a standard C18 column is a classic problem.[2] It is often caused by secondary interactions between the basic nitrogen atom and residual acidic silanol groups on the silica stationary phase.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize these interactions. Ensure you are using such a column.

  • Mobile Phase Additives: The most effective solution is to modify your mobile phase. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the basic analyte, which then gets repelled by the protonated silanol groups, leading to much sharper, more symmetrical peaks.[2]

  • Adjust pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your basic analyte to maintain it in its protonated form.[2]

Q2: My retention times are drifting from one run to the next. What could be the cause?

A2: Drifting retention times suggest a lack of system equilibrium or changing conditions.[3]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes. A drifting baseline is a good indicator that the column is not yet equilibrated.[4]

  • Mobile Phase Composition: If your mobile phase is a mixture of solvents, ensure it is well-mixed and degassed. Poorly mixed solvents or dissolved gases can cause pressure fluctuations and retention time shifts.[5]

  • Temperature Fluctuations: Column temperature significantly affects retention. Use a column oven to maintain a constant temperature for reproducible results.[3][6]

Q3: How do I develop a method for separating enantiomers of a chiral this compound derivative?

A3: Chiral separations require a chiral stationary phase (CSP).[7][8]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point as they are versatile.

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is often successful for this class of compounds.[7] The ratio of the alcohol modifier is critical for achieving separation. A typical starting point is 80:20 n-hexane:isopropanol.[7]

  • Method Development: Systematically vary the percentage of the alcohol modifier (e.g., from 10% to 30%) to optimize the resolution between the enantiomers.

Data Summary: Typical HPLC Conditions
ParameterCondition for Achiral AnalysisCondition for Chiral Analysis
Column C18, 250 x 4.6 mm, 5 µmChiralcel OD-H, 250 x 4.6 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrilen-Hexane / Isopropanol (80:20, v/v)[7]
Gradient/Isocratic Gradient: 5% B to 95% B over 15 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min[7]
Detection UV at 210 nm (for the amide chromophore)UV at 220 nm
Temperature 30 °C25 °C

Gas Chromatography (GC): For Volatile Analogs

GC is suitable for analyzing thermally stable and volatile derivatives of this compound or for detecting volatile reagents and byproducts.

FAQs & Troubleshooting

Q1: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

A1: Ghost peaks are peaks that appear in blank runs and are not part of the injected sample.[9]

  • Septum Bleed: Over-tightening the septum nut or using an old, cored septum can cause pieces of the septum to deposit in the inlet, which then slowly bleed out, creating broad ghost peaks.

  • Sample Carryover: A portion of a previous, concentrated sample can remain in the syringe or the inlet and elute in subsequent runs.[10] Always run a solvent blank after a concentrated sample.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at the start of a run and then elute as the oven temperature increases. Ensure high-purity gas and install traps to remove moisture and hydrocarbons.[11]

Q2: My peaks are broad and resolution is poor. How can I improve this?

A2: Poor resolution in GC can often be traced back to the injection or the temperature program.[12]

  • Injection Technique: A slow injection will cause the sample to vaporize over a longer period, leading to a broad band of analyte entering the column. Use a fast, smooth injection technique. An autosampler greatly improves reproducibility.[10]

  • Inlet Temperature: The inlet temperature must be high enough to flash vaporize your sample but not so high as to cause thermal degradation. A good starting point is 250 °C.

  • Temperature Program: If your analytes have a wide range of boiling points, an isothermal run may not provide adequate separation. Use a temperature ramp (e.g., 10 °C/min) to sharpen later-eluting peaks and improve overall resolution.

Q3: Can I use GC-MS to analyze my bicyclic lactam?

A3: Yes, GC-MS is a powerful tool for both identifying and quantifying volatile compounds.[13] The mass spectrometer provides structural information, which can be invaluable for confirming the identity of your product and any impurities.[14] For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity.[13][14]

GC_Troubleshooting Problem Problem Ghost Peaks Poor Resolution Peak Tailing Ghost_Causes Potential Causes Septum Bleed Sample Carryover Contaminated Gas Problem:f1->Ghost_Causes Resolution_Causes Potential Causes Slow Injection Incorrect Inlet Temp Suboptimal Temp Program Problem:f2->Resolution_Causes Tailing_Causes Potential Causes Active Sites in Column/Inlet Sample Overload Column Degradation Problem:f3->Tailing_Causes Ghost_Solutions Solutions Replace Septum Run Blanks Install Gas Traps Ghost_Causes->Ghost_Solutions Resolution_Solutions Solutions Use Autosampler Optimize Inlet Temp Develop Temp Ramp Resolution_Causes->Resolution_Solutions Tailing_Solutions Solutions Use Deactivated Liner/Column Inject Less Sample Condition or Replace Column Tailing_Causes->Tailing_Solutions

Caption: Troubleshooting common issues in Gas Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Verification

NMR is the gold standard for unambiguous structure determination. For reaction monitoring, ¹H NMR is particularly useful.

FAQs & Troubleshooting

Q1: How can I use ¹H NMR to monitor my reaction progress?

A1: The key is to identify distinct, well-resolved signals for both a starting material and the product.

  • Choose Diagnostic Peaks: Find a proton signal in the starting material that disappears during the reaction and a new signal in the product that appears. For example, a vinyl proton in a precursor might disappear, while a new signal for a proton on the bicyclic ring system appears.[15]

  • Calculate Conversion: By integrating these diagnostic peaks, you can calculate the relative ratio of product to starting material. For an accurate measurement, ensure the chosen peaks are well-separated and integrate the signals reliably.

  • Internal Standard: For true quantification, add a known amount of an unreactive internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture before analysis. The concentration of your product can then be determined relative to the constant signal of the internal standard.

Q2: My NMR sample shows very broad peaks. What's wrong?

A2: Broad peaks in an NMR spectrum can be caused by several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or spatulas can cause significant line broadening.

  • Inhomogeneous Magnetic Field: The sample needs to be shimmed correctly to ensure a homogeneous magnetic field across its volume. Poor shimming is a very common cause of broad lines.

  • Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened signals.[15] This is particularly relevant for flexible ring systems. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve this issue.

In-Situ Reaction Monitoring

For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable.[16][17] These methods analyze the reaction as it happens, without the need for sampling and quenching.[18]

  • In-situ IR (FTIR): Techniques like Attenuated Total Reflectance (ATR)-FTIR can track the disappearance of a reactant's characteristic vibrational band (e.g., a C=C stretch) and the appearance of a product's band (e.g., the lactam C=O stretch).[16]

  • In-situ NMR: Placing an NMR tube directly in the spectrometer allows for the real-time acquisition of spectra, providing detailed kinetic and mechanistic data.[19]

  • Mass Spectrometry: Online mass spectrometry techniques can continuously sample and ionize the reaction mixture, providing real-time data on the masses of species present.[18]

These advanced techniques provide a holistic view of the reaction, helping to identify intermediates and optimize conditions with a high degree of precision.[17][19]

References

Technical Support Center: Regioselective Functionalization of 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-azabicyclo[2.2.2]octan-3-one core, a saturated bioisostere for piperidine and pyridine, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure is highly desirable for creating analogues of bioactive compounds with improved physicochemical properties.[2][3][4] However, the constrained nature of this bicyclic lactam presents unique challenges in achieving regioselective functionalization. This guide provides troubleshooting strategies and detailed protocols to address common issues encountered during the chemical modification of this valuable scaffold.

Troubleshooting Hub & FAQs

This hub is organized by the position of desired functionalization. Each section addresses common experimental failures and provides evidence-based solutions.

Section 1: N-Functionalization (Amide Nitrogen)

The secondary amine within the lactam is a primary site for modification, but its reactivity can be deceptive.

Q1: My N-alkylation/N-arylation reaction is sluggish, resulting in low yields and recovery of starting material. What's going wrong?

A1: Root Cause Analysis: The nitrogen in this compound is an amide nitrogen, making it significantly less nucleophilic than a typical secondary amine. Furthermore, the bicyclic structure imparts steric hindrance. Standard alkylation conditions (e.g., K₂CO₃, alkyl halide in acetonitrile) are often insufficient to drive the reaction to completion.

Troubleshooting Strategy:

  • Stronger Base Selection: To effectively deprotonate the amide, a strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic polar solvent like DMF or THF at 0 °C to room temperature is the standard approach.

  • Reagent Choice: For N-arylation, consider Buchwald-Hartwig or Ullmann coupling conditions, which are specifically designed for forming C-N bonds with less reactive amines.

  • Causality: Strong bases generate a higher concentration of the nucleophilic amide anion, increasing the reaction rate. Catalytic cycles like the Buchwald-Hartwig amination are highly efficient for coupling unactivated aryl halides with amides.

Q2: I'm attempting an N-acylation, but the reaction is messy, and purification is difficult. How can I improve this?

A2: Root Cause Analysis: While N-acylation is generally more straightforward than alkylation, using highly reactive acylating agents like acid chlorides can lead to side reactions if not properly controlled. The primary issue is often incomplete reaction or difficulty in separating the product from excess reagents and byproducts.

Troubleshooting Strategy:

  • Milder Acylating Agents: Consider using an acid anhydride with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

  • Optimized Base: A hindered amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically sufficient to scavenge the acid byproduct without causing other side reactions.

  • Work-up Procedure: A mild aqueous work-up with saturated sodium bicarbonate solution will quench excess anhydride and neutralize the acid byproduct, simplifying purification.

Section 2: α-Functionalization (C1 Position)

Functionalization at the C1 position, adjacent to both the nitrogen and the carbonyl, is a key strategy but is fraught with challenges related to enolate formation and stability.

Q1: My attempts to deprotonate at C1 using LDA are failing. I either recover starting material or see evidence of decomposition. What is the critical parameter I'm missing?

A1: Root Cause Analysis: The bridgehead proton at C1 is significantly less acidic than a typical α-proton due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system. While a full C=C double bond isn't formed, the developing sp² character during deprotonation is highly disfavored, making the C1 proton kinetically and thermodynamically difficult to remove. Furthermore, competitive deprotonation can occur at other sites.

Troubleshooting Strategy:

  • Directed Lithiation: The most successful strategies often involve a directing group on the nitrogen. An N-Boc or a removable N-aryl group can coordinate with a strong lithium base (like s-BuLi or t-BuLi), directing the deprotonation specifically to the C1 position.[5]

  • Cryogenic Temperatures: These reactions must be performed at very low temperatures (typically -78 °C) to prevent base-mediated decomposition and favor the kinetically controlled deprotonation.

  • Choice of Base: While LDA is a workhorse, sterically demanding and stronger bases like t-butyllithium may be necessary to overcome the high activation barrier for C1 deprotonation.[5]

Workflow for C1 Lithiation Troubleshooting

C1_Lithiation cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Actions cluster_3 Expected Outcome start Low Yield or Decomposition in C1 Functionalization cause1 Insufficient Base Strength (LDA may be too weak) start:f0->cause1:f0 Analyze cause2 High Reaction Temperature (Decomposition/Side Reactions) start:f0->cause2:f0 Analyze cause3 Lack of Regiocontrol (Deprotonation at other sites) start:f0->cause3:f0 Analyze action1 Use Stronger Base (e.g., s-BuLi, t-BuLi) cause1:f0->action1:f0 Address action2 Maintain Cryogenic Temp. (-78 °C is critical) cause2:f0->action2:f0 Address action3 Install N-Directing Group (e.g., N-Boc) cause3:f0->action3:f0 Address end Successful C1 Lithiation & Functionalization action1:f0->end:f0 Leads to action2:f0->end:f0 Leads to action3:f0->end:f0 Leads to

Caption: Troubleshooting workflow for C1 lithiation.

Section 3: Bridgehead Functionalization (C4 Position)

The C4 bridgehead position offers a unique vector for substitution, creating highly valuable, rigid structures.

Q1: I want to introduce a substituent at the C4 bridgehead. Are there alternatives to deprotonation strategies?

A1: Root Cause Analysis: Direct deprotonation at C4 is even more challenging than at C1 due to the lack of activating groups. Therefore, alternative strategies that generate a reactive intermediate at this position are required.

Troubleshooting Strategy: Radical-Mediated Approaches

  • Photocatalysis: Modern photocatalytic methods can generate bridgehead radicals under mild conditions.[6] Starting from a precursor with a C4 handle (e.g., a carboxylic acid or iodide), a single-electron transfer (SET) process can generate a C4 radical, which can then be trapped by a suitable coupling partner.

  • Hofmann–Löffler–Freytag Type Reactions: If you can synthesize a precursor with an N-haloamine, a radical-mediated 1,5-hydrogen atom transfer (HAT) can selectively abstract a hydrogen from the C4 position, leading to functionalization.

  • Causality: Radical intermediates are not subject to the same geometric constraints as carbocations or carbanions at the bridgehead, making them a viable pathway for functionalization.[6]

Table 1: Comparison of C4 Functionalization Strategies

StrategyPrecursor RequirementKey ReagentsProsCons
Directed Lithiation N-Directing Groups-BuLi or t-BuLi, -78 °CHigh regioselectivityRequires specific N-substituents; cryogenic conditions
Photocatalytic C4-Carboxylic Acid (for decarboxylation) or C4-HalideIr or Ru photocatalyst, visible lightExtremely mild conditions; high functional group toleranceRequires specialized photochemical equipment
HAT Reaction N-HaloamineUV light or initiator (e.g., AIBN)Classic, powerful methodRequires synthesis of specific N-halo precursor; can have side reactions
Section 4: Functionalization of the Ethano Bridge (C5/C6/C7/C8)

Modifying the hydrocarbon backbone away from the core lactam functionality requires distinct approaches.

Q1: How can I selectively functionalize the C5/C6 positions?

A1: Root Cause Analysis: The C-H bonds on the ethano bridge are unactivated and chemically similar, making direct, selective functionalization extremely difficult. The most reliable methods build the desired functionality into the molecule during its synthesis rather than attempting a late-stage C-H functionalization.

Troubleshooting Strategy: Synthesis-Based Approaches

  • Diels-Alder Reactions: The entire this compound skeleton can be constructed via a hetero-Diels-Alder reaction.[7] By using a dienophile that is already substituted, you can incorporate functionality at the positions that will become C5 and C6 in the final product.

  • Ring-Closing Metathesis (RCM): Domino metathesis reactions have been used to create functionalized azabicycloalkane scaffolds.[8] This allows for the introduction of side chains and functional groups during the cyclization process.

  • Intramolecular Cycloadditions: Synthesizing a linear precursor with a nitrone and an alkene can lead to a completely regio- and stereoselective intramolecular cycloaddition to form a related functionalized azaoxobicycloalkane system.[9]

Mechanism: Hetero-Diels-Alder Synthesis

Diels_Alder cluster_reactants Reactants cluster_product Product Dihydropyridine N-Acyl-1,2-dihydropyridine (Diene) TransitionState [4+2] Cycloaddition (Lewis Acid Catalyst) Dihydropyridine->TransitionState Dienophile Substituted Alkene (R1, R2) (Dienophile) Dienophile->TransitionState Bicycle Functionalized 2-Azabicyclo[2.2.2]octene (R1, R2 at C5/C6) TransitionState->Bicycle Forms C5-C6 and C1-C7 bonds

Caption: Hetero-Diels-Alder approach for synthesis.

Protocols

Protocol 1: Directed C1-Lithiation and Silylation of N-Boc-2-azabicyclo[2.2.2]octan-3-one

This protocol is adapted from methodologies described for related bicyclic systems.[5]

  • Reagent Preparation:

    • Dry THF by distilling from sodium/benzophenone under N₂.

    • Titrate s-BuLi solution before use to determine the exact concentration.

    • Ensure N-Boc-2-azabicyclo[2.2.2]octan-3-one is azeotropically dried with toluene and stored under inert atmosphere.

  • Reaction Setup:

    • To a flame-dried, three-neck flask under argon, add N-Boc-2-azabicyclo[2.2.2]octan-3-one (1.0 eq) and dry THF (0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color.

    • Stir the mixture at -78 °C for 2 hours to ensure complete deprotonation.

  • Electrophilic Quench:

    • Add freshly distilled chlorotrimethylsilane (TMSCl, 1.5 eq) dropwise to the solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the C1-silylated product.

References

Technical Support Center: Catalyst Removal in 2-Azabicyclo[2.2.2]octan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azabicyclo[2.2.2]octan-3-one and its derivatives. It addresses common challenges associated with the removal of residual catalysts from reaction mixtures, a critical step for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Catalyst Impurities

The synthesis of the 2-azabicyclo[2.2.2]octane core, a key scaffold in many pharmaceutical compounds, often relies on powerful transition metal catalysts (e.g., Palladium, Ruthenium) and Lewis acids.[1][2][3] While essential for achieving desired chemical transformations, these catalysts can form stable complexes with the product or byproducts, making their complete removal a significant purification challenge.[4] Residual metal impurities are a major concern in pharmaceutical development, as they can interfere with downstream processes, compromise the stability of the final compound, and pose toxicological risks.[4][5] Regulatory bodies like the FDA and EMA have established strict limits on elemental impurities in drug products, making efficient catalyst removal a non-negotiable aspect of process chemistry.[5]

This guide is structured to provide practical, actionable solutions to common problems encountered during the purification of this compound reaction mixtures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the catalyst removal process, providing explanations and step-by-step solutions.

Issue 1: Persistent Color in the Product After Initial Purification

  • Symptom: Your isolated this compound product remains yellow, brown, or black, even after standard workup and filtration.

  • Probable Cause: The color is likely due to residual ruthenium byproducts from a metathesis reaction or colloidal palladium species. These species are often highly colored and can be difficult to remove by simple filtration or a single chromatographic pass.

  • In-Depth Explanation: Ruthenium catalysts, such as Grubbs' catalysts, can decompose into various colored, soluble ruthenium-containing species during the reaction. Similarly, Palladium(0) catalysts can aggregate to form nanoparticles or colloidal species that are too fine to be removed by standard filtration media.

  • Solutions:

    • Oxidative Treatment: For ruthenium impurities, treatment with a mild oxidizing agent can convert the colored species into a more easily removable form.

    • Scavenging with Triphenylphosphine Oxide (TPPO): Treatment of the crude reaction mixture with TPPO or its polymer-bound equivalent has been shown to be effective in sequestering ruthenium byproducts.[6]

    • Activated Carbon Treatment: While less selective, a carefully optimized treatment with activated carbon can adsorb colored impurities. This should be done with caution to avoid product loss.

Issue 2: High Residual Palladium Levels (>10 ppm) Detected by ICP-MS Analysis

  • Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of your final product shows palladium levels exceeding the regulatory limits for an API.[7][8]

  • Probable Cause: The palladium catalyst is forming soluble complexes with your product, ligands, or other species in the reaction mixture, which co-elute during chromatography or are not removed by extraction.

  • In-Depth Explanation: Palladium can exist in multiple oxidation states (0 and II) and can coordinate to nitrogen and other heteroatoms within your target molecule or ligands. This can lead to highly soluble complexes that behave chromatographically similarly to your product.

  • Solutions:

    • Metal Scavengers: Employing a solid-supported metal scavenger is a highly effective and common industrial practice. Thiol-based scavengers, such as those containing trimercaptotriazine (TMT), are particularly effective for palladium.[4][9][10]

    • Extraction with an Aqueous Thiol Solution: In some cases, extraction of the organic phase with an aqueous solution containing a thiol, such as N-acetylcysteine, can effectively pull palladium into the aqueous layer.

    • Recrystallization: If your product is a crystalline solid, carefully optimized recrystallization can significantly reduce palladium levels. However, be aware that in some cases, the metal can be incorporated into the crystal lattice.

Issue 3: Poor Performance of a Scavenger Resin

  • Symptom: You have treated your reaction mixture with a scavenger resin, but the residual metal levels remain high.

  • Probable Cause: The scavenger may not be appropriate for the specific form of the metal in your reaction mixture, or the reaction conditions (solvent, temperature, pH) may be suboptimal for scavenging.

  • In-Depth Explanation: The effectiveness of a scavenger depends on the oxidation state of the metal and the ligands it is coordinated to.[11][12][13] For example, a scavenger that is effective for Pd(II) may be less so for Pd(0) nanoparticles. The solvent also plays a crucial role; a solvent that strongly solvates the metal complex can hinder its interaction with the scavenger.

  • Solutions:

    • Screen Multiple Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific system.

    • Optimize Scavenging Conditions: Vary the temperature, reaction time, and solvent. In some cases, a solvent swap to a less coordinating solvent before scavenging can improve efficiency.

    • Consider a Combination Approach: A multi-step approach, such as an initial treatment with a scavenger followed by a pass through activated carbon or silica, can be more effective than a single method.[14]

Frequently Asked Questions (FAQs)

Q1: What is the first-line method I should try for removing a palladium catalyst from my this compound synthesis?

A1: For palladium catalysts, a highly effective and widely adopted first-line approach is the use of a silica-bound thiol scavenger, such as SiliaMetS® Thiol or a resin-based scavenger like Biotage® MP-TMT.[11] These scavengers show high affinity for palladium and can reduce levels to low ppm.[4][9][10]

Q2: How can I remove Lewis acid catalysts (e.g., TiCl4, ZrCl4) used in a Diels-Alder reaction to form the bicyclic core?

A2: Lewis acids are typically removed by quenching the reaction with an aqueous solution. A carefully controlled addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride will hydrolyze the Lewis acid, causing it to precipitate as the corresponding metal hydroxide or oxide. This precipitate can then be removed by filtration, often through a pad of Celite® to aid in the removal of fine particles.

Q3: My product is very polar. How can I remove catalyst residues without significant product loss on silica gel?

A3: This is a common challenge with nitrogen-containing bicyclic compounds. Here are a few strategies:

  • Use a Scavenger: Solid-supported scavengers are ideal in this scenario as they can be filtered off, minimizing the need for chromatography.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase for chromatography, such as neutral alumina or a functionalized silica gel, to reduce product streaking and loss.

  • Precipitation/Crystallization: If your product is a solid, developing a robust crystallization procedure can be an excellent, scalable method for purification that avoids chromatography altogether.

Q4: How do I know when my product is "clean enough" in terms of residual metal?

A4: The required level of purity depends on the intended application of your compound. For early-stage research, visual purity (i.e., a colorless oil or white solid) and clean NMR spectra may suffice. However, for compounds intended for biological testing or as precursors to an Active Pharmaceutical Ingredient (API), the acceptable limits are much stricter. The ICH Q3D guidelines provide permitted daily exposure (PDE) limits for various elemental impurities.[5] To confirm these low levels, quantitative analysis using a sensitive technique like ICP-MS is required.[7][8][15][16]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger (TMT)

This protocol is a general guideline for removing residual palladium from a solution of crude this compound.

  • Reaction Work-up: After the palladium-catalyzed reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts. Concentrate the organic phase in vacuo to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the silica-bound trimercaptotriazine (Si-TMT) scavenger. A typical starting point is to use 4-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-16 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of Celite® to remove the scavenger resin.

  • Rinsing: Wash the resin with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the remaining palladium content.

Protocol 2: Ruthenium Removal Using Triphenylphosphine Oxide (TPPO)

This protocol is designed to remove colored ruthenium byproducts from metathesis reactions.

  • Solvent Addition: After the reaction is complete, dilute the crude reaction mixture with a minimal amount of a solvent like DCM or Toluene.

  • TPPO Addition: Add triphenylphosphine oxide (TPPO) to the mixture. A significant excess, typically 50 equivalents relative to the ruthenium catalyst, is often required for high efficiency.[17]

  • Stirring: Stir the mixture at room temperature for at least 8-12 hours. The solution's color should lighten considerably during this time.

  • Adsorbent Addition: Add silica gel directly to the flask (as a slurry in the reaction solvent) and continue stirring for another 1-2 hours.

  • Filtration: Filter the entire mixture through a pad of silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Concentration: Concentrate the filtrate in vacuo to obtain the product, which should be significantly less colored.

  • Analysis: If required, analyze for residual ruthenium via ICP-MS.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product RecoveryReference
Si-TMT (4 equiv, RT, 12h)65025>95%[9]
Polymer-Bound TMT (5 wt%)1550<10High[4][18]
Activated Carbon50080~85%Generic
Recrystallization (2x)60<1~70%[9]

Visualizations

Workflow for Catalyst Removal and Purity Verification

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Final Product Reaction This compound Synthesis (e.g., Pd-catalyzed cyclization) Workup Aqueous Work-up Reaction->Workup Crude Mixture Scavenging Scavenger Treatment (e.g., Si-TMT) Workup->Scavenging Crude Product in Solution Filtration Filtration Scavenging->Filtration Slurry Concentration Solvent Removal Filtration->Concentration Filtrate Analysis ICP-MS Analysis Concentration->Analysis FinalProduct Purified Product (<10 ppm Pd) Analysis->FinalProduct Pass Fail Product >10 ppm Pd (Re-process) Analysis->Fail Fail Fail->Scavenging Re-scavenge or Alternative Method

Caption: General workflow for catalyst removal.

Decision Tree for Troubleshooting High Residual Catalyst

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Azabicyclo[2.2.2]octan-3-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.2]octan-3-one core, also known as isoquinuclidinone, is a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid bicyclic framework provides a unique three-dimensional scaffold that is valuable for the design of therapeutic agents targeting a range of biological entities, including nicotinic acetylcholine receptors.[1] This guide offers a comparative analysis of the primary synthetic strategies to construct this valuable scaffold, providing researchers with the insights needed to select the most appropriate method for their specific application.

I. The Diels-Alder Approach: Building the Bicyclic Core in a Single Step

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands out as a highly efficient method for the construction of the 2-azabicyclo[2.2.2]octane skeleton. This approach typically involves the reaction of a diene, often a 1,2-dihydropyridine derivative, with a suitable dienophile.

Mechanistic Considerations and Causality in Experimental Design

The success of the Diels-Alder approach hinges on the electronic nature of the reactants and the use of catalysts to control reactivity and stereoselectivity. Lewis acids are frequently employed to accelerate the reaction and enhance the endo selectivity by coordinating to the dienophile, thereby lowering its LUMO energy.[2][3] This coordination also influences the facial selectivity of the cycloaddition, which is crucial for establishing the desired stereochemistry in the final product.

The choice of Lewis acid is critical; stronger Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) can significantly enhance the reaction rate.[4][5] However, the stability of the 1,2-dihydropyridine diene in the presence of a strong Lewis acid must be considered, as decomposition can be a competing pathway.[5]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Catalyzed Cycloaddition cluster_product Product Diene 1,2-Dihydropyridine (Diene) TS [4+2] Transition State (LA-Dienophile Complex) Diene->TS Dienophile Dienophile (e.g., Acrylate) Lewis_Acid Lewis Acid (LA) Dienophile->Lewis_Acid Coordination Lewis_Acid->TS Catalysis Product 2-Azabicyclo[2.2.2]octene Intermediate TS->Product Cycloaddition

Caption: Lewis Acid Catalyzed Diels-Alder Reaction Workflow.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
  • Preparation of the Dienophile-Lewis Acid Complex: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the dienophile (e.g., N-acryloyl-(1S)-2,10-camphorsultam) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the Lewis acid (e.g., TiCl₄, ZrCl₄, or HfCl₄) dropwise to the stirred solution. Allow the complex to form over 15-30 minutes.

  • Cycloaddition: To the pre-formed dienophile-Lewis acid complex, add a solution of the 1,2-dihydropyridine derivative in the same solvent.

  • Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar quenching agent.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octene derivative.

  • Conversion to the Ketone: The resulting cycloadduct can then be converted to the target this compound through standard functional group transformations, such as hydrolysis of an enol ether or oxidation of an alcohol.

II. The Hofmann-Löffler-Freytag Reaction: A Radical Approach to Azabicycles

The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for the synthesis of pyrrolidines and piperidines via an intramolecular 1,5-hydrogen atom transfer (HAT) of an N-haloamine.[6][7] This radical-mediated cyclization can be adapted to construct the 2-azabicyclo[2.2.2]octane framework.

Mechanistic Insights and Strategic Application

The reaction is typically initiated by heat or UV light in a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[8] The acidic conditions protonate the N-haloamine, which then undergoes homolytic cleavage of the N-X bond to generate a nitrogen-centered radical cation. This highly reactive species abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical. The radical chain is propagated by the transfer of a halogen atom to this carbon radical, forming a δ-haloamine. Subsequent treatment with a base induces an intramolecular Sₙ2 reaction to furnish the cyclic amine.[6][7]

The regioselectivity of the hydrogen abstraction is a key consideration in the HLF reaction. The 1,5-HAT is sterically and electronically favored, making it a reliable method for forming five- and six-membered rings.

HLF_Reaction cluster_start Starting Material cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization NHaloamine N-Haloamine Initiation Heat or UV Light in Strong Acid NHaloamine->Initiation N_Radical Nitrogen Radical Cation Initiation->N_Radical HAT 1,5-Hydrogen Atom Transfer N_Radical->HAT C_Radical Carbon Radical HAT->C_Radical Halogen_Transfer Halogen Atom Transfer C_Radical->Halogen_Transfer Haloamine δ-Haloamine Halogen_Transfer->Haloamine Base Base Haloamine->Base Product 2-Azabicyclo[2.2.2]octane Base->Product Intramolecular SN2

Caption: Mechanism of the Hofmann-Löffler-Freytag Reaction.

Experimental Protocol: Hofmann-Löffler-Freytag Cyclization
  • Preparation of the N-Haloamine: Dissolve the parent secondary amine in a suitable solvent and treat it with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), at a low temperature (e.g., 0 °C).

  • Cyclization: In a separate flask, prepare a solution of a strong acid (e.g., concentrated H₂SO₄ or TFA).

  • Slowly add the N-haloamine solution to the acid at a controlled temperature.

  • Initiate the reaction by either heating the mixture or irradiating it with a UV lamp. Monitor the reaction for the consumption of the starting material.

  • Workup and Cyclization: After the reaction is complete, carefully neutralize the acidic solution by adding it to a cooled, stirred solution of a strong base (e.g., sodium hydroxide).

  • This basic workup will promote the intramolecular cyclization of the in situ-generated δ-haloamine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by distillation or chromatography to obtain the 2-azabicyclo[2.2.2]octane derivative.

III. Intramolecular Michael Addition: A Base-Catalyzed Ring Closure

The intramolecular Michael addition is another effective strategy for the synthesis of the 2-azabicyclo[2.2.2]octane ring system.[9] This method involves the cyclization of a precursor containing both a nucleophilic amine and a Michael acceptor.

Mechanistic Rationale

The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. The resulting amide or amine then attacks the β-carbon of the α,β-unsaturated carbonyl system in an intramolecular fashion, leading to the formation of the bicyclic scaffold. The stereochemical outcome of the reaction is often controlled by the geometry of the transition state, which can be influenced by the choice of base and solvent.

Experimental Protocol: Intramolecular Michael Addition
  • Precursor Synthesis: Synthesize a linear precursor containing a secondary amine and an α,β-unsaturated ester or ketone.

  • Cyclization: Dissolve the precursor in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[9]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous drying agent.

  • Concentrate the solution and purify the product by column chromatography to yield the this compound derivative.

IV. Dieckmann Condensation: Intramolecular Cyclization of Diesters

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[10] This method is well-suited for the synthesis of the this compound core.

Mechanistic Pathway

The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, typically a sodium alkoxide. The resulting enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an alkoxide leads to the formation of a cyclic β-keto ester. Acidic workup followed by heating results in hydrolysis and decarboxylation to afford the final this compound.

Dieckmann_Condensation cluster_start Starting Material cluster_cyclization Cyclization cluster_final_steps Final Steps Diester Piperidine-based Diester Base Strong Base (e.g., NaOEt) Diester->Base Enolate Enolate Formation Base->Enolate Cyclic_Intermediate Cyclic β-Keto Ester Enolate->Cyclic_Intermediate Intramolecular Acyl Substitution Hydrolysis Acidic Hydrolysis and Decarboxylation Cyclic_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Dieckmann Condensation for this compound Synthesis.

Experimental Protocol: Dieckmann Condensation
  • Cyclization: To a suspension of a strong base (e.g., sodium ethoxide) in a dry, high-boiling point solvent (e.g., toluene or xylene), add the starting diester under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture and carefully add an aqueous acid solution to hydrolyze the resulting β-keto ester.

  • Continue to heat the acidic mixture to effect decarboxylation.

  • Isolation: After cooling, neutralize the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Comparative Summary of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Diels-Alder Reaction [4+2] cycloaddition of a 1,2-dihydropyridine derivative.High atom economy, excellent stereocontrol with chiral auxiliaries and Lewis acids.Sensitivity of dienes to harsh conditions, multi-step synthesis of precursors.Good to excellent (up to 99% with high diastereoselectivity).[5]
Hofmann-Löffler-Freytag Radical-mediated intramolecular 1,5-hydrogen atom transfer.Utilizes simple starting materials, can be used for late-stage functionalization.Harsh reaction conditions (strong acid, heat/UV), potential for side reactions.Variable, often moderate.
Intramolecular Michael Addition Base-catalyzed cyclization of an amine onto a Michael acceptor.Mild reaction conditions, good for constructing substituted derivatives.Requires synthesis of a specific linear precursor.Good (e.g., 56% for a related lactam).[11]
Dieckmann Condensation Base-catalyzed intramolecular cyclization of a diester.A classic and reliable method, suitable for large-scale synthesis.Requires a diester precursor, harsh conditions for hydrolysis and decarboxylation.Generally good.

Conclusion

The synthesis of this compound can be achieved through several distinct and effective strategies. The Diels-Alder reaction offers an elegant and highly stereocontrolled route, particularly for the synthesis of chiral targets. The Hofmann-Löffler-Freytag reaction provides a radical-based alternative, while the intramolecular Michael addition and Dieckmann condensation represent reliable base-catalyzed cyclization methods. The choice of the optimal synthetic route will depend on the specific goals of the research, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize this important heterocyclic scaffold.

References

The Ascendance of the Constrained Scaffold: 2-Azabicyclo[2.2.2]octan-3-one as a Bioisosteric Replacement for Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Comparative Guide for Researchers in Drug Discovery

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds. Its prevalence in over seventy FDA-approved drugs is a testament to its favorable physicochemical properties and synthetic accessibility.[1] However, the inherent conformational flexibility of the piperidine ring can sometimes be a double-edged sword, leading to off-target effects and suboptimal binding affinities. This has driven medicinal chemists to explore conformationally constrained bioisosteres that can mimic the desirable features of piperidine while offering improved pharmacological profiles.

This guide presents a comprehensive comparative study of 2-azabicyclo[2.2.2]octan-3-one and piperidine, two nitrogen-containing heterocyclic scaffolds. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a cornerstone of modern drug design.[2][3][4] This guide will delve into the nuanced differences between the flexible piperidine ring and the rigid this compound scaffold, providing researchers with the data and insights necessary to make informed decisions in their drug design endeavors.

Structural and Conformational Analysis: Flexibility vs. Rigidity

The fundamental difference between piperidine and this compound lies in their conformational freedom.

Piperidine: The piperidine ring predominantly exists in a chair conformation, which rapidly interconverts between two energetically equivalent forms at room temperature.[3][4] This conformational flexibility allows the molecule to adopt various shapes to fit into a binding pocket, but it can also lead to an entropic penalty upon binding and potential interactions with multiple targets.

This compound: In stark contrast, the bicyclic nature of this compound locks the six-membered ring into a rigid boat-like conformation. This pre-organization of the scaffold can lead to a significant increase in binding affinity by reducing the entropic cost of binding to a biological target. The fixed spatial arrangement of substituents on this scaffold provides a precise vector for interacting with specific residues in a protein's binding site.

Physicochemical Properties: A Head-to-Head Comparison

To provide a quantitative comparison, we have compiled key physicochemical properties for this compound and a representative simple piperidine, piperidin-4-one. It is important to note that many of the available data for these specific compounds are predicted values.

PropertyThis compoundPiperidin-4-oneRationale for a Medicinal Chemist
Molecular Weight ( g/mol ) 125.1799.13Both are small molecules falling well within the "rule of five" guidelines for drug-likeness.
logP (Predicted) 0.6[5]-0.7[1]The bicyclic structure is predicted to be more lipophilic than the simple piperidine. This has implications for cell permeability and off-target hydrophobic interactions.
pKa (Predicted) 15.95[5]8.95[2]The significantly higher predicted pKa of the lactam in the bicyclic system suggests it is much less basic than the secondary amine in piperidin-4-one. This can dramatically alter drug-receptor interactions and pharmacokinetic properties.
Water Solubility Slightly Soluble[6]Soluble[4]The higher lipophilicity and potentially stronger crystal lattice energy of the bicyclic compound may contribute to its lower aqueous solubility.
Topological Polar Surface Area (Ų) 29.1[5]29.1[1]Despite their structural differences, the TPSA is identical, suggesting they may have similar passive transport properties across membranes.

Expert Insights: The stark difference in basicity is a critical design element. The non-basic nature of the this compound amide can be advantageous in avoiding interactions with aminergic GPCRs, a common source of off-target effects for many piperidine-containing drugs. Furthermore, the increased lipophilicity of the bicyclic scaffold may enhance blood-brain barrier penetration, a desirable property for CNS-targeting agents.

Synthesis: Accessing the Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program.

Piperidine Synthesis: The synthesis of piperidine derivatives is well-established, with a vast arsenal of synthetic methodologies available to the medicinal chemist. These routes are often high-yielding and amenable to large-scale production.

This compound Synthesis: The synthesis of this compound is more complex than that of simple piperidines. A common approach involves a multi-step sequence starting from commercially available materials.

Synthesis_of_2_Azabicyclo_2_2_2_octan_3_one start 4-Aminocyclohexanecarboxylic acid intermediate1 Cyclization start->intermediate1 Heating product This compound intermediate1->product

Figure 1. A simplified representation of a synthetic approach to this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound.

Materials:

  • cis- and trans-4-Aminocyclohexanecarboxylic acid[7]

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • A mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is heated in a high-boiling point solvent.

  • The reaction mixture is heated to reflux, and water is removed azeotropically.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • The reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or chromatography to yield this compound.

Note: This is a generalized procedure, and specific reaction conditions may need to be optimized.

Comparative Biological Evaluation: A Framework for Decision Making

To truly understand the potential of this compound as a piperidine bioisostere, a head-to-head comparison in relevant biological assays is essential. The following section outlines a typical workflow for such a comparative study.

Biological_Evaluation_Workflow synthesis Synthesize Analogues (Piperidine vs. Bicyclic) physchem Physicochemical Profiling (logP, pKa, Solubility) synthesis->physchem in_vitro In Vitro Biological Assays physchem->in_vitro target_engagement Target Engagement Assay (e.g., GPCR binding) in_vitro->target_engagement functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) in_vitro->functional_assay off_target Off-Target Profiling (e.g., hERG assay) in_vitro->off_target adme In Vitro ADME Assays (Metabolic Stability, Permeability) in_vitro->adme in_vivo In Vivo Studies (PK/PD, Efficacy) functional_assay->in_vivo adme->in_vivo

Figure 2. A typical workflow for the comparative biological evaluation of bioisosteres.

Experimental Protocols for Biological Assays

1. GPCR Functional Assay (cAMP Measurement)

This protocol is designed to assess the functional activity of compounds at a Gs- or Gi-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF or AlphaLISA)

  • Test compounds (piperidine and this compound analogues)

  • Reference agonist and antagonist

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds and reference ligands.

  • Aspirate the culture medium and add the assay buffer containing the test compounds.

  • Incubate for the desired time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 or IC50 values.

2. hERG Channel Patch-Clamp Assay

This assay is crucial for assessing the risk of cardiac arrhythmia.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal solutions for patch-clamp recording

  • Test compounds

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit the hERG tail current.

  • Perfuse the cell with the external solution containing the vehicle to establish a stable baseline.

  • Apply increasing concentrations of the test compound and record the hERG current at each concentration.

  • Wash out the compound to assess the reversibility of the effect.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The replacement of a flexible piperidine ring with the rigid this compound scaffold represents a compelling strategy for lead optimization. This bioisosteric replacement can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The key advantages of the bicyclic scaffold lie in its conformational rigidity, which can enhance binding affinity and reduce off-target effects. However, chemists must also consider the potential challenges, including more complex synthesis and potential issues with solubility.

This guide has provided a framework for the comparative evaluation of these two important scaffolds. By carefully considering the structural, physicochemical, and biological properties of both piperidine and this compound derivatives, researchers can make more informed decisions in the design of the next generation of therapeutics.

References

A Comparative Guide to the Biological Activity of 2-Azabicyclo[2.2.2]octan-3-one Analogs and Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth comparison of the biological activities of two important classes of bicyclic nitrogen-containing compounds: 2-azabicyclo[2.2.2]octan-3-one analogs and tropane alkaloids. For researchers, scientists, and professionals in drug development, understanding the distinct pharmacological profiles of these scaffolds is crucial for the rational design of novel therapeutics targeting cholinergic and other receptor systems. This document synthesizes data from numerous studies to offer an objective analysis, supported by experimental data and detailed protocols.

Introduction: Two Scaffolds, Divergent Biological Targets

The structural similarities between this compound and the tropane core, found in tropane alkaloids, might suggest overlapping biological activities. Both possess a rigid bicyclic framework incorporating a nitrogen atom. However, subtle differences in their three-dimensional structure and the nature of their substituents lead to markedly different pharmacological profiles.

Tropane alkaloids , naturally occurring compounds primarily found in plants of the Solanaceae family, are among the oldest known medicines. Their rigid 8-azabicyclo[3.2.1]octane skeleton is the foundation for well-known compounds like atropine and scopolamine. These molecules are classic examples of competitive antagonists of muscarinic acetylcholine receptors (mAChRs), playing a significant role in medicine as anticholinergic agents.[1][2]

In contrast, This compound analogs are synthetic compounds that have emerged as versatile scaffolds in medicinal chemistry. Their 2-azabicyclo[2.2.2]octane core offers a distinct conformational rigidity. Research has primarily focused on their potent and often selective activity as agonists at various subtypes of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is a key target for cognitive enhancement and anti-inflammatory therapies.[3][4]

This guide will delve into the specifics of their biological activities, supported by quantitative data, and provide the experimental context necessary to understand these findings.

Comparative Biological Activity: A Tale of Two Receptors

The primary divergence in the biological activity of these two compound classes lies in their preferential interaction with the two major subtypes of acetylcholine receptors: muscarinic and nicotinic.

Tropane Alkaloids: Masters of Muscarinic Antagonism

Tropane alkaloids are renowned for their high affinity and antagonistic activity at muscarinic acetylcholine receptors.[5] They act as competitive inhibitors of acetylcholine, thereby blocking the effects of parasympathetic nerve stimulation.[1] This action leads to a range of physiological effects, including increased heart rate, relaxation of smooth muscle, and reduced secretions.[1]

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Tropane alkaloids like atropine and scopolamine are generally non-selective antagonists, binding to multiple mAChR subtypes with high affinity.[2] However, synthetic derivatives have been developed with some degree of selectivity. For instance, benzatropine exhibits selectivity for the M1 subtype.[6]

The antagonistic potency of tropane alkaloids is well-documented, with IC50 values often in the picomolar to low nanomolar range.[5]

This compound Analogs: Nicotinic Agonists and Beyond

In stark contrast to tropane alkaloids, this compound analogs have been extensively explored as agonists of nicotinic acetylcholine receptors, which are ligand-gated ion channels.[3] A significant body of research has focused on their activity at the α7 nAChR subtype, a receptor implicated in cognitive processes like learning and memory.[3][4]

Several potent and selective α7 nAChR agonists have been developed based on the 2-azabicyclo[2.2.2]octane scaffold. For example, (R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one (W-56203) binds to α7 nAChRs with a Ki value of 3 nM.[7] Functional studies have confirmed their ability to evoke inward currents in cells expressing α7 nAChRs.[4]

While the primary focus has been on nAChRs, some 2-azabicyclo[2.2.2]octane derivatives have shown activity at other targets. For instance, certain analogs have been investigated as substance P antagonists and have been shown to possess affinity for muscarinic receptors, although generally lower than that of tropane alkaloids.[4]

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative compounds from both classes. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Binding Affinities (Ki) of Representative Tropane Alkaloids at Muscarinic Acetylcholine Receptors

CompoundReceptor SubtypeKi (nM)Source
AtropineM10.1 - 1[5]
M20.5 - 2[5]
M30.2 - 1.5[5]
ScopolamineM10.05 - 0.5[5]
M20.1 - 1[5]
M30.1 - 0.8[5]
N-methylscopolamineM1/M2/M3< 0.3[5]
N-methylatropineM1/M2/M3< 0.1[5]

Table 2: Binding Affinities (Ki) and Functional Potencies (EC50) of Representative this compound Analogs at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeKi (nM)EC50 (nM)Source
PHA-543613α78.865[3]
PNU-282987α727-[3]
AZD0328α7 (human)3.0-[4]
W-56203α73-[7]
TC-5619α7-33[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The differential receptor preferences of these two compound classes result in the activation of distinct downstream signaling pathways.

  • Tropane Alkaloids (Muscarinic Antagonists): By blocking Gq-coupled (M1, M3, M5) or Gi/o-coupled (M2, M4) muscarinic receptors, tropane alkaloids inhibit the downstream signaling cascades initiated by acetylcholine.

G cluster_0 Tropane Alkaloid Action Tropane_Alkaloid Tropane Alkaloid mAChR Muscarinic Receptor (M1-M5) Tropane_Alkaloid->mAChR Blocks ACh Binding G_Protein G-Protein (Gq or Gi/o) mAChR->G_Protein Prevents Activation Effector Effector Enzyme (PLC or Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (IP3/DAG or cAMP) Effector->Second_Messenger Cellular_Response Inhibition of Cellular Response Second_Messenger->Cellular_Response

Caption: Antagonistic action of tropane alkaloids at muscarinic receptors.

  • This compound Analogs (Nicotinic Agonists): These compounds typically act as agonists at ligand-gated ion channels, leading to direct depolarization of the cell membrane through cation influx.

G cluster_1 2-Azabicyclo-octanone Analog Action Azabicyclo_Analog 2-Azabicyclo-octanone Analog nAChR Nicotinic Receptor (e.g., α7) Azabicyclo_Analog->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Agonistic action of 2-azabicyclo-octanone analogs at nicotinic receptors.

Experimental Workflows

The characterization of these compounds relies on a suite of well-established in vitro assays.

G cluster_0 Experimental Workflow for Cholinergic Ligand Characterization Start Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Electrophysiology Electrophysiology (Patch-Clamp) Functional_Assay->Electrophysiology Data_Analysis Data Analysis and SAR Studies Electrophysiology->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for characterizing cholinergic ligands.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptors using a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled Ligand: Atropine (for non-specific binding).

  • Test Compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and atropine in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (final concentration ~0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of atropine (final concentration 1 µM), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.

    • Competition: 50 µL of test compound dilution, 50 µL of [³H]-NMS, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay for M1/M3 Muscarinic Receptors

This functional assay measures the ability of a compound to stimulate or inhibit calcium release following activation of Gq-coupled muscarinic receptors.

Materials:

  • Cells stably expressing the M1 or M3 muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol or Acetylcholine.

  • Test Compounds.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • For agonist testing, add varying concentrations of the test compound and measure the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of agonist (e.g., EC80 of carbachol) and measure the change in fluorescence.

  • Determine the EC50 for agonists or the IC50 for antagonists from the dose-response curves.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for α7 Nicotinic Receptors

This protocol measures the ion channel activity of α7 nAChRs in response to agonist application.

Materials:

  • Cells expressing the α7 nAChR (e.g., HEK293 or Xenopus oocytes).

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3.

  • Agonist: Acetylcholine or a selective α7 agonist.

  • Test Compounds.

  • Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

  • Establish a whole-cell patch-clamp configuration on a cell expressing α7 nAChRs.

  • Hold the cell at a membrane potential of -60 mV.

  • Rapidly apply the agonist to the cell using a perfusion system and record the inward current.

  • To test for agonism, apply varying concentrations of the test compound.

  • To test for antagonism, co-apply the test compound with a fixed concentration of agonist.

  • Analyze the current amplitude, rise time, and desensitization kinetics to characterize the compound's effect.

Conclusion: A Framework for Rational Drug Design

The comparative analysis of this compound analogs and tropane alkaloids reveals a fascinating dichotomy in their biological activities, primarily driven by their selective interactions with nicotinic and muscarinic acetylcholine receptors, respectively. Tropane alkaloids serve as a cornerstone for the development of muscarinic antagonists, while the this compound scaffold has proven to be a rich source of nicotinic agonists.

Understanding the structure-activity relationships that govern these distinct pharmacological profiles is paramount for the design of next-generation therapeutics with improved selectivity and efficacy. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel compounds targeting the cholinergic system. By leveraging this knowledge, researchers can continue to exploit these versatile bicyclic scaffolds to develop innovative treatments for a wide range of neurological and physiological disorders.

References

A Tale of Two Isomers: A Comparative Guide to the Azabicyclo[2.2.2]octane Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel central nervous system (CNS) therapeutics is a journey into a complex biological landscape, where the molecular architecture of a drug candidate is paramount. Privileged scaffolds—molecular frameworks that can interact with multiple, distinct biological targets—serve as invaluable starting points for drug discovery campaigns. The rigid, bicyclic structure of azabicyclo[2.2.2]octane is a classic example of such a scaffold. However, a subtle change in the placement of the bridgehead nitrogen atom, from the 1-position (quinuclidine) to the 2-position, dramatically alters the pharmacophoric potential and directs derivatives towards entirely different CNS targets.

This guide provides an in-depth, comparative validation of the 1- and 2-azabicyclo[2.2.2]octane scaffolds. We will explore how the well-established quinuclidine core has been expertly tailored for cholinergic targets, specifically the α7 nicotinic acetylcholine receptor (nAChR), a key player in cognitive function. In contrast, we will delve into the emerging validation of the 2-azabicyclo[2.2.2]octane scaffold as a novel framework for developing selective inhibitors of γ-secretase, an enzyme central to the pathology of Alzheimer's disease. This comparative analysis, supported by experimental data and detailed protocols, offers researchers a clear perspective on the distinct therapeutic opportunities presented by these isomeric scaffolds.

Chapter 1: The Quinuclidine Core: A Privileged Scaffold for the α7 Nicotinic Acetylcholine Receptor

The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a cornerstone in the design of ligands for cholinergic receptors due to its structural resemblance to acetylcholine. Its rigid conformation and basic nitrogen atom make it an ideal anchor for engaging the aromatic "box" of the acetylcholine binding site. Decades of research have cemented its status as a premier pharmacophore for the α7 nAChR, a ligand-gated ion channel that modulates cognitive processes and is a major therapeutic target for schizophrenia and Alzheimer's disease.[1]

Activation of α7 nAChRs enhances sensory and cognitive functions in both animal models and humans.[2] The development of selective α7 agonists has been a significant goal, and the quinuclidine scaffold has been central to many successful compound series.[1][3]

Key Compound Classes and Structure-Activity Relationships (SAR)

The versatility of the quinuclidine scaffold is evident in the diverse range of successful α7 agonists. Key modifications, particularly at the 3-position, have been shown to be critical for achieving high potency and selectivity.[4]

  • Quinuclidine Benzamides: A high-throughput screen identified quinuclidine benzamides as potent α7 nAChR agonists. The structure-activity relationship (SAR) of this class diverged from that of the structurally homologous 5-HT3 receptor, allowing for the development of selective compounds like PNU-282987.[3]

  • Spirocyclic Derivatives: The creation of spirocyclic structures at the 3-position of the quinuclidine ring, such as spiro-oxazolidinones, led to conformationally restricted analogues of acetylcholine. These compounds are highly selective, full agonists at the α7 nAChR.[5]

  • Triazole and Oxadiazole Derivatives: Researchers have explored incorporating heterocyclic linkers like triazoles and oxadiazoles at the 3-position. These studies have highlighted the importance of stereochemistry, with the (R)-enantiomer often showing preferential binding to the α7 subtype.[4][6]

Data Presentation: Comparative Activity of Quinuclidine-Based α7 nAChR Agonists
Compound ClassRepresentative Compoundα7 nAChR Affinity (Ki, nM)α7 nAChR Functional Activity (EC50, nM)Selectivity ProfileReference
Benzamides PNU-28298726270 (Agonist)High selectivity vs. 5-HT3[3]
Spiro-oxazolidinones (R)-3'-(5-chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']-oxazolidin-2'-one3N/AHigh selectivity vs. α4β2 and muscarinic receptors[7]
Spiroimidates (1′S,3′R,4′S)-N-(7-bromopyrrolo[2,1-f][3][8][9]triazin-4-yl)-4H-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octan]-2-amineN/A280 (Partial Agonist)Selective over 5-HT3A[5]
Experimental Protocol: Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR using rat brain tissue.[10]

Materials:

  • Radioligand: [3H]Methyllycaconitine ([3H]MLA)

  • Non-specific binding control: Unlabeled MLA or nicotine

  • Tissue: Rat whole brain or hippocampus membranes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL membrane prep, 50 µL [3H]MLA (final concentration ~0.5-1.0 nM), 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane prep, 50 µL [3H]MLA, 50 µL unlabeled MLA (final concentration ~1 µM).

    • Competition: 50 µL membrane prep, 50 µL [3H]MLA, 50 µL of test compound dilution series.

  • Incubation: Incubate the plate at room temperature for 2-3 hours.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50, then convert to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Visualization of Signaling and Workflow

alpha7_signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist Quinuclidine Agonist Agonist->nAChR Binds PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK Cognitive_Enhancement Cognitive Enhancement PI3K_Akt->Cognitive_Enhancement MAPK->Cognitive_Enhancement binding_assay_workflow start Start prep Prepare Brain Membranes start->prep setup Set up 96-well plate: Total, Non-specific, & Competition wells prep->setup incubate Incubate with [³H]MLA & Test Cmpd setup->incubate filter Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ & Ki count->analyze end End analyze->end app_processing cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 b_secretase β-secretase (BACE1) b_secretase->APP g_secretase γ-secretase (PSEN1/2) g_secretase->C99 inhibitor 2-Azabicyclo... Inhibitor inhibitor->g_secretase Inhibits AICD AICD C99->AICD Abeta Aβ Peptides (Aβ40, Aβ42) C99->Abeta Cleavage g_secretase_assay_workflow start Start plate_cells Plate APP-expressing cells in 96-well plate start->plate_cells add_cmpd Treat cells with test compounds plate_cells->add_cmpd incubate Incubate for 24-48h add_cmpd->incubate collect_media Collect conditioned media incubate->collect_media elisa Quantify Aβ40 & Aβ42 levels via ELISA collect_media->elisa analyze Calculate IC₅₀ values elisa->analyze end End analyze->end

References

A Head-to-Head Comparison of Catalysts for Asymmetric 2-Azabicyclo[2.2.2]octane Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional framework allows for precise spatial orientation of substituents, making it an attractive scaffold for the development of novel therapeutics. The asymmetric synthesis of this bicyclic amine, however, presents a significant challenge, demanding highly efficient and stereoselective catalytic methods. This guide provides a comprehensive, head-to-head comparison of the leading catalyst systems for the enantioselective synthesis of the 2-azabicyclo[2.2.2]octane core, with a focus on the widely employed aza-Diels-Alder reaction. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of Asymmetric Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic methods that deliver enantiomerically pure compounds is of paramount importance in drug discovery and development. The catalysts discussed herein are designed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Catalyst Classes Under Review

The asymmetric synthesis of 2-azabicyclo[2.2.2]octanes is predominantly achieved through the aza-Diels-Alder reaction. The catalysts that have proven most effective in this transformation can be broadly categorized into three main classes:

  • Chiral Lewis Acid Catalysts: These are typically metal-ligand complexes where the chiral ligand environment around the metal center dictates the stereochemical course of the reaction.

  • Chiral Brønsted Acid Catalysts: These catalysts, most notably chiral phosphoric acids, activate the substrates through hydrogen bonding, creating a chiral environment for the cycloaddition.

  • Organocatalysts: These are small, chiral organic molecules that catalyze the reaction without the involvement of a metal. Proline and its derivatives are prominent examples.

Chiral Lewis Acid Catalysts: Precision through Metal Coordination

Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis. In the context of the aza-Diels-Alder reaction for 2-azabicyclo[2.2.2]octane synthesis, these catalysts function by coordinating to the dienophile (typically an imine), thereby lowering its LUMO energy and enhancing its reactivity towards the diene. The chiral ligands surrounding the metal center create a sterically defined pocket that directs the approach of the diene, leading to high levels of enantioselectivity.

Mechanism of Action

The generally accepted mechanism involves the formation of a chiral complex between the Lewis acid and the imine. This coordination enhances the electrophilicity of the imine and fixes its conformation. The diene then approaches this activated complex from the less sterically hindered face, as dictated by the chiral ligands.

Lewis_Acid_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Imine Imine Activated_Complex Activated Imine-Lewis Acid Complex Imine->Activated_Complex Coordination Diene Diene Transition_State Diastereoselective Transition State Diene->Transition_State Approach from sterically favored face Chiral_Lewis_Acid Chiral Lewis Acid (e.g., Cu(II)-BOX) Chiral_Lewis_Acid->Activated_Complex Activated_Complex->Transition_State Product_Complex Product-Lewis Acid Complex Transition_State->Product_Complex [4+2] Cycloaddition Product_Complex->Chiral_Lewis_Acid Final_Product Enantioenriched 2-Azabicyclo[2.2.2]octane Product_Complex->Final_Product Catalyst Turnover

Figure 1: General mechanism of a chiral Lewis acid-catalyzed aza-Diels-Alder reaction.
Performance Data

Chiral Lewis acids, particularly those based on copper(II)-bis(oxazoline) (Cu(II)-BOX) and titanium-TADDOL complexes, have demonstrated excellent performance in the synthesis of 2-azabicyclo[2.2.2]octanes.

Catalyst SystemDieneDienophileYield (%)ee (%)dr (endo:exo)Reference
Cu(II)-BOX 1-Phenoxycarbonyl-1,2-dihydropyridineN-Acryloyl-4-benzyloxazolidin-2-one93-9983-98>95:5[1][2]
Ti-TADDOLate 1-Phenoxycarbonyl-1,2-dihydropyridine3-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one99up to 92 (de)>95:5[1]
Sc(OTf)₃ VariousVariousHighup to 95 (dr)-
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction using a Cu(II)-BOX Catalyst

This protocol is a representative example for the synthesis of a chiral 2-azabicyclo[2.2.2]octane derivative.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral bis(oxazoline) ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve 1-phenoxycarbonyl-1,2-dihydropyridine (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the dienophile, N-acryloyl-4-benzyloxazolidin-2-one (1.2 mmol), to the solution.

  • Cycloaddition: Cool the solution of the diene and dienophile to 0 °C.

  • Add the freshly prepared catalyst solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octane derivative.

Chiral Brønsted Acid Catalysts: The Power of Hydrogen Bonding

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as a powerful class of catalysts for a wide range of asymmetric transformations, including the aza-Diels-Alder reaction.[3] These catalysts operate through a distinct mechanism involving hydrogen bonding to activate the imine dienophile.

Mechanism of Action

The chiral phosphoric acid catalyst activates the imine by forming a hydrogen bond with the nitrogen atom. This interaction increases the electrophilicity of the imine and creates a well-defined chiral environment. The diene then approaches this activated complex in a stereocontrolled manner, guided by the bulky substituents on the chiral backbone of the catalyst.[4]

Bronsted_Acid_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Imine Imine Activated_Complex Activated Imine-Brønsted Acid Complex (H-Bonding) Imine->Activated_Complex H-Bonding Cyclohexenone Cyclohexenone Transition_State Stereoselective Transition State Cyclohexenone->Transition_State Stereocontrolled approach Chiral_Phosphoric_Acid Chiral Phosphoric Acid (e.g., (R)-TRIP) Chiral_Phosphoric_Acid->Activated_Complex Activated_Complex->Transition_State Product_Complex Product-Brønsted Acid Complex Transition_State->Product_Complex Aza-Diels-Alder Product_Complex->Chiral_Phosphoric_Acid Final_Product Enantioenriched 2-Azabicyclo[2.2.2]octane Product_Complex->Final_Product Catalyst Turnover

Figure 2: General mechanism of a chiral Brønsted acid-catalyzed aza-Diels-Alder reaction.
Performance Data

Chiral phosphoric acids have shown remarkable efficacy in the direct aza-Diels-Alder reaction between cyclohexenone and various imines, affording the corresponding 2-azabicyclo[2.2.2]octan-5-ones in good yields and high enantioselectivities.[3]

CatalystDieneDienophile (Imine from)Yield (%)ee (%)dr (endo:exo)Reference
(R)-TRIP CyclohexenoneBenzaldehyde, p-Anisidine828784:16[3]
(R)-TRIP Cyclohexenone4-Chlorobenzaldehyde, p-Anisidine788582:18[3]
(R)-TRIP Cyclohexenone2-Naphthaldehyde, p-Anisidine707680:20[3]
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction using a Chiral Phosphoric Acid Catalyst

This protocol is representative for the direct, three-component synthesis of a 2-azabicyclo[2.2.2]octan-5-one.

  • Reaction Setup: To a stirred solution of the aldehyde (0.5 mmol) and p-anisidine (0.5 mmol) in toluene (2.0 mL) at room temperature, add 4 Å molecular sieves (100 mg).

  • Stir the mixture for 30 minutes to pre-form the imine.

  • Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.025 mmol, 5 mol%).

  • Add cyclohexenone (1.0 mmol).

  • Cycloaddition: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 2-azabicyclo[2.2.2]octan-5-one.

Organocatalysts: Metal-Free Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful, metal-free alternative to traditional methods. For the synthesis of 2-azabicyclo[2.2.2]octanes, chiral amines, particularly proline and its derivatives, have been successfully employed.[5]

Mechanism of Action

The mechanism of organocatalyzed aza-Diels-Alder reactions typically involves the formation of an enamine intermediate from the reaction of the organocatalyst with a ketone or aldehyde. This enamine then acts as the diene in the cycloaddition with the imine. The chirality of the organocatalyst directs the facial selectivity of the reaction.

Organocatalyst_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Imine Imine Transition_State Stereoselective [4+2] Cycloaddition Imine->Transition_State Organocatalyst Chiral Amine (e.g., Proline derivative) Organocatalyst->Enamine Enamine formation Enamine->Transition_State Iminium_Intermediate Iminium Ion Intermediate Transition_State->Iminium_Intermediate Iminium_Intermediate->Organocatalyst Catalyst regeneration Final_Product Enantioenriched 2-Azabicyclo[2.2.2]octane Iminium_Intermediate->Final_Product Hydrolysis

Figure 3: General mechanism of an organocatalyzed aza-Diels-Alder reaction.
Performance Data

Proline sulfonamides and other prolinol derivatives have been shown to be effective organocatalysts for the asymmetric synthesis of 2-azabicyclo[2.2.2]octanes.

CatalystDiene PrecursorDienophile (Imine from)Yield (%)ee (%)dr (endo:exo)Reference
Proline sulfonamide Cyclohexen-3-oneN-aryl aldiminesGoodup to 99High[5]
Diarylprolinol silyl ether CyclohexenoneVarious iminesHighHighHigh
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction using a Proline-based Organocatalyst

This protocol outlines a general procedure for an organocatalyzed aza-Diels-Alder reaction.

  • Reaction Setup: In a vial, dissolve the N-aryl aldimine (0.2 mmol) and the proline sulfonamide catalyst (0.04 mmol, 20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL).

  • Add cyclohexen-3-one (0.4 mmol).

  • Cycloaddition: Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • Work-up: After the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purification: Purify by flash column chromatography to obtain the desired 2-azabicyclo[2.2.2]octane product.

Head-to-Head Comparison and Concluding Remarks

Catalyst ClassAdvantagesDisadvantagesBest Suited For
Chiral Lewis Acids High catalytic activity, excellent enantioselectivity, broad substrate scope.Sensitivity to air and moisture, potential for metal contamination in the final product.Reactions requiring high turnover numbers and a wide range of substrates.
Chiral Brønsted Acids Metal-free, operationally simple, good to excellent enantioselectivity.May require higher catalyst loadings than Lewis acids, substrate scope can be more limited.Direct, three-component reactions and when metal contamination is a concern.
Organocatalysts Metal-free, environmentally benign, readily available and often inexpensive catalysts.Can require higher catalyst loadings, reaction times may be longer."Green" chemistry approaches and when mild reaction conditions are crucial.

The choice of catalyst for the asymmetric synthesis of 2-azabicyclo[2.2.2]octanes is highly dependent on the specific target molecule, desired level of stereocontrol, and practical considerations such as cost and environmental impact. Chiral Lewis acids offer exceptional activity and selectivity but require stringent reaction conditions. Chiral Brønsted acids provide a robust, metal-free alternative with operational simplicity. Organocatalysts represent an increasingly popular choice for their environmental credentials and mild reaction conditions. By understanding the distinct mechanisms and performance characteristics of each catalyst class, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to Molecular Docking of 2-Azabicyclo[2.2.2]octan-3-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of molecular docking methodologies for the study of 2-azabicyclo[2.2.2]octan-3-one derivatives, a class of rigid scaffolds with significant therapeutic potential. We will explore the causality behind experimental choices, compare leading software alternatives, and provide a validated, step-by-step protocol to empower researchers in their drug development efforts.

Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane, or quinuclidine, core is a conformationally rigid bicyclic framework that serves as an attractive template in structure-based drug design.[1] Its rigidity reduces the entropic penalty upon binding to a target protein and provides a well-defined vector for substituent placement, allowing for precise probing of a protein's binding pocket. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as nonpeptide substance P antagonists, presenilin-1 selective γ-secretase inhibitors, and, notably, as reactivators of the mutant p53 tumor suppressor protein, a critical target in oncology.[2][3][4][5]

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target.[6][7] This technique is indispensable in modern drug discovery, enabling the rapid screening of virtual libraries and providing atomic-level insights into molecular recognition.[8][9] This guide aims to compare and contrast common docking software and provide a robust workflow for studying this compound derivatives.

Part 1: A Comparative Analysis of Leading Docking Software

The choice of docking software is a critical decision that impacts the speed, accuracy, and overall success of a computational study. The process generally involves two key components: a search algorithm that generates various ligand poses within the binding site, and a scoring function that ranks these poses.[10] Here, we compare three widely used platforms: AutoDock Vina, GOLD, and Glide.

FeatureAutoDock Vina GOLD (CCDC) Glide (Schrödinger)
Licensing Open-source, free for academic and commercial use.[11]Commercial, requires license.[12]Commercial, part of the Schrödinger Suite.[13]
Core Algorithm Gradient-optimization based on a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method.[14]Genetic Algorithm for ligand and partial protein flexibility.[15][16][17]Hierarchical filters and exhaustive search (SP/XP modes).[18][19]
Scoring Function Empirical-based, hybrid scoring function.[20]Multiple functions available: ChemPLP, GoldScore, ChemScore, ASP.[16]GlideScore, a proprietary empirical scoring function.[21]
Key Strengths Widely cited, excellent for academic use, fast, and easy to set up.[14][22]High flexibility for both ligand and protein side chains, robust genetic algorithm.[15]Industry standard for accuracy, excellent for virtual screening and pose prediction.[18][23]
Ideal Use Case Academic research, initial screening, and projects with limited budgets.Complex systems requiring significant protein flexibility, expert-level docking.Pharmaceutical and industrial research, large-scale virtual screening, lead optimization.
Expert Insights on Software Selection:
  • For Accessibility and Broad Use: AutoDock Vina is the quintessential starting point.[14] Its speed and straightforward setup make it ideal for initial explorations and for laboratories where budget is a primary consideration. It is one of the most cited docking programs, reflecting its reliability and wide acceptance in the scientific community.[11]

  • For Handling Flexibility: GOLD 's genetic algorithm is its standout feature, providing a powerful method for exploring the conformational space of flexible ligands and even allowing for partial receptor flexibility.[15][16] This is particularly useful when induced-fit effects are anticipated. The availability of multiple scoring functions allows for consensus scoring, which can increase the reliability of hit identification.[24]

  • For Accuracy and Throughput: Glide is a leading solution in commercial drug discovery for a reason.[18][25] Its hierarchical approach—starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking—provides an excellent balance of speed and accuracy.[19] For projects where obtaining the most accurate binding pose is critical, Glide is often the preferred tool.

Part 2: A Validated Experimental Protocol for Docking Studies

A trustworthy protocol must be a self-validating system. The cornerstone of a reliable docking study is the initial validation of the chosen software and parameters against an experimentally determined structure.

The Principle of Protocol Validation

Before docking novel derivatives, the protocol must be validated by "redocking" the co-crystallized ligand from a known protein-ligand complex. The goal is to determine if the docking program can accurately reproduce the experimentally observed binding pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is widely considered a successful validation.[26][27] This step ensures that the chosen parameters (e.g., grid box size, search algorithm settings) are appropriate for the target system.

Step-by-Step Docking Workflow

This protocol outlines a general workflow applicable to most docking software, with specific notes for the open-source AutoDock suite.

Step 1: Target Protein Preparation

  • Obtain Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we'll consider a mutant p53 core domain.

  • Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and any ligands not relevant to the study. Expert Tip: Carefully inspect the active site for crystallographic water molecules that may mediate key hydrogen bonds. Advanced protocols may involve retaining these specific waters.[14]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein, which are critical for calculating interactions. Assign atomic charges using a standard force field (e.g., Gasteiger charges for AutoDock).[14]

  • Format for Docking: Convert the prepared protein file into the required format for the docking software (e.g., PDBQT for AutoDock). This is typically done using preparatory scripts or graphical user interfaces like AutoDockTools (ADT).

Step 2: Ligand Preparation

  • Obtain Structure: Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw) or obtain it from a database like PubChem.

  • Generate 3D Conformation: Convert the 2D structure into a low-energy 3D conformation.

  • Assign Charges and Define Torsions: As with the protein, assign atomic charges. Crucially, define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation. The rigid bicyclic core of our scaffold will have few rotatable bonds, primarily in its substituents.

  • Format for Docking: Save the prepared ligand in the software-specific format (e.g., PDBQT for AutoDock).

Step 3: Grid Generation and Docking Execution

  • Define the Binding Site: Specify a "docking box" or search space around the protein's active site. This box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.[14]

  • Generate Grid Maps: The docking program pre-calculates the interaction potentials for various atom types within this grid box. This step significantly speeds up the subsequent docking calculations. In AutoDock, this is handled by the autogrid program.

  • Run the Docking Simulation: Execute the docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock).[22] The program will generate a specified number of binding poses and rank them according to the scoring function.

Step 4: Analysis and Visualization of Results

  • Interpret Docking Scores: The primary output is a ranked list of poses based on their binding energy or docking score. A more negative binding energy typically indicates a stronger, more stable interaction.[21][28]

  • Analyze Binding Poses: The top-ranked poses should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera, Maestro). Check for poses that make chemically sensible interactions with key active site residues.

  • Characterize Interactions: Identify specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. Tools like LigPlot+ can generate 2D diagrams of these interactions.[29][30]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain PDB Structure PrepProtein 3. Prepare Protein (Add H, Assign Charges) PDB->PrepProtein Ligand 2. Obtain Ligand Structure PrepLigand 4. Prepare Ligand (Add H, Define Torsions) Ligand->PrepLigand Grid 5. Define Binding Site & Generate Grid PrepProtein->Grid PrepLigand->Grid Dock 6. Run Docking Simulation Grid->Dock Analyze 7. Analyze Scores & Binding Poses Dock->Analyze Visualize 8. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Part 3: Interpreting Quantitative Data

After running docking simulations, the results must be systematically organized and interpreted. The following table presents a hypothetical comparison of three this compound derivatives docked against the mutant p53-Y220C binding pocket.

DerivativeBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Derivative A -7.8Ser241, Thr155Pro152, Pro222, Val147
Derivative B -8.9Ser241, Cys220, Glu221Pro152, Pro222, Leu145, Trp146
Derivative C -7.1Thr155Val147, Pro152
Analysis of Hypothetical Data:
  • Binding Affinity: Derivative B shows the lowest (most favorable) binding affinity of -8.9 kcal/mol, suggesting it forms the most stable complex with the target protein.[21][28]

  • Molecular Interactions: The superior binding affinity of Derivative B can be rationalized by its interaction profile. It forms three key hydrogen bonds, including direct interactions with the mutant Cys220 residue and the adjacent Glu221. This specific interaction pattern is a strong indicator of potential targeted activity. Furthermore, it engages with a larger set of hydrophobic residues, likely contributing to its overall binding stability.

  • Prioritization: Based on this in silico data, Derivative B would be prioritized for synthesis and experimental validation. Derivative A is a secondary candidate, while Derivative C appears to be the weakest binder of the three.

// Ligand Node Ligand [label="Derivative B\n(Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Protein Residue Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ser241 [label="Ser241"]; Cys220 [label="Cys220"]; Glu221 [label="Glu221"]; Pro152 [label="Pro152"]; Trp146 [label="Trp146"];

// Edges for Interactions Ligand -> Ser241 [label="H-Bond", color="#34A853", style=dashed]; Ligand -> Cys220 [label="H-Bond", color="#34A853", style=dashed]; Ligand -> Glu221 [label="H-Bond", color="#34A853", style=dashed]; Ligand -> Pro152 [label="Hydrophobic", color="#FBBC05", style=dotted]; Ligand -> Trp146 [label="Hydrophobic", color="#FBBC05", style=dotted]; } dot Caption: Key interactions between Derivative B and p53 residues.

Conclusion

Molecular docking is an essential tool for interrogating the potential of novel therapeutic agents like this compound derivatives. The choice of software—whether the accessible AutoDock Vina, the flexible GOLD, or the industry-standard Glide—should be guided by the project's specific needs, resources, and desired level of accuracy.[9][20][24] Regardless of the platform, the principles of a robust and self-validating protocol remain universal. By carefully preparing the molecular systems, validating the docking parameters, and critically analyzing the resulting poses and interactions, researchers can generate reliable, actionable hypotheses to accelerate the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Azabicyclo[2.2.2]octan-3-one Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutics targeting central nervous system (CNS) disorders has led to a significant focus on rigid molecular scaffolds that can provide precise three-dimensional arrangements of pharmacophoric features. Among these, the 2-azabicyclo[2.2.2]octan-3-one core has emerged as a privileged structure, particularly for ligands of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various analogs derived from this scaffold, offering insights for researchers and professionals in drug development.

The 2-Azabicyclo[2.2.2]octane Scaffold: A Foundation for CNS Ligands

The rigidity of the bicyclic system in 2-azabicyclo[2.2.2]octane analogs reduces the entropic penalty upon binding to a target receptor, often leading to higher affinity and selectivity. This core structure serves as a versatile platform for introducing diverse functionalities to probe the chemical space of receptor binding pockets. The primary focus of SAR studies on these analogs has been the α7 nAChR, a key target for enhancing cognitive performance.[3][4]

Comparative Analysis of Analog Classes

The derivatization of the this compound scaffold has given rise to several distinct classes of analogs, each with unique SAR profiles. Here, we compare some of the most studied series.

Spiro-oxazolidinone Analogs

A significant advancement in the field was the development of spirocyclic analogs, where the 3-position of the azabicyclooctane is part of an oxazolidinone ring. This modification introduces additional hydrogen bonding capabilities and steric bulk, profoundly influencing receptor interaction.

One of the pioneering compounds in this class is (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] , a potent and highly selective full agonist at the α7 nAChR.[5] SAR studies on this molecule have revealed that even minor structural changes can lead to a significant loss of affinity, highlighting the stringent structural requirements for potent α7 agonism.[5]

Further exploration led to the discovery of potent partial agonists. For instance, the introduction of a 3-methylbenzo[b]thiophen-5-yl group at the 3'-position of the oxazolidinone ring resulted in a compound with high binding affinity (Ki = 3 nmol/L) and agonistic activity at 0.1 μmol/L.[3] This modification was found to mitigate the inhibition of the CYP2D6 isozyme, a common hurdle in drug development.[3]

Table 1: Comparative Activity of Spiro-oxazolidinone Analogs at α7 nAChR

Compound IDR Group (at 3'-position)Binding Affinity (Ki, nM)Functional Activity (EC50, µM)Key Observation
(-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] HHighPotent full agonistHigh selectivity for α7 nAChR.[5]
Compound 23 3-Methylbenzo[b]thiophen-5-yl30.1 (agonist)Avoided CYP2D6 inhibition and showed cognitive enhancement in rat models.[3]
Aryl-Substituted Analogs

Direct substitution on the azabicyclo[2.2.2]octane core with aromatic moieties has been another fruitful avenue of investigation. These analogs often target nAChR subtypes with varying degrees of selectivity.

For example, a series of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives have been synthesized as constrained versions of the natural nAChR ligand, anabasine.[6] These compounds generally exhibit high affinity for the α4β2 nAChR subtype, with some also showing significant affinity for the α7 subtype.[6] The stereochemistry of the pyridyl substitution is crucial for activity and selectivity.

Another class of analogs incorporates a dichlorophenyl group, with studies indicating that both the dichlorophenyl moiety and the bicyclic structure are critical for enhancing biological activity.[7]

Table 2: Comparative Activity of Aryl-Substituted Azabicyclooctane Analogs

Compound ClassKey Structural FeaturePrimary TargetAffinity Range (Ki)Key SAR Insight
2-(Pyridin-3-yl) derivatives Pyridyl group at C2α4β2 nAChR0.5 - 15 nMHigh affinity for α4β2, with some α7 activity.[6]
Dichlorophenyl derivatives Dichlorophenyl groupNot specifiedNot specifiedBoth the aromatic group and bicyclic core are essential for activity.[7]

Experimental Protocols: Ensuring Scientific Rigor

The reliability of SAR data hinges on the robustness of the experimental methodologies employed. Below are representative protocols for key assays used in the characterization of this compound analogs.

Radioligand Binding Assay for nAChR Affinity

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue or cells expressing the target nAChR subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Choices: The choice of radioligand is critical for subtype selectivity. The incubation time and temperature are optimized to ensure equilibrium is reached without significant degradation of the receptor or ligand.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the functional activity of a compound (agonist, antagonist, or modulator) at a ligand-gated ion channel.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Compound Application: Apply acetylcholine or the test compound at various concentrations to the oocyte and record the induced ion current.

  • Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Expertise & Experience: The TEVC setup requires precise microinjection and electrode placement. The choice of holding potential is important to minimize interference from endogenous channels.

Visualizing Structure-Activity Relationships

Diagrams can effectively summarize complex SAR trends and experimental workflows.

SAR_Trends cluster_scaffold This compound Core cluster_analogs Analog Classes cluster_properties Improved Properties Core Core Scaffold Spiro Spiro-oxazolidinones Core->Spiro Spirocyclization at C3 Aryl Aryl-substituted Core->Aryl Substitution at C2/C6 Potency Increased Potency Spiro->Potency Selectivity Enhanced Selectivity (α7) Spiro->Selectivity Aryl->Potency PK Favorable PK Profile Aryl->PK e.g., reduced CYP inhibition

Caption: Key modification strategies for the this compound core and their impact on properties.

Experimental_Workflow Start Compound Synthesis Binding Radioligand Binding Assay (Determine Ki) Start->Binding Function Functional Assay (TEVC) (Determine EC50/IC50) Binding->Function High Affinity Hits InVivo In Vivo Cognitive Models (e.g., Novel Object Recognition) Function->InVivo Potent Agonists/Antagonists ADMET ADMET Profiling (e.g., CYP Inhibition) Function->ADMET Lead Lead Candidate InVivo->Lead ADMET->Lead

Caption: A typical workflow for the evaluation of novel this compound analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the design of potent and selective ligands for CNS targets, particularly the α7 nAChR. The SAR studies highlighted in this guide demonstrate that modifications such as spirocyclization and strategic aryl substitution can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on fine-tuning these lead compounds to optimize their drug-like properties and further explore their therapeutic potential in treating cognitive disorders. The integration of computational modeling with synthetic chemistry and biological testing will be crucial in accelerating the discovery of the next generation of therapeutics based on this remarkable scaffold.

References

A Comparative Guide to Cross-Reactivity Profiling of 2-Azabicyclo[2.2.2]octan-3-one-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.2]octan-3-one (also known as quinuclidinone) scaffold is a conformationally restricted piperidine analogue that has garnered significant interest in medicinal chemistry. Its rigid structure is valuable for probing specific pharmacophores, leading to its incorporation into compounds targeting a range of biological systems, including muscarinic and nicotinic acetylcholine receptors, sigma receptors, and various central nervous system (CNS) targets.[1][2][3] However, this structural rigidity and chemical nature also present a risk of unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity.

Identifying these off-target interactions is a cornerstone of modern drug development. Unforeseen cross-reactivity is a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[4][5] Therefore, a systematic and robust cross-reactivity profiling strategy is not merely a precautionary step but a critical component of the safety assessment required to de-risk a drug candidate and satisfy regulatory expectations, such as those outlined in the ICH S7A and S7B guidelines.[6][7]

This guide provides a comprehensive framework for designing and executing a cross-reactivity profiling cascade for novel compounds based on the this compound scaffold. We will explore a tiered, data-driven approach, from broad liability screening to focused mechanistic studies, explaining the rationale behind experimental choices and providing actionable protocols.

The Strategic Framework: A Tiered Approach to Profiling

A successful profiling campaign does not test a compound against every conceivable target. Instead, it employs a strategic, tiered approach that efficiently identifies the most probable and highest-risk interactions first, before committing resources to more in-depth investigations.[5][8] The logic is to cast a wide but well-defined net initially and then use those results to guide more focused, hypothesis-driven experiments.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered workflow for cross-reactivity profiling."

  • Tier 1: Broad Liability Assessment: The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a panel of targets historically associated with clinical ADRs.[9] Commercial services like Eurofins' SafetyScreen™ panels or Reaction Biology's kinase panels are industry standards for this purpose.[8][10][11] These panels cover a diverse range of protein families, including GPCRs, kinases, ion channels, transporters, and enzymes.[12] The goal here is not to determine potency, but to rapidly identify any significant "red flags."

  • Tier 2: Selectivity & Mechanistic Confirmation: Any "hits" from Tier 1 (e.g., >50% inhibition) must be validated.[13] This involves generating dose-response curves to determine potency (IC₅₀) and, crucially, transitioning from simple binding or biochemical assays to functional, cell-based assays.[14] This step confirms whether the observed interaction translates into a biological effect in a more physiological context. If the primary target is a member of a large family (like a kinase), a comprehensive screen against that entire family (a "kinome scan") is essential to understand selectivity.[15][16]

  • Tier 3: In-Depth Safety & Preclinical Assessment: Data from the first two tiers informs the design of mandatory preclinical safety pharmacology studies.[17] These in vivo studies, guided by ICH regulations, assess the compound's effects on core physiological systems (cardiovascular, respiratory, and central nervous systems).[7][18]

Core Experimental Protocols & Methodologies

The trustworthiness of a profiling guide rests on the robustness of its methods. The following protocols represent gold-standard assays used in the industry.

Protocol 1: Tier 1 Broad Panel Radioligand Binding Assay

This protocol describes a typical radioligand binding assay, a common format in broad screening panels used to assess interaction with GPCRs and ion channels.

Objective: To determine if a test compound inhibits the binding of a known, radioactively labeled ligand to a specific target receptor at a single high concentration.

Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension containing the target receptor of interest.

    • Prepare a solution of a specific, high-affinity radioligand (e.g., ³H-spiperone for the D₂ dopamine receptor) at a concentration near its dissociation constant (Kd).

    • Dissolve the this compound test compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM). Dilute to the final screening concentration (e.g., 10 µM) in assay buffer.

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membrane preparation, the radioligand, and either the test compound, vehicle (for total binding control), or a known high-affinity unlabeled ligand (for non-specific binding control).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). The choice of time and temperature is critical and target-dependent, designed to ensure the binding reaction has completed.

  • Separation & Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Dry the filtermat and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is Counts Per Minute, NSB is Non-Specific Binding, and total is the vehicle control.

Protocol 2: Tier 2 Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol outlines a common method for assessing a compound's activity against a panel of protein kinases.

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of multiple kinases by quantifying ADP production.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for the ADP-Glo™ kinase assay."

Methodology:

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations (for IC₅₀ determination). Include a no-inhibitor control.

    • Add the specific kinase and its corresponding substrate peptide.

    • Initiate the reaction by adding ATP. The concentration of ATP is critical; using a concentration near the Michaelis-Menten constant (Km) for each kinase provides a more accurate assessment of inhibitor potency that is less influenced by ATP competition.[15]

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin. This reagent converts the ADP generated in the first step back into ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[19]

  • Data Analysis:

    • Normalize the data to the no-inhibitor control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the process, let's consider a hypothetical compound, AZA-123 , a this compound derivative designed as a potent and selective inhibitor of Aurora Kinase A (AURKA) for oncology applications.

Tier 1: Broad Panel Screening Results

AZA-123 was screened at 10 µM against the Eurofins SafetyScreen44™ panel. A selection of results is shown below.

Table 1: Selected Tier 1 Safety Panel Results for AZA-123 (10 µM)
Target Assay Type
hERG (KCNH2)Binding
Dopamine D₂ ReceptorBinding
COX-1Enzymatic
M₂ Muscarinic ReceptorBinding
Adrenergic α₁A ReceptorBinding
L-type Calcium ChannelBinding
GABAₐ ReceptorBinding

Interpretation: The Tier 1 screen immediately raises two significant red flags: potent inhibition of the hERG potassium channel and the α₁A adrenergic receptor. hERG inhibition is a well-known risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes.[7][20] The α₁A receptor interaction suggests a risk of hypotension. A moderate hit on the D₂ receptor also warrants follow-up.

Tier 2: Kinome Selectivity Profiling

Given that AZA-123 is a kinase inhibitor, a comprehensive kinome scan is essential to assess its selectivity. The compound was tested at 1 µM against a panel of over 300 kinases.

Table 2: Selected Kinome Profiling Results for AZA-123 (1 µM)
Kinase Target Kinase Family
AURKA (Target) Ser/Thr Kinase
AURKBSer/Thr Kinase
AURKCSer/Thr Kinase
VEGFR2 (KDR)Tyr Kinase
ABL1Tyr Kinase
SRCTyr Kinase
ROCK1Ser/Thr Kinase

Interpretation: While AZA-123 is potent against its intended target, AURKA, it shows significant cross-reactivity with other Aurora family members (AURKB/C). More concerning is the potent inhibition of VEGFR2, an unrelated tyrosine kinase. Inhibition of VEGFR2 is associated with both therapeutic anti-angiogenic effects and toxicities like hypertension and bleeding.[21] This finding fundamentally alters the pharmacological profile of AZA-123 from a "selective" AURKA inhibitor to a multi-targeted kinase inhibitor.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow based on AZA-123 profiling."

Conclusion

The cross-reactivity profiling of any new chemical series, including those based on the this compound scaffold, is a critical and non-negotiable phase of drug discovery. As demonstrated with the hypothetical compound AZA-123, an objective, multi-tiered evaluation can uncover liabilities that may not be predicted from the initial design hypothesis.

A robust profiling strategy, integrating broad panel screening with deep, target-family-specific assays and functional validation, provides a comprehensive understanding of a compound's biological signature.[22][23] This approach allows for early, data-driven decisions, enabling project teams to either terminate high-risk compounds, or, more constructively, to initiate structure-activity relationship (SAR) studies aimed at engineering out the undesirable off-target activities while retaining on-target potency. Ultimately, this rigorous, self-validating system of inquiry is fundamental to improving the safety and success rate of novel therapeutics entering clinical development.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Azabicyclo[2.2.2]octan-3-one and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the metabolic stability of two key heterocyclic scaffolds, supported by experimental data and mechanistic insights.

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic profile. Among the plethora of heterocyclic structures, the piperidine ring is a well-established and ubiquitous motif, present in a multitude of approved drugs.[1] However, the relentless pursuit of improved drug-like properties has led to the exploration of rigidified bioisosteres, such as the 2-azabicyclo[2.2.2]octan-3-one scaffold, as potential replacements for the more flexible piperidine ring. This guide provides a comparative analysis of the metabolic stability of these two important scaffolds, offering insights into their inherent liabilities and advantages to inform rational drug design.

The Flexible Workhorse vs. The Rigid Contender: An Introduction

The piperidine scaffold, a six-membered saturated heterocycle, owes its prevalence to its synthetic tractability and its ability to present substituents in well-defined axial and equatorial orientations. This conformational flexibility, however, can also be a metabolic Achilles' heel, allowing for facile binding to the active sites of various metabolic enzymes.

In contrast, the this compound scaffold introduces a rigid bicyclic framework. This rigidity can be advantageous in pre-organizing pharmacophoric elements for optimal target engagement and is hypothesized to enhance metabolic stability by restricting access to potential metabolic "soft spots." The introduction of the ketone functionality also alters the electronic properties of the ring system.

Metabolic Fates: A Head-to-Head Comparison

The metabolic stability of a compound is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in Phase I oxidative metabolism.[2]

The Piperidine Scaffold: A Well-Characterized Metabolic Landscape

The metabolism of piperidine-containing drugs is extensively studied. The primary metabolic pathways include:

  • N-dealkylation: Cleavage of an alkyl group attached to the piperidine nitrogen. This is a very common metabolic route for N-substituted piperidines.[3]

  • C-hydroxylation: Oxidation of the carbon atoms of the piperidine ring, often at positions alpha or beta to the nitrogen.[3]

  • Ring opening: More extensive metabolism can lead to the opening of the piperidine ring.[4]

The major CYP isoforms responsible for piperidine metabolism are CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes in humans.[5][6] The susceptibility of a piperidine ring to metabolism is highly dependent on its substitution pattern. Strategic placement of substituents can block metabolically liable positions and enhance stability.[7]

The this compound Scaffold: An Emerging Picture

Direct, comprehensive comparative studies on the metabolic stability of this compound versus piperidine are not abundant in the public domain. However, existing research provides valuable insights.

A study on a series of 2-azabicyclo[2.2.2]octane sulfonamides revealed that these compounds generally exhibited high clearance in human and mouse liver microsomes, indicating metabolic instability.[8][9] Metabolite identification studies pointed to the hydrolysis of the aryl sulfonamide as the major metabolic route, suggesting that in this chemical context, the bicyclic core was not the primary site of metabolic attack.[8]

Conversely, in a different chemical series, the replacement of a piperidine ring with a (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid derivative in a human leukocyte elastase inhibitor resulted in a compound with "exceptional stability and retention in the lung" in an in vivo hamster model.[10] This suggests that in certain structural contexts, the rigid bicyclic scaffold can indeed confer significantly enhanced metabolic stability.

Limited data also points towards N-oxidation of the nitrogen in the azabicyclo[2.2.2]octane ring by flavin-containing monooxygenases (FMOs) and CYP2D6 as a potential metabolic pathway.[6]

Experimental Assessment of Metabolic Stability: The Microsomal Stability Assay

To empirically determine and compare the metabolic stability of compounds containing these scaffolds, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[11][12] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[13]

In Vitro Microsomal Stability Assay Protocol

This protocol outlines the key steps for conducting a typical microsomal stability assay.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

  • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice immediately before use. Dilute to the desired working concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to validate the assay performance.

  • Negative Control: A control incubation without the NADPH regenerating system is crucial to assess for any non-enzymatic degradation of the test compound.

2. Incubation:

  • Pre-warm the microsomal solution and the test compound working solution to 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome-compound mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination and Sample Preparation:

  • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to the collected aliquots. This precipitates the microsomal proteins and halts enzymatic activity.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[14]

Diagram of the In Vitro Microsomal Stability Assay Workflow

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock Solution Reaction_Mix Reaction Mixture (Compound + Microsomes) Test_Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH NADPH Regenerating System Incubate Incubate at 37°C (Time Points: 0-60 min) Reaction_Mix->Incubate Add NADPH Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis metabolic_pathways cluster_piperidine Piperidine Metabolism cluster_azabicyclo This compound Metabolism Piperidine Piperidine Derivative N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation CYP3A4/2D6 C_Hydroxylation C-Hydroxylation Piperidine->C_Hydroxylation CYP3A4/2D6 Azabicyclo This compound Derivative N_Oxidation N-Oxidation Azabicyclo->N_Oxidation FMO/CYP2D6 Side_Chain_Metabolism Side-Chain Metabolism (e.g., Hydrolysis) Azabicyclo->Side_Chain_Metabolism Various Enzymes

References

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of 2-Azabicyclo[2.2.2]octan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric purity is a critical, non-negotiable checkpoint in the development of pharmaceuticals. For chiral molecules such as 2-Azabicyclo[2.2.2]octan-3-one derivatives, which are pivotal scaffolds in medicinal chemistry, ensuring enantiomeric fidelity is paramount.[1][2][3][4] The biological activities of two enantiomers can differ significantly, with one potentially being therapeutic while the other could be inactive or even toxic. This guide provides an in-depth comparison of modern analytical techniques for the robust determination of enantiomeric excess (e.e.) in this important class of compounds. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Enantiomeric Purity Matters

The rigid bicyclic structure of the 2-azabicyclo[2.2.2]octane core imparts a well-defined three-dimensional orientation to its substituents, making it a valuable building block in asymmetric synthesis.[5] As these chiral molecules progress through the drug development pipeline, from discovery to quality control, the need for accurate and validated methods to quantify enantiomeric purity becomes increasingly stringent. The choice of analytical technique is not merely a matter of preference but is dictated by factors such as the physicochemical properties of the derivative, the required sensitivity and accuracy, sample throughput, and the stage of development.

A Comparative Analysis of Key Analytical Techniques

The modern analytical laboratory has a suite of powerful tools for chiral separations and analysis. The most prominent and effective methods for this compound derivatives include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Approaches: The Gold Standard in Chiral Separations

Chromatographic techniques form the bedrock of enantiomeric purity determination due to their high resolving power and broad applicability. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to their separation in time.

A logical workflow for chromatographic method development is essential for efficiently identifying the optimal analytical conditions.

Chromatographic Method Development Workflow cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Start Start Select Columns Select Diverse Chiral Stationary Phases Start->Select Columns Select Mobile Phases Select Orthogonal Mobile Phases Select Columns->Select Mobile Phases Screening Runs Perform Screening Runs Select Mobile Phases->Screening Runs Evaluate Results Evaluate Resolution and Peak Shape Screening Runs->Evaluate Results Good Separation? Adequate Separation? Evaluate Results->Good Separation? Optimize Parameters Optimize: - Mobile Phase Composition - Flow Rate - Temperature Optimize Parameters->Evaluate Results Good Separation?->Optimize Parameters No Validation Method Validation: - Linearity - Accuracy - Precision - LOD/LOQ Good Separation?->Validation Yes Validated Method Validated Method Validation->Validated Method

Caption: A generalized workflow for developing a chiral chromatographic method.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric purity determination. Its versatility and robustness make it a staple in both research and quality control environments. A validated HPLC method for the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one has demonstrated excellent separation on a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) with a mobile phase of n-hexane and isopropanol.[6]

  • Mechanism of Separation: Enantiomers partition differently into the chiral stationary phase, forming transient diastereomeric complexes with differing interaction energies. Polysaccharide-based CSPs, such as those in the Chiralcel and Chiralpak series, are particularly effective for a broad range of compounds, including lactams.

  • Strengths:

    • High versatility with a wide array of commercially available CSPs.

    • Robust and reproducible, making it suitable for validated QC methods.

    • Can be coupled with various detectors (UV, Mass Spectrometry, Circular Dichroism).

  • Considerations:

    • Method development can be time-consuming and requires screening of multiple columns and mobile phases.

    • Often relies on normal-phase chromatography, which uses less environmentally friendly solvents.

2. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC.[9][10]

  • Mechanism of Separation: Similar to HPLC, SFC relies on chiral stationary phases to resolve enantiomers. Polysaccharide-based CSPs are widely used and exhibit excellent performance in SFC.

  • Strengths:

    • Speed and Efficiency: Analysis times are typically 3-5 times shorter than HPLC.[9]

    • Reduced Solvent Consumption: Significantly lowers the use of organic solvents, making it a more environmentally sustainable and cost-effective technique.[8][11]

    • Orthogonal Selectivity: Can often provide different elution orders and better resolution for compounds that are difficult to separate by HPLC.

  • Considerations:

    • Requires specialized instrumentation capable of handling supercritical fluids.

    • Method development can be more complex due to the additional parameters of pressure and temperature that need to be optimized.[12]

3. Chiral Gas Chromatography (GC)

For volatile and thermally stable this compound derivatives, chiral GC offers exceptional resolving power and sensitivity. This technique is particularly well-suited for the analysis of complex mixtures.

  • Mechanism of Separation: Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[13][14] Enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, leading to different retention times.

  • Strengths:

    • Unparalleled resolution for volatile compounds.

    • High sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Fast analysis times.

  • Considerations:

    • Applicable only to analytes that are volatile and thermally stable, or that can be made so through derivatization.

    • The high temperatures used can potentially cause racemization of some analytes or degradation of the stationary phase.

FeatureChiral HPLCChiral SFCChiral GC
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluid mobile phaseDifferential partitioning with a CSP in a gaseous mobile phase
Typical Analytes Broad applicability, non-volatile compoundsBroad applicability, good for moderately polar compoundsVolatile and thermally stable compounds
Speed ModerateFast (3-5x faster than HPLC)[9]Very Fast
Solvent Usage High (often organic solvents)Low (primarily CO2)[11]Minimal (carrier gas)
Instrumentation Standard HPLC systemSpecialized SFC systemStandard GC system
Key Advantage Versatility and robustnessSpeed and sustainabilityHighest resolution for volatile analytes
Key Limitation Solvent consumption, speedInitial instrument cost, method complexityAnalyte must be volatile
Spectroscopic Approach: NMR with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful alternative to chromatographic methods for determining enantiomeric excess. This technique does not require physical separation of the enantiomers.

NMR with CSA cluster_spectra Resulting NMR Spectrum racemate Racemic Analyte (R)-A + (S)-A Single set of signals complexes Diastereomeric Complexes (R)-A•••(R)-CSA + (S)-A•••(R)-CSA Two distinct sets of signals racemate->complexes + csa Chiral Solvating Agent (R)-CSA spectrum      (S)-A Signals | (R)-A Signals          /              /\n         /              /  \n  ______/    __________/    ______ complexes->spectrum

Caption: Principle of enantiomeric purity determination by NMR using a Chiral Solvating Agent (CSA).

  • Mechanism: A chiral solvating agent (CSA) is added to the NMR sample containing the racemic or scalemic analyte. The CSA forms non-covalent, transient diastereomeric complexes with each enantiomer of the analyte.[15][16] These diastereomeric complexes exist in slightly different magnetic environments, resulting in the splitting of NMR signals for one or more protons of the analyte.[17] The enantiomeric excess can then be accurately determined by integrating the corresponding signals.[18]

  • Strengths:

    • No physical separation is required.

    • Provides a direct measure of the enantiomeric ratio in solution.

    • Fast and non-destructive.

    • Can sometimes resolve enantiomers that are difficult to separate chromatographically.[16]

  • Considerations:

    • Requires a suitable CSA that interacts sufficiently with the analyte to cause chemical shift non-equivalence.

    • The magnitude of the signal splitting can be small, requiring high-field NMR instruments for accurate quantification.

    • Potential for signal overlap with the CSA or other analyte signals.

    • Less sensitive than chromatographic methods for detecting trace enantiomeric impurities.

Experimental Protocols

The following are representative protocols based on established methodologies for similar compounds. Optimization will be necessary for specific this compound derivatives.

Protocol 1: Chiral HPLC Method

This protocol is adapted from a validated method for a similar bicyclic lactam.[6]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at 220 nm (or a wavelength appropriate for the specific derivative).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Inject the test sample and quantify the peak areas to determine the enantiomeric purity.

Protocol 2: Chiral SFC Method

This protocol is a general starting point for SFC method development for chiral lactams.

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H or Chiralcel OD-H, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol or Ethanol). Start with a gradient of 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the modifier solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: Screen different modifiers and gradients to achieve baseline separation of the enantiomers.

Protocol 3: NMR with a Chiral Solvating Agent

This protocol outlines the general procedure for using a CSA.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): Select a suitable CSA. For amides/lactams, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice.

  • Solvent: An aprotic, non-polar deuterated solvent such as CDCl3 or C6D6.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound derivative into an NMR tube.

    • Dissolve in ~0.6 mL of the deuterated solvent and acquire a standard 1H NMR spectrum.

    • Add the CSA to the NMR tube in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Analysis: Monitor the spectra for the splitting of a well-resolved proton signal of the analyte into two separate signals corresponding to the two diastereomeric complexes. Once optimal splitting is achieved, carefully integrate the two signals to determine the enantiomeric ratio.

Conclusion and Recommendations

The determination of enantiomeric purity for this compound derivatives is a critical analytical task that can be accomplished by several robust techniques.

  • For routine, high-throughput analysis and quality control, Chiral SFC is the recommended technique due to its significant advantages in speed, efficiency, and environmental sustainability.[8] Its performance often meets or exceeds that of HPLC while drastically reducing analysis time and solvent waste.

  • Chiral HPLC remains a highly reliable and versatile workhorse. It is an excellent choice when SFC instrumentation is not available or when dealing with compounds that show better selectivity under normal or reversed-phase conditions.

  • Chiral GC is a powerful, specialized tool that should be considered for derivatives that are sufficiently volatile and thermally stable, as it can provide exceptional resolution.

  • NMR with CSAs is an invaluable orthogonal technique. It is particularly useful for rapid screening, for confirming results from chromatographic methods, and for cases where chromatographic separation proves to be exceptionally difficult.[16][17]

A multi-faceted approach, leveraging the strengths of these different technologies, will provide the most comprehensive and reliable characterization of the enantiomeric purity of novel this compound derivatives, ensuring the development of safe and effective pharmaceuticals.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rigid bicyclic framework of 2-azabicyclo[2.2.2]octan-3-one and its analogues has become a cornerstone in modern medicinal chemistry, offering a conformationally restricted scaffold that is pivotal for the design of targeted therapeutics.[1][2] This guide provides an in-depth comparative analysis of the conformational properties of this compound versus related bicyclic systems. We will explore the synergy of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to elucidate the subtle yet critical conformational nuances that govern molecular interactions and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing both foundational knowledge and practical experimental insights.

Introduction: The Strategic Importance of Conformational Constraint in Drug Design

The spatial arrangement of atoms in a molecule, its conformation, is a determining factor in its ability to interact with biological targets. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. By incorporating rigid scaffolds, such as the 2-azabicyclo[2.2.2]octane framework, medicinal chemists can "lock" a molecule into a bioactive conformation, thereby enhancing potency and selectivity while minimizing off-target effects. The 2-azabicyclo[2.2.2]octane nucleus, a structural analogue of the well-known quinuclidine, provides a rigid skeleton that is of significant interest for the development of novel therapeutics.[1][3] Understanding the conformational landscape of these systems is, therefore, not merely an academic exercise but a critical step in the rational design of new drugs.[4][5]

Methodologies for Unraveling Conformational Landscapes

A multi-faceted approach, combining experimental and computational methods, is essential for a comprehensive conformational analysis.

Experimental Techniques: Capturing Molecular Reality

NMR Spectroscopy: A Dynamic View in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which often mimics the physiological environment.[6] Key parameters derived from NMR spectra, such as coupling constants (³J) and Nuclear Overhauser Effects (NOEs), provide invaluable information about dihedral angles and inter-proton distances, respectively.

  • Causality Behind Experimental Choice: For bicyclic systems, the rigidity of the framework leads to well-defined proton-proton coupling constants. The Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons, can be applied to deduce the geometry of the rings.

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides an unparalleled level of detail about the conformation of a molecule in the solid state.[7] It allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a static but highly accurate picture of the molecule's three-dimensional structure.[8]

  • Trustworthiness of the Protocol: While the solid-state conformation may not always be identical to the solution conformation, it often represents a low-energy state and provides a crucial validation point for computational models.

Computational Approaches: Predicting and Rationalizing Conformations

Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the energy barriers between them.[9]

  • Molecular Mechanics (MM): MM methods are well-suited for rapidly exploring the conformational space of a molecule to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide more accurate energies and geometries for the conformers identified by MM, allowing for a more reliable prediction of the most stable conformations.

Conformational Analysis of this compound

The this compound scaffold is characterized by a rigid cage-like structure. The presence of the lactam functionality introduces planarity around the C3-N2 bond, which influences the overall conformation of the bicyclic system. The primary conformational flexibility in this system arises from the puckering of the six-membered rings.

Comparative Analysis with Related Bicyclic Systems

To better understand the unique conformational properties of this compound, it is instructive to compare it with related bicyclic systems.

SystemKey Structural FeatureConformational Notes
Bicyclo[2.2.2]octane All-carbon frameworkHighly symmetrical with a twisted-boat conformation for the six-membered rings.[10][11]
Quinuclidine (1-Azabicyclo[2.2.2]octane) Nitrogen at the bridgeheadThe lone pair on the nitrogen influences the electronic properties but the overall cage-like structure is maintained.
3-Quinuclidinone Carbonyl group at C3The sp² hybridization of C3 introduces some flattening of the adjacent ring.[12][13]
2-Azabicyclo[2.2.1]heptan-3-one Five-membered ring fused to a six-membered ringIncreased ring strain compared to the [2.2.2] system, leading to altered bond angles and lengths.
2-Azabicyclo[3.2.1]octane Fused six- and five-membered ringsOffers a different spatial arrangement of substituents compared to the more symmetrical [2.2.2] scaffold.[14]

The introduction of a heteroatom, the position of a carbonyl group, and the size of the rings all have a profound impact on the conformational preferences of these bicyclic systems. These subtle structural modifications can lead to significant changes in biological activity.

Experimental and Computational Protocols

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the bicyclic compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (≥400 MHz).

  • Spectral Analysis:

    • Assign all proton and carbon signals using the 2D NMR data.

    • Extract all proton-proton coupling constants from the high-resolution ¹H spectrum.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain inter-proton distance restraints.

  • Structure Calculation: Use the experimental coupling constants and NOE restraints in conjunction with a molecular modeling program to generate a family of solution conformations consistent with the NMR data.

Protocol for Computational Conformational Search
  • Initial Structure Generation: Build the 3D structure of the molecule using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e).

  • Geometry Optimization and Energy Calculation: For each unique conformer identified, perform a geometry optimization and single-point energy calculation using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

  • Analysis: Analyze the relative energies of the conformers to identify the global minimum and other low-energy structures. Compare the calculated structures with available experimental data (NMR or X-ray).

Visualizing Methodologies and Relationships

Conformational_Analysis_Workflow cluster_Experimental Experimental Analysis cluster_Computational Computational Analysis cluster_Synthesis Synthesis & Validation NMR NMR Spectroscopy Data Structural Data (J-couplings, NOEs, Crystal Structure) NMR->Data XRay X-ray Crystallography XRay->Data MM Molecular Mechanics (MM) DFT Density Functional Theory (DFT) MM->DFT Refinement Model Conformational Model DFT->Model Prediction Synthesis Molecule Synthesis Synthesis->NMR Synthesis->XRay Data->Model Validation Model->Synthesis Rational Design

Caption: Integrated workflow for conformational analysis.

Bicyclic_Comparison A This compound Key Features: - Lactam moiety - Rigid cage B Quinuclidine Key Features: - Bridgehead nitrogen - Symmetrical A->B vs. Bridgehead N C Bicyclo[2.2.1]heptane derivative Key Features: - Increased ring strain - Norbornane-like A->C vs. Ring Size D Bicyclo[3.2.1]octane derivative Key Features: - Fused 6/5 rings - Less symmetrical A->D vs. Ring System

Caption: Key structural comparisons of bicyclic systems.

Conclusion and Future Perspectives

The conformational analysis of this compound and its analogues is a critical aspect of their application in drug discovery. The strategic use of both experimental and computational techniques provides a robust framework for understanding their three-dimensional structures and, by extension, their interactions with biological targets. Future research in this area will likely focus on the development of more accurate computational models and the application of advanced NMR techniques to study the dynamics of these systems in more complex biological environments.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Azabicyclo[2.2.2]octan-3-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Azabicyclo[2.2.2]octan-3-one, also known as 3-quinuclidinone, is a critical building block in the synthesis of numerous therapeutic agents. Its purity and concentration must be meticulously controlled and monitored. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting, developing, and validating analytical methods for this key intermediate. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the most pertinent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Importance of Validated Analytical Methods

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. A validated method provides confidence in the reliability, consistency, and accuracy of analytical data, which is a cornerstone of Good Manufacturing Practices (GMP) and regulatory submissions[2]. The validation process encompasses a thorough evaluation of several performance characteristics, as outlined by the ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness[3][4][5].

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, from method development to the establishment of a fully validated analytical procedure.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method QC Quality Control Routine->QC Ongoing Monitoring

Caption: A generalized workflow for the validation of an analytical method.

Comparative Analysis of Analytical Methods for this compound

The selection of an appropriate analytical technique for the quantification of this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for the analysis of such bicyclic compounds.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds[6]. Given the nature of this compound, GC presents a viable analytical option. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range.

Causality of Experimental Choices:

  • Derivatization: Due to the polarity of the amine and ketone functionalities, derivatization may be necessary to improve peak shape and thermal stability[7]. Silylation or acylation are common derivatization strategies for amines and ketones.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-polysiloxane, is often a good starting point for the separation of such compounds, offering a balance of dispersive and polar interactions.

  • Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. The detector temperature is typically set higher than the column temperature to prevent condensation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry[8]. For a compound like this compound, which lacks a strong chromophore, UV detection can be challenging. Therefore, derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) should be considered.

Causality of Experimental Choices:

  • Detection: As this compound has a weak UV absorbance, pre-column derivatization with a UV-active agent is a common strategy to enhance sensitivity for UV detection[9]. Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can provide high selectivity and sensitivity without the need for derivatization.

  • Column and Mobile Phase: Reversed-phase chromatography on a C18 column is a common starting point. The mobile phase typically consists of a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to control the ionization state of the basic nitrogen in the molecule and improve peak shape.

Experimental Protocols and Validation Data

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - A Proposed Approach

This proposed method is based on established principles for the GC analysis of related bicyclic amines and ketones.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as dichloromethane.

    • Optional Derivatization: To a 1 mL aliquot of the sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Cap the vial and heat at 60°C for 30 minutes.

  • GC-FID Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Detector Temperature: 300°C.

Anticipated Validation Data Summary:

The following table presents the expected performance characteristics of a validated GC-FID method for this compound, based on typical results for similar compounds.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference from blank/placeboPeak purity > 99.5%
Linearity (r²) ≥ 0.995≥ 0.998
Range 50 - 150% of the target concentration0.1 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%≤ 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.05 mg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in flow rate and temperature
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization - An Adapted Approach

This method is adapted from a validated procedure for the chiral separation of 3-quinuclidinol, with modifications for the analysis of the achiral this compound[3][4].

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Derivatization: To 1 mL of the sample solution, add 0.5 mL of a derivatizing agent solution (e.g., benzoyl chloride in acetonitrile) and 0.1 mL of a base (e.g., triethylamine). Vortex and allow to react at room temperature for 1 hour.

  • HPLC-UV Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined based on the UV spectrum of the derivatized product (e.g., ~230 nm for benzoyl derivatives).

Anticipated Validation Data Summary:

The following table outlines the expected performance of a validated HPLC-UV method for the derivatized this compound.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference from blank/reagentsPeak purity > 99.5%
Linearity (r²) ≥ 0.995≥ 0.999
Range 50 - 150% of the target concentration0.05 - 0.75 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%≤ 1.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.01 mg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in mobile phase composition and pH

Comparison of GC-FID and HPLC-UV Methods

The choice between GC-FID and HPLC-UV for the quantification of this compound will depend on the specific laboratory context and analytical requirements.

FeatureGC-FIDHPLC-UV (with Derivatization)
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Required.Not required.
Derivatization May be required to improve peak shape and stability.Required for sensitive UV detection.
Sensitivity Generally good, with LOQs in the µg/mL range.Can be very high, with LOQs potentially in the ng/mL range depending on the derivatizing agent.
Selectivity Good, based on retention time.High, based on retention time and UV spectrum of the derivative.
Instrumentation Common in many analytical laboratories.Ubiquitous in pharmaceutical quality control labs.
Analysis Time Typically longer run times due to temperature programming.Can be faster, especially with modern UHPLC systems.
Primary Considerations Thermal stability of the analyte. Potential for complex derivatization.Selection of an appropriate derivatizing agent. Potential for interference from derivatization by-products.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the robust and reliable quantification of this compound. The selection of the optimal method should be guided by a thorough consideration of the available instrumentation, required sensitivity, and the nature of the sample matrix. A comprehensive validation, following the principles outlined by regulatory bodies such as the ICH, is essential to ensure the integrity of the analytical data generated. The adapted methods and anticipated validation performance data presented in this guide provide a solid foundation for the development and implementation of a fit-for-purpose analytical procedure for this critical pharmaceutical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 2-Azabicyclo[2.2.2]octan-3-one is fundamental to innovation. This bicyclic lactam serves as a valuable scaffold in medicinal chemistry, enabling the synthesis of complex molecules with potential therapeutic applications. However, with the power of synthesis comes the profound responsibility of safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our goal is to ensure that your laboratory's operational efficiency is matched by an unwavering commitment to safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds. For instance, derivatives like 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one are classified as causing skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound as, at minimum, an irritant and a potentially harmful chemical.

Core Principles:

  • Assume Hazard: In the absence of complete data, treat the compound as hazardous. The primary disposal instruction for related compounds is consistent: "Dispose of contents/container to an approved waste disposal plant."[1][2]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework for hazardous waste management.[3][4][5] Your laboratory's procedures must align with the Resource Conservation and Recovery Act (RCRA) standards.[4]

  • Waste Characterization: The first step in any disposal workflow is to determine if the waste is hazardous. Given the synthetic, organic nature of this compound and the hazard profile of its analogs, it should be managed as a chemical hazardous waste.

Laboratory Waste Management: Regulatory and Operational Context

Proper disposal is not just a final step but an integrated part of your laboratory's workflow. Compliance with EPA and OSHA regulations is mandatory and ensures the safety of all personnel.[3][6]

Generator Status

Your facility's EPA generator status dictates storage limits and timelines. This status is determined by the total volume of hazardous waste generated per month.[7][8]

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit (up to 1,000 kg)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days
This table summarizes federal guidelines. State regulations may be more stringent.
Satellite Accumulation Areas (SAAs)

SAAs are designated locations at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[8][9]

  • Volume Limit: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[7]

  • Control: The SAA must be under the control of the operator generating the waste.[9]

  • Labeling: Containers in an SAA must be clearly marked with the words "Hazardous Waste" and an identification of the contents.[7][8]

Step-by-Step Disposal Protocol for this compound

This protocol ensures a safe, compliant, and logical progression from waste generation to final disposal. The guiding principle is that chemical neutralization or drain disposal is strictly prohibited. The compound must be disposed of via a licensed hazardous waste management company.

Step 1: Personal Protective Equipment (PPE)

  • Rationale: To prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Procedure:

    • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

    • If handling the solid powder where dust may be generated, conduct all operations within a certified chemical fume hood to prevent inhalation.[1][10]

Step 2: Waste Segregation and Containerization

  • Rationale: To prevent unwanted chemical reactions and to ensure proper disposal routing. Improper segregation can lead to dangerous situations and increased disposal costs.

  • Procedure:

    • Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves).

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

    • Crucially: Do not mix this waste stream with other chemical wastes unless you have confirmed compatibility. For example, do not mix with strong oxidizing agents or reactive chemicals.

    • Keep the container closed at all times except when adding waste.[11]

Step 3: Waste Labeling

  • Rationale: Proper labeling is an EPA requirement and is critical for safety and inventory management.[8][12]

  • Procedure:

    • Immediately upon designating the container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste ".[7][8]

      • The full chemical name: "This compound ". Avoid abbreviations or formulas.

      • A clear indication of the associated hazards (e.g., "Irritant").[7]

      • The accumulation start date (this is added once the container is full and moved from the SAA to the central accumulation area).[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Rationale: To safely store waste at the point of generation in compliance with EPA regulations.

  • Procedure:

    • Store the labeled, closed waste container in your designated SAA.

    • The SAA should be within the line of sight of the work area.[8]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Final Disposal

  • Rationale: To ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.

  • Procedure:

    • Once the waste container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EH&S) department.

    • Your EH&S department will arrange for the collection of the waste and its transfer to a licensed hazardous waste disposal vendor.

    • The vendor will provide a manifest document that tracks the waste from your facility to its final destination. Retain these records as required by law.[13]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing this compound waste in the laboratory.

DisposalWorkflow Figure 1: Decision Workflow for this compound Waste start_node start_node process_node process_node decision_node decision_node end_node end_node start Waste Generation (e.g., residual solid, contaminated wipes) ppe Step 1: Wear Appropriate PPE start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize container Step 3: Select Compatible & Labeled Container characterize->container segregate Step 4: Segregate from Incompatible Wastes container->segregate accumulate Step 5: Store in SAA (Closed, Secondary Containment) segregate->accumulate is_full Container Full or Project Complete? accumulate->is_full contact_ehs Step 6: Contact EH&S for Pickup & Manifest is_full->contact_ehs Yes continue_accumulating Continue Accumulating in SAA is_full->continue_accumulating No disposal Final Disposal via Licensed Vendor contact_ehs->disposal continue_accumulating->accumulate

Caption: Figure 1: Decision Workflow for this compound Waste

Spill and Emergency Procedures

Trustworthy protocols must account for accidents. In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's emergency response team.

  • Control: For a small, manageable spill, ensure you are wearing appropriate PPE. Prevent the solid from becoming airborne.[2]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Sweep up the material and place it into your designated hazardous waste container.[11]

    • Decontaminate the area with a suitable laboratory detergent and water.

    • All materials used for cleanup (e.g., pads, gloves) must be disposed of as hazardous waste.

By adhering to these rigorous, well-documented procedures, you build a culture of safety that extends beyond the product itself. Proper chemical waste management is not a barrier to research but a foundational element of scientific excellence and corporate responsibility.

References

Personal protective equipment for handling 2-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Azabicyclo[2.2.2]octan-3-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your essential guide for the safe handling of this compound. As a Senior Application Scientist, my objective is to provide you with more than just a set of instructions; this document is designed to be a self-validating system of protocols, grounded in scientific principles to ensure your safety and the integrity of your research. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guide synthesizes available data for the compound with safety information from structurally related bicyclic amines and aliphatic ketones. This approach allows us to establish a robust safety framework, and the rationale behind each recommendation is provided to enhance your understanding and adherence.

Understanding the Compound: this compound

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of a dedicated SDS, a conservative approach to PPE is warranted. The following recommendations are based on the potential hazards associated with bicyclic amines and aliphatic ketones.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Level Equipment Purpose and Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any potential dust or vapors. This is the most critical safety measure.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes. A face shield offers broader protection, which is especially important when handling larger quantities or during reactions that could splash.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have some level of permeability.[5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are deemed insufficient to control airborne concentrations. The specific type of respirator will depend on the nature and scale of the work being performed.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial for both safety and the success of your experiments.

Step 1: Pre-Handling Preparations

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[4]

  • Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

Step 2: Weighing and Transfer

  • Weighing: When weighing the compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.

  • Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust. For solutions, use a syringe or cannula for transfers between sealed vessels.

Step 3: During the Reaction

  • Constant Monitoring: Never leave a reaction unattended.

  • Maintain Containment: Keep all vessels sealed or under a positive pressure of inert gas as appropriate for your reaction conditions.

Step 4: Post-Handling Procedures

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment after use.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Table 2: Disposal Plan for this compound Waste

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid chemical waste.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[6]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and any known or inferred hazards.[6]

  • Segregation: Do not mix incompatible waste streams.[7]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[6]

Emergency Procedures

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and any colleagues in the vicinity.

  • Contain: If it is safe to do so, use absorbent pads or other appropriate materials to contain the spill.[6]

  • Clean-up: Wearing appropriate PPE, clean the spill according to your institution's established procedures for chemical spills.

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Operational Protocol cluster_disposal Disposal Protocol start_op Begin Experiment risk_assessment Conduct Risk Assessment start_op->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer reaction Monitor Reaction weigh_transfer->reaction decontaminate Decontaminate Workspace and Equipment reaction->decontaminate segregate_waste Segregate Waste Streams (Solid, Liquid, Contaminated Labware) decontaminate->segregate_waste Generate Waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste dispose Dispose via Institutional Hazardous Waste Program store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
2-Azabicyclo[2.2.2]octan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.